molecular formula C8H18O2<br>C6H13OCH2CH2OH<br>C8H18O2 B090154 2-(Hexyloxy)ethanol CAS No. 112-25-4

2-(Hexyloxy)ethanol

Numéro de catalogue: B090154
Numéro CAS: 112-25-4
Poids moléculaire: 146.23 g/mol
Clé InChI: UPGSWASWQBLSKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Hexyloxy)ethanol, a glycol ether solvent, is valued in research and industry for its high boiling point and slow evaporation rate, which provide prolonged working times in various applications . It acts as an effective coalescing agent in the formulation of water-borne latex coatings and cleaners, enabling the fusion of polymer particles into continuous films . Its superior solvency power, which extends to both polar and non-polar substances, makes it a versatile component in industrial cleaners, degreasers, printing inks, and adhesives . In chemical synthesis, this compound serves as a building block and intermediate, for instance, in the production of compounds like hexyloxyethyl phosphate . Recent scientific investigations have explored its use as a non-aqueous cosolvent in advanced carbon capture systems, where its hydrophobic properties help mitigate the high energy penalties associated with traditional aqueous amines . This application leverages its low volatility and favorable interaction with alkanolamines to create more efficient and stable CO₂ absorption processes . The compound's mechanism of action stems from its molecular structure, which contains both ether and alcohol functional groups, granting it intermediate polarity and the ability to dissolve a wide range of resins, oils, and organic materials . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hexoxyethanol
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InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
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InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOCCO
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Related CAS

31726-34-8
Record name Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1026908
Record name 2-Hexyloxyethanol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Ethanol, 2-(hexyloxy)-
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Boiling Point

208 °C @ 760 MM HG, 208.3 °C
Record name 2-HEXOXYETHANOL
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Flash Point

195 °F OC, 81.7 °C c.c.
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Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor
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Density

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89
Record name 2-HEXOXYETHANOL
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Vapor Pressure

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7
Record name 2-Hexoxyethanol
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Color/Form

WATER-WHITE LIQ

CAS No.

112-25-4, 31726-34-8
Record name Glycol monohexyl ether
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Record name Ethanol, 2-(hexyloxy)-
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Melting Point

-45.1 °C, -45 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, is a high-boiling, colorless liquid with a mild odor.[1][2][3] It belongs to the family of glycol ethers and is characterized by the presence of both an ether and an alcohol functional group.[3] This dual functionality imparts both hydrophilic and lipophilic properties, making it a versatile solvent in a variety of industrial and commercial applications.[4] Its primary uses include acting as a solvent in specialty printing inks, a coalescing agent in latex paints and cleaners, a coupling agent, and a component in rust removers, adhesives, and surface cleaners.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a description of its synthesis.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C8H18O2[1][4][6]
Molecular Weight 146.23 g/mol [1][4][6]
Appearance Colorless liquid[1][5]
Odor Characteristic, mild[1]
Density 0.888 g/mL at 20 °C[5][6]
0.8894 g/cm³ at 20 °C[1]
Boiling Point 208 °C at 760 mmHg[1][7]
206.3 °C at 760 mmHg[1][4]
Melting Point -42 °C to -45.1 °C[4][6][7]
Flash Point 81.7 °C to 94 °C (closed cup)[4][7]
102 °C[8]
Vapor Pressure 0.05 mmHg at 25 °C (77 °F)[1]
10 Pa at 20 °C[6]
23 hPa at 20 °C[4][7]
Refractive Index 1.431 to 1.438 at 20 °C[1][6]

Table 2: Solubility and Partition Coefficients

PropertyValueSource(s)
Solubility in Water 9.46 g/L[1][5][6]
Solubility in Organic Solvents Soluble in alcohol and ether. Miscible with common solvents like ketones, aldehydes, glycols, and aromatic and aliphatic hydrocarbons.[1][5][6]
LogP (Octanol-Water Partition Coefficient) 1.86 to 1.97[1][4][6]

Chemical Properties and Reactivity

This compound exhibits the typical reactions of alcohols, including esterification, etherification, and oxidation.[1] It is a non-ionic and stable compound under recommended storage conditions.[1] However, it is sensitive to air and may form peroxides upon contact with atmospheric oxygen.[1] For this reason, it is often supplied with an inhibitor such as 2,6-di-tert-butyl-p-cresol.[3] It is incompatible with strong oxidizing agents.

Experimental Protocols

The following are generalized methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of the liquid sample (a few milliliters) is placed into a small test tube.[9]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[3]

  • The test tube assembly is attached to a thermometer and immersed in a heating bath, typically a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.[3][10]

  • The heating bath is gently and uniformly heated.[3]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]

  • Heating is discontinued when a steady and rapid stream of bubbles is observed.[3]

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][10]

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which is a liquid at room temperature, this would be determined by first freezing the sample.

Methodology:

  • A small, powdered sample of the frozen solid is packed into a capillary tube to a height of a few millimeters.[1]

  • The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an automated detection system.

  • The sample is heated at a controlled rate.[11]

  • A preliminary, rapid heating can be done to determine an approximate melting range.

  • A second, more careful determination is performed with a slower heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[12]

  • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Density Determination (Gravimetric Method)

Density is the mass of a substance per unit volume.

Methodology:

  • The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured using an analytical balance.[4]

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.[4]

  • The mass of the pycnometer filled with the liquid is measured.[13]

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[6]

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6][13] The measurement should be performed at a constant, recorded temperature.[4]

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

Methodology:

  • A sample of the liquid is placed in the test cup of a Pensky-Martens closed-cup tester.[5][8]

  • The cup is heated at a slow, constant rate while the sample is stirred.[5][7]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is dipped into the vapor space above the liquid.[5][8]

  • The test is repeated until a "flash" is observed, which is a brief ignition of the vapors inside the cup.[5]

  • The temperature at which the flash occurs is recorded as the flash point.[8]

Synthesis of this compound

This compound is commercially synthesized via the reaction of 1-hexanol with ethylene oxide. This reaction is typically carried out under basic catalysis.

Reaction Scheme:

The synthesis involves the nucleophilic attack of the hexoxide ion (formed by the deprotonation of 1-hexanol by a base) on the epoxide ring of ethylene oxide.

Mandatory Visualization

Synthesis_of_2_Hexyloxyethanol Hexanol 1-Hexanol (C6H13OH) Hexoxide Hexoxide Ion (C6H13O⁻) Hexanol->Hexoxide + Base EthyleneOxide Ethylene Oxide (C2H4O) Product This compound (C6H13OCH2CH2OH) Base Base (e.g., NaOH) Hexoxide->Product + Ethylene Oxide

Caption: Synthesis of this compound from 1-hexanol and ethylene oxide.

Boiling_Point_Determination cluster_setup Sample Preparation and Setup cluster_measurement Measurement A Place liquid sample in a small test tube B Insert a sealed capillary tube (open end down) A->B C Attach the test tube to a thermometer B->C D Immerse in a Thiele tube heating bath C->D Proceed to measurement E Heat the bath gently and uniformly D->E F Observe for a steady stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters the capillary G->H I Boiling Point H->I Result

Caption: Experimental workflow for boiling point determination.

References

An In-depth Technical Guide to 2-(Hexyloxy)ethanol (CAS: 112-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Hexyloxy)ethanol, a versatile glycol ether. The information is curated to support research, development, and safety protocols, with a focus on its chemical and physical properties, toxicological profile, and experimental procedures.

Chemical Identity and Physicochemical Properties

This compound, also known as ethylene glycol monohexyl ether or hexyl cellosolve, is a colorless liquid with a mild odor.[1] It is characterized by its high boiling point and low volatility, making it a suitable solvent for various applications.[1] It is miscible with many common organic solvents and has limited miscibility with water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H18O2[2][3]
Molecular Weight 146.23 g/mol [1][3]
CAS Number 112-25-4[3]
Appearance Colorless liquid[3][4]
Density 0.888 g/mL at 20 °C[3]
Melting Point -45.1 °C[3]
Boiling Point 208 °C at 760 mmHg[4]
Flash Point 94 °C / 201.2 °F[4]
Vapor Pressure 10 Pa at 20 °C[3]
Water Solubility 9.46 g/L[2][3]
logP (Octanol/Water Partition Coefficient) 1.97 at 25 °C[3]
Refractive Index (n20/D) 1.431 - 1.438[2][3]
Autoignition Temperature 225 °C[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. Key spectral data are summarized below.

Table 2: Summary of Spectral Data for this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) Signals corresponding to -OCH₂CH₂OH, -OCH₂CH₂O-, CH₃(CH₂)₄CH₂O-, and CH₃(CH₂)₅- protons.[6]
¹³C NMR Provides information on the carbon skeleton of the molecule.[6][7]
Infrared (IR) Spectroscopy Characteristic peaks for O-H and C-O stretching.[6][8]
Mass Spectrometry (MS) Fragmentation patterns characteristic of ethers and alcohols. The molecular ion peak (M⁺) at m/z 146 may be of low abundance.[6][9]

Safety and Toxicology

This compound is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][10]

Table 3: Toxicological Data for this compound

ParameterValueSpeciesTest GuidelineReference(s)
LD50 (Oral) 738 mg/kgRat (female)OECD Test Guideline 401[5][11]
LD50 (Dermal) 721 mg/kgRabbit[11]
LC50 (Inhalation) > 85 ppmRodents[11]
Skin Corrosion/Irritation Causes burnsRabbit[5]
Serious Eye Damage/Irritation Severe eye irritationRabbitOECD Test Guideline 405[5]

The critical health effects for risk assessment are acute toxicity via oral and dermal routes and its corrosive nature.[11] Unlike some other glycol ethers, there is no evidence of respiratory irritation or hemolysis.[11]

Metabolic Pathway

Glycol ethers like this compound are typically metabolized in a two-step process. The parent compound is first oxidized by alcohol dehydrogenase to an aldehyde intermediate. This is followed by further oxidation by aldehyde dehydrogenase to the corresponding alkoxyacetic acid, which is the primary urinary metabolite.[11]

metabolic_pathway cluster_0 Metabolic Pathway of this compound 2_Hexyloxyethanol This compound Aldehyde_Intermediate 2-(Hexyloxy)acetaldehyde 2_Hexyloxyethanol->Aldehyde_Intermediate Alcohol Dehydrogenase Alkoxyacetic_Acid 2-(Hexyloxy)acetic Acid (Urinary Metabolite) Aldehyde_Intermediate->Alkoxyacetic_Acid Aldehyde Dehydrogenase

Metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of ethylene oxide with 1-hexanol in the presence of a basic catalyst.[1]

Protocol:

  • Reaction Setup: Charge a suitable autoclave with 1-hexanol and a catalytic amount of a base, such as sodium hydroxide.

  • Ethylene Oxide Addition: Seal the autoclave and introduce ethylene oxide at an elevated temperature (typically 150–200°C) and pressure (3–4 MPa).[1]

  • Reaction Monitoring: Monitor the reaction progress by measuring the consumption of ethylene oxide.

  • Purification: After the reaction is complete, cool the mixture and neutralize the catalyst. The crude product is then purified by distillation to isolate this compound.[1] Yields for this process can exceed 80%.[1]

synthesis_workflow cluster_synthesis Synthesis Workflow Reactants 1-Hexanol + Ethylene Oxide (Basic Catalyst) Reaction Reaction in Autoclave (150-200°C, 3-4 MPa) Reactants->Reaction Purification Distillation Reaction->Purification Product This compound Purification->Product

General synthesis workflow for this compound.
Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer.[6] Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[6] Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.[6]

4.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Data Acquisition: Mount the salt plates in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

Toxicological Testing Protocols (General Overview)

The toxicological data for this compound often references standardized OECD test guidelines.

4.3.1 Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animal Selection: Use healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant).

  • Dose Administration: Administer the test substance by gavage in graduated doses to several groups of animals, with one dose per group.

  • Observation: Observe the animals for mortality, signs of toxicity, and behavioral changes for at least 14 days.

  • Data Analysis: The LD50 is calculated statistically from the dose-response data.

4.3.2 Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: Use healthy, adult albino rabbits.

  • Test Substance Application: Apply a single dose of the test substance into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application, and score the lesions of the cornea, iris, and conjunctiva. The observation period may be extended to assess the reversibility of the effects.

Applications

This compound is utilized in a variety of industrial and commercial applications due to its solvent properties.

  • Coatings and Inks: It serves as a high-boiling solvent and coalescing agent in paints, lacquers, and printing inks.[12][3]

  • Cleaners and Degreasers: It is used as a coupling agent and solvent in household and industrial cleaners, rust removers, and surface cleaners.[3]

  • Chemical Intermediate: It is a precursor in the synthesis of other chemical compounds.[12]

  • Adhesives and Sealants: It is used in the formulation of adhesives and sealants.[2]

This guide provides a foundational understanding of this compound for professionals in scientific fields. For detailed safety and handling procedures, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 2-(Hexyloxy)ethanol from ethylene oxide and 1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)ethanol from Ethylene Oxide and 1-Hexanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable glycol ether, through the ring-opening reaction of ethylene oxide with 1-hexanol. The document delves into the underlying reaction mechanisms, explores the critical role of catalysis, presents a detailed experimental protocol, and outlines robust methods for purification and characterization. Emphasizing scientific integrity and safety, this guide is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis. It integrates field-proven insights with authoritative references to explain the causality behind experimental choices, ensuring a trustworthy and reproducible methodology.

Introduction: The Significance of this compound

This compound, also known by trade names such as Hexyl Cellosolve, is a high-boiling point, colorless liquid with a mild, pleasant odor.[1] Its chemical structure, featuring a hexyl ether group and a primary alcohol, imparts an amphiphilic nature, making it an excellent solvent for both hydrophobic and hydrophilic substances.[2] This unique solvency, combined with its slow evaporation rate, makes it a highly versatile compound in numerous industrial and consumer applications, including:

  • Coatings and Inks: It serves as a superior coalescing agent in latex paints and as a solvent in specialty printing inks.[3][4]

  • Cleaners and Degreasers: Its ability to dissolve oils and greases while being miscible with water makes it a key ingredient in industrial and household cleaning formulations.

  • Chemical Synthesis: It is used as a chemical intermediate for the production of other valuable compounds like hexyloxyethyl phosphate.[3]

The synthesis of this compound is a classic example of alcohol ethoxylation, a fundamental reaction in industrial organic chemistry involving the ring-opening of ethylene oxide.[5] This guide focuses on the direct synthesis from 1-hexanol and ethylene oxide, a commercially viable and widely practiced route.[6]

Chemical Principles: The Nucleophilic Ring-Opening of Ethylene Oxide

The core of the synthesis is the nucleophilic attack of 1-hexanol on the three-membered ring of ethylene oxide. Due to significant ring strain, ethylene oxide is highly susceptible to ring-opening reactions.[5] This reaction can be catalyzed by either acids or bases, with each pathway presenting distinct mechanistic features and practical considerations.

Base-Catalyzed Mechanism

The base-catalyzed route is the most common industrial method for producing glycol ethers like this compound.[6][7] It proceeds via a classic SN2 mechanism.

  • Deprotonation: A strong base, typically an alkali metal hydroxide (e.g., NaOH, KOH) or alkoxide, deprotonates the 1-hexanol to form the more nucleophilic hexoxide anion.[8]

  • Nucleophilic Attack: The hexoxide anion performs a backside attack on one of the carbon atoms of the ethylene oxide ring. This attack occurs at the less sterically hindered carbon, which in the case of the symmetrical ethylene oxide, is either carbon.[9]

  • Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming a new alkoxide intermediate.

  • Proton Transfer: The newly formed alkoxide is protonated by a molecule of 1-hexanol, regenerating the hexoxide catalyst and yielding the final product, this compound.

This mechanism is favored for its high selectivity towards the primary alcohol adduct and for minimizing unwanted side reactions when reaction conditions are carefully controlled.

Base_Catalyzed_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Ring-Opening cluster_step3 Step 3: Proton Transfer Hexanol CH₃(CH₂)₅OH (1-Hexanol) Hexoxide CH₃(CH₂)₅O⁻ (Hexoxide Anion) Hexanol->Hexoxide + OH⁻ Base OH⁻ (Base) Water H₂O Hexoxide->Water - H₂O Hexoxide_2 CH₃(CH₂)₅O⁻ EO C₂H₄O (Ethylene Oxide) Intermediate CH₃(CH₂)₅O-CH₂CH₂-O⁻ (Alkoxide Intermediate) Intermediate_2 CH₃(CH₂)₅O-CH₂CH₂-O⁻ Hexoxide_2->Intermediate + Ethylene Oxide Product CH₃(CH₂)₅O-CH₂CH₂-OH (this compound) Intermediate_2->Product + 1-Hexanol Hexanol_2 CH₃(CH₂)₅OH Hexoxide_3 CH₃(CH₂)₅O⁻ (Regenerated) Product->Hexoxide_3 - Hexoxide

Base-catalyzed synthesis of this compound.
Acid-Catalyzed Mechanism

While less common industrially for this specific synthesis, the acid-catalyzed mechanism offers an alternative pathway.[10]

  • Protonation: An acid catalyst (e.g., H₂SO₄, HClO₄) protonates the oxygen atom of the ethylene oxide ring, making it a better leaving group and activating the ring for nucleophilic attack.[11]

  • Nucleophilic Attack: A molecule of 1-hexanol, acting as a neutral nucleophile, attacks one of the carbons of the protonated epoxide.[12]

  • Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water or another molecule of alcohol) to yield the final product and regenerate the acid catalyst.

Acid catalysis generally requires milder temperature conditions than base catalysis.[11] However, it can be less selective, potentially leading to a higher proportion of byproducts, including dimers and trimers from the reaction of the product with more ethylene oxide.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a typical lab-scale synthesis under basic conditions, adapted from established industrial practices.[6] All operations involving ethylene oxide must be conducted within a certified chemical fume hood by trained personnel.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
1-Hexanol≥98% purity, anhydrousReactant and solvent
Ethylene Oxide (EO)≥99% purity, lecture bottle with regulatorReactant
Sodium Hydroxide (NaOH)Pellets, ≥97% purityCatalyst
Hydrochloric Acid (HCl)37% aqueous solutionNeutralizing agent
Anhydrous MgSO₄ or Na₂SO₄GranularDrying agent
High-Pressure AutoclaveStainless steel, with stirrer, temp/pressure controlReaction vessel
Distillation ApparatusStandard glassware with vacuum capabilityPurification
Analytical Balance±0.01 g precisionWeighing reagents

Synthesis Workflow

Experimental workflow for this compound synthesis.
Detailed Procedure

  • Catalyst Preparation & Reactor Charging: To a dry, 1 L stainless steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves, add 1-hexanol (e.g., 510 g, 5.0 mol). Add sodium hydroxide pellets (e.g., 2.0 g, 0.05 mol, 1 mol% relative to 1-hexanol).

  • Inerting and Heating: Seal the autoclave. Purge the headspace with dry nitrogen three times to remove air and moisture. Begin stirring and heat the reactor contents to the target reaction temperature, typically between 150°C and 180°C.[6]

  • Ethylene Oxide Addition: Once the target temperature is reached, begin introducing gaseous ethylene oxide from the lecture bottle through the gas inlet valve. The addition should be done slowly and carefully to control the exothermic reaction. Maintain the reactor pressure between 0.3 and 0.4 MPa (3-4 bar).[6] A molar ratio of 1-hexanol to ethylene oxide greater than 1:1 (e.g., 5:1 as in some analogous syntheses) is recommended to minimize the formation of higher ethoxylates.[13]

  • Reaction Completion: After all the ethylene oxide has been added, continue to stir the mixture at the reaction temperature. The reaction is considered complete when the pressure inside the reactor ceases to drop, indicating that the ethylene oxide has been consumed.

  • Cooling and Neutralization: Stop heating and allow the reactor to cool to below 50°C. Safely vent any residual pressure. Transfer the crude product to a flask and neutralize the sodium hydroxide catalyst by slowly adding concentrated hydrochloric acid until the solution is pH neutral.

  • Work-up and Purification: The neutralized mixture is then washed with a saturated sodium chloride solution (brine) to remove the resulting salts. Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

  • Distillation: Purify the crude product by vacuum distillation to isolate this compound from unreacted 1-hexanol and any high-boiling byproducts. The product typically distills at ~208°C at atmospheric pressure.[3]

Product Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

ParameterExpected Value / ObservationMethod
Appearance Colorless, clear liquidVisual Inspection
Boiling Point 208.3 °C at 101.3 kPaDistillation / Ebulliometry
Density ~0.89 g/cm³ at 20°CPycnometry / Density Meter
Purity >99%Gas Chromatography (GC-FID)[14][15]
Identity Molecular Ion (M+) peak not typically observed; characteristic fragments at m/z corresponding to cleavage of the ether bond.Mass Spectrometry (GC-MS)[16][17]
¹H NMR Peaks corresponding to hexyl chain protons (CH₃, -(CH₂)₄-), ether-linked methylene protons (-O-CH₂-CH₂- and -O-CH₂-(CH₂)₄-), hydroxyl proton (-OH), and hydroxyl-adjacent methylene (-CH₂-OH).¹H Nuclear Magnetic Resonance
FT-IR Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a prominent C-O-C ether stretch (~1120 cm⁻¹).Infrared Spectroscopy

Safety: A Paramount Consideration

The synthesis of this compound involves significant hazards, primarily due to the use of ethylene oxide (EtO). A thorough understanding and strict adherence to safety protocols are non-negotiable.

Ethylene Oxide Hazards

Ethylene oxide is a highly hazardous substance with multiple risk factors:

  • Flammability: It is extremely flammable and can form explosive mixtures with air.[18] All sources of ignition must be eliminated.[19]

  • Toxicity: EtO is a known human carcinogen and reproductive toxicant.[20] Acute inhalation can cause severe respiratory irritation.[18]

  • Reactivity: It can polymerize explosively, especially in the presence of acids, bases, or high temperatures.[18]

Mandatory Safety Protocols
  • Engineering Controls: All work with ethylene oxide must be performed in a well-maintained chemical fume hood or a glove box to keep exposures as low as possible.[21] The reaction must be conducted in a properly rated high-pressure vessel.

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (butyl rubber or Teflon are recommended), tight-fitting splash goggles, a face shield, and a flame-retardant lab coat.[21]

  • Exposure Limits: The OSHA permissible exposure limit (PEL) for EtO is 1 ppm as an 8-hour time-weighted average (TWA) and a 5 ppm excursion limit over 15 minutes.[20][22] Air monitoring may be required.

  • Emergency Procedures: Ensure an emergency plan is in place. An eyewash station and safety shower must be immediately accessible.[19] In case of a leak, evacuate the area immediately.[19]

Conclusion

The synthesis of this compound from 1-hexanol and ethylene oxide is a well-established and efficient process, heavily reliant on the principles of base-catalyzed epoxide ring-opening. Success in this synthesis demands not only a firm grasp of the chemical mechanism and reaction parameters but also an unwavering commitment to safety, particularly in the handling of ethylene oxide. By carefully controlling the reaction stoichiometry, temperature, and pressure, high yields of pure product can be achieved. The methodologies for purification and characterization outlined in this guide provide a robust framework for validating the outcome of the synthesis, ensuring the final product meets the high standards required for its diverse applications.

References

Ethylene glycol monohexyl ether structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethylene Glycol Monohexyl Ether: Structural Formula, Isomers, and Experimental Protocols

Introduction

Ethylene glycol monohexyl ether, also known by its IUPAC name 2-(hexyloxy)ethanol, is a high-boiling point, colorless liquid with a mild odor. It belongs to the E-series of glycol ethers, a class of solvents known for their excellent solvency characteristics for both water-soluble and water-insoluble substances. Its molecular structure, containing both a hydrophilic hydroxyl group and a lipophilic hexyloxy group, makes it a versatile compound used as a coalescing agent in latex paints and cleaners, a solvent in specialty printing inks, and a chemical intermediate.[1][2] This technical guide provides a comprehensive overview of the structural formula of ethylene glycol monohexyl ether, its isomers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Structural Formula and Isomerism

The chemical formula for ethylene glycol monohexyl ether is C₈H₁₈O₂.[1][3][4] Its primary and most common isomer is 2-(n-hexyloxy)ethanol.

Linear Formula: CH₃(CH₂)₅OCH₂CH₂OH

SMILES: CCCCCCOCCO[5]

InChI: 1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3[5]

Isomers of C₈H₁₈O₂

The molecular formula C₈H₁₈O₂ encompasses a variety of structural isomers. These can be broadly classified into two main categories: other glycol ethers (positional isomers of the hexyl group) and other compounds with different functional groups, such as octanediols.

1.1.1 Glycol Ether Isomers

These isomers retain the ethylene glycol backbone but feature different isomers of the hexyl group attached via the ether linkage. The primary hexyl group isomers include:

  • 2-(n-Hexyloxy)ethanol: The straight-chain isomer (already described).

  • 2-((2-Methylpentyl)oxy)ethanol: A branched isomer.

  • 2-((3-Methylpentyl)oxy)ethanol: Another branched isomer.

  • 2-((4-Methylpentyl)oxy)ethanol (Isohexyloxyethanol): A common branched isomer.

  • 2-((2-Ethylbutyl)oxy)ethanol: A branched isomer.

  • 2-((2,2-Dimethylbutyl)oxy)ethanol (neohexyloxyethanol): A sterically hindered isomer.

  • 2-((2,3-Dimethylbutyl)oxy)ethanol: A branched isomer.

  • 2-((3,3-Dimethylbutyl)oxy)ethanol: A branched isomer.

1.1.2 Other Structural Isomers

This category includes isomers with different carbon backbones or functional group arrangements, such as:

  • 1-Octoxyethanol: An ether where the ethoxy group is attached to the first carbon of an octane chain.

  • Octane-1,2-diol: An eight-carbon diol with hydroxyl groups on adjacent carbons.

  • Octane-1,8-diol: An eight-carbon diol with hydroxyl groups at the chain ends.

  • Di-n-butyl ether: While an ether, its formula is C₈H₁₈O, so it is not an isomer.

  • Various other branched octanediols.

The following diagram illustrates the logical relationship between the parent molecular formula and its key isomer classes.

G cluster_isomers Structural Isomers cluster_glycol Hexyl Group Variants C8H18O2 Molecular Formula C₈H₁₈O₂ GlycolEthers Glycol Ethers (R-O-CH₂CH₂-OH) C8H18O2->GlycolEthers Diols Octanediols (HO-C₈H₁₆-OH) C8H18O2->Diols OtherEthers Other Ether Alcohols C8H18O2->OtherEthers n_hexyl 2-(n-Hexyloxy)ethanol GlycolEthers->n_hexyl Straight Chain iso_hexyl 2-(Isohexyloxy)ethanol GlycolEthers->iso_hexyl Branched branched_hexyl Other Branched Hexyloxyethanols GlycolEthers->branched_hexyl Branched G cluster_reactants Reactants Hexanol 1-Hexanol Reactor Charge & Pressurize Autoclave (150-200°C, 3-4 MPa) Hexanol->Reactor EO Ethylene Oxide EO->Reactor Cat NaOH Catalyst Cat->Reactor Reaction Ethoxylation Reaction Reactor->Reaction Cooldown Cooldown & Neutralize Reaction->Cooldown Distill Fractional Distillation (Vacuum) Cooldown->Distill Product Pure this compound Distill->Product G cluster_prep Preparation start Start std_prep Prepare Calibration Standards start->std_prep sample_prep Dissolve & Dilute Sample in Methanol start->sample_prep gcms_analysis GC-MS Analysis std_prep->gcms_analysis filter_sample Filter Sample (if needed) sample_prep->filter_sample filter_sample->gcms_analysis data_proc Data Processing gcms_analysis->data_proc quant Quantification using Calibration Curve data_proc->quant end End quant->end

References

2-(Hexyloxy)ethanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. This information is critical for the effective application of this compound as a solvent in specialty printing inks, a coalescing aid in surface coatings, a coupling agent, and in the formulation of rust removers, adhesives, and surface cleaners.[1][2]

Core Properties of this compound

This compound, also known as ethylene glycol monohexyl ether, is a high-boiling-point, slow-evaporating solvent with a molecular formula of C8H18O2.[3] Its structure, containing both an ether and an alcohol functional group, imparts both hydrophilic and lipophilic characteristics, allowing it to dissolve a wide range of substances.[3][4] This dual nature provides unique cleaning power for the removal of both water-soluble and greasy, water-insoluble soils.[3]

Solubility Data

The solubility of this compound has been characterized in aqueous and organic media. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical ClassSolubility/MiscibilityTemperature (°C)
WaterAqueous9.46 g/LNot Specified
AlcoholsOrganicVery Soluble / MiscibleNot Specified
EthersOrganicVery Soluble / MiscibleNot Specified
KetonesOrganicMiscibleNot Specified
AldehydesOrganicMiscibleNot Specified
GlycolsOrganicMiscibleNot Specified
Aromatic HydrocarbonsOrganicMiscibleNot Specified
Aliphatic HydrocarbonsOrganicMiscibleNot Specified

Data compiled from multiple sources.[1][3][5][6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. While specific protocols for this compound are not detailed in the available literature, a general methodology for determining the solubility of a liquid in various solvents can be described.

Objective: To quantitatively or qualitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., deionized water, ethanol, acetone, toluene, hexane)

  • Calibrated glassware (pipettes, burettes, volumetric flasks)

  • Analytical balance

  • Temperature-controlled water bath or shaker

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer)

General Procedure for Quantitative Determination (e.g., in Water):

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated vigorously using a vortex mixer and then placed in a temperature-controlled environment (e.g., a water bath set to 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • The saturated solution is allowed to stand undisturbed to allow any undissolved this compound to separate.

    • A clear aliquot of the supernatant is carefully withdrawn using a pipette, ensuring no undissolved droplets are collected. Filtration through a syringe filter may be necessary.

  • Quantification of Dissolved Solute:

    • A known volume of the clear, saturated solution is accurately weighed.

    • The concentration of this compound in the aliquot is determined using a suitable analytical technique. Gas chromatography is a common method for the analysis of glycol ethers.[7][8] A calibration curve is typically generated using standards of known concentrations to quantify the amount of solute in the sample.

General Procedure for Qualitative Determination (Miscibility):

  • Visual Evaluation:

    • A simple and common method for determining miscibility is by visual inspection.[9]

    • A known volume of this compound is added to a known volume of the solvent in a clear, sealed container (e.g., a test tube or vial).

    • The mixture is shaken vigorously and then allowed to stand.

    • If the resulting mixture is a single, clear phase with no visible separation or cloudiness, the two liquids are considered miscible. If two distinct layers form, they are immiscible.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a liquid compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Select Solute and Solvent prepare_mixture Prepare Mixture (Excess Solute in Solvent) start->prepare_mixture Define Scope agitate Agitate Mixture (Vortex/Shaking) prepare_mixture->agitate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) agitate->equilibrate separate Separate Undissolved Solute (Centrifugation/Filtration) equilibrate->separate Equilibrium Reached quantify Quantify Solute Concentration (e.g., GC-FID) separate->quantify solubility_value Determine Solubility Value (e.g., g/L) quantify->solubility_value Data Processing

Caption: Workflow for the Experimental Determination of Solubility.

References

Spectroscopic data of 2-(Hexyloxy)ethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-(Hexyloxy)ethanol

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic characterization of this compound (CAS No. 112-25-4). We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the scientific rationale behind the spectral features and the methodologies for their acquisition.

Molecular Overview: this compound

This compound is a glycol ether with the chemical formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol .[1][2][3] Its structure, featuring a hexyl alkyl chain and a primary alcohol, imparts amphiphilic properties, making it a versatile solvent and coupling agent. Accurate structural confirmation is the bedrock of its reliable use in any application, a task for which spectroscopic methods are perfectly suited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can assign every proton and carbon to its specific position within the molecular structure.

¹H NMR Spectroscopy

Proton (¹H) NMR provides a detailed map of the hydrogen environments. The electron-withdrawing effect of the two oxygen atoms significantly influences the chemical shifts of adjacent protons, moving them "downfield" to higher ppm values.[4][5]

Data Summary: ¹H NMR of this compound in CDCl₃

Structural AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationRationale for Assignment
a - CH₃~0.90Triplet (t)3HTerminal methyl group, least affected by oxygen, split by adjacent CH₂.
b - (CH₂)₄~1.25 - 1.60Multiplet (m)8HAlkyl chain protons, signals overlap in a complex multiplet.
c - O-CH₂-(CH₂)₄-CH₃~3.46Triplet (t)2HProtons alpha to the ether oxygen, deshielded and split by adjacent CH₂.[6]
d - O-CH₂-CH₂-OH~3.55Triplet (t)2HProtons on the ethylene glycol unit, adjacent to the ether oxygen.
e - CH₂-OH~3.72Triplet (t)2HProtons alpha to the hydroxyl group, most deshielded CH₂ group.
f - OHVariableSinglet (s, broad)1HLabile proton, chemical shift is concentration/solvent dependent.

Expertise & Experience: The Causality Behind Experimental Choices The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes like this compound. It provides excellent solubility without introducing interfering proton signals. A trace amount of tetramethylsilane (TMS) is added as an internal standard, establishing a universal reference point at 0.00 ppm. This ensures that spectra recorded on different instruments can be reliably compared. The protocol is designed to achieve high resolution and a good signal-to-noise ratio, which are critical for accurate integration and multiplicity analysis.

Detailed Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Instrumentation & Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the CDCl₃ and optimize the magnetic field homogeneity through shimming.

  • Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim acq2 Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Signals proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

Carbon (¹³C) NMR provides one signal for each unique carbon atom in the molecule. As with ¹H NMR, carbons closer to oxygen atoms are deshielded and appear at higher chemical shifts.[5][7]

Data Summary: ¹³C NMR of this compound in CDCl₃

Structural AssignmentChemical Shift (δ) ppm
C1 (CH₃)14.1
C2 (CH₂CH₃)22.7
C4 (-CH₂CH₂O-)25.9
C3 (-CH₂CH₂CH₂O-)29.5
C5 (CH₂CH₂O-)31.8
C8 (-CH₂OH)61.7
C7 (-OCH₂CH₂OH)70.8
C6 (-OCH₂(CH₂)₄CH₃)71.6
Note: Data sourced from ChemicalBook.[8]

Trustworthiness: A Self-Validating System The protocol's trustworthiness is built on its internal consistency. The observation of exactly eight distinct signals in the proton-decoupled ¹³C NMR spectrum perfectly matches the eight unique carbon atoms in the this compound structure. This one-to-one correspondence is a primary validation of the compound's identity and purity. Any significant additional peaks would immediately indicate the presence of impurities.

Detailed Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (50-100 mg in 0.7 mL of CDCl₃) to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

  • Instrumentation & Setup: Use a high-field spectrometer with a broadband probe.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Confirmed
3600 - 3200O-H StretchStrong, BroadAlcohol (-OH)[9]
2950 - 2850C-H StretchStrongAlkane (sp³ C-H)[10]
~1120C-O StretchStrongEther (C-O-C)[4][5][11]

Authoritative Grounding: The assignment of these bands is based on extensive, empirically derived correlation tables that are a cornerstone of organic spectroscopy.[9] The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols in their neat or concentrated state.[9] The strong C-O stretching band confirms the presence of the ether linkage.[10][11]

Detailed Experimental Protocol: IR Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum in air.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR press to ensure good contact and acquire the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance plot.

  • Analysis: Identify the key absorption bands and assign them to their corresponding functional groups using established correlation tables.

Workflow for IR Spectroscopy

G prep Clean ATR Crystal acq1 Acquire Background Spectrum (Air) prep->acq1 proc Background Subtraction & Peak Assignment acq1->proc sample Apply Liquid Sample to Crystal acq2 Acquire Sample Spectrum sample->acq2 acq2->proc

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

For this compound (MW = 146.23), the molecular ion peak (M⁺) is expected at an m/z of 146. However, for alcohols and ethers, the M⁺ peak is often weak or entirely absent due to the ease of fragmentation.[12][13] The most common fragmentation pathway is α-cleavage, where the bond adjacent to an oxygen atom breaks.[7][13][14]

Data Summary: Key Fragments in the EI Mass Spectrum

Mass-to-Charge (m/z)Proposed Fragment StructureFragmentation Pathway
146[C₈H₁₈O₂]⁺Molecular Ion (M⁺)
101[M - C₂H₅O]⁺ or [CH₃(CH₂)₅O]⁺Cleavage of the O-CH₂CH₂OH bond
87[M - C₄H₉]⁺ or [C₄H₉O₂]⁺Cleavage within the hexyl chain
57[C₄H₉]⁺Butyl cation
45[CH₂CH₂OH]⁺α-cleavage at the ether oxygen
Note: Fragmentation data interpreted from NIST Mass Spectrum data for this compound.[2]

Detailed Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a minute quantity of the neat liquid sample into the ion source, often via a heated direct insertion probe or as the effluent from a Gas Chromatography (GC) column.

  • Ionization: In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the M⁺ to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The population of positively charged ions is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.

Logical Fragmentation Pathways

G M Molecular Ion (M+) [C8H18O2]+ m/z = 146 F101 [M - C2H5O]+ m/z = 101 M->F101 - •CH2CH2OH F87 [M - C4H9]+ m/z = 87 M->F87 - •C4H9 F45 [CH2CH2OH]+ m/z = 45 M->F45 - •(CH2)5CH3 F57 [C4H9]+ m/z = 57 F87->F57 - CH2O2

Caption: Major fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. NMR spectroscopy delivers a precise map of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the defining alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This comprehensive dataset forms a reliable analytical foundation for any research, development, or quality control application involving this compound.

References

An In-Depth Technical Guide on the Boiling Point and Vapor Pressure of 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 2-(Hexyloxy)ethanol, targeted towards researchers, scientists, and drug development professionals. This document collates available data, outlines relevant experimental methodologies, and presents a visualization of a key chemical process.

Introduction to this compound

This compound, also known as ethylene glycol monohexyl ether or hexyl cellosolve, is a high-boiling, colorless liquid with a mild, sweet odor. Its chemical structure, featuring both a hydrophilic ethylene glycol moiety and a lipophilic hexyl group, makes it a versatile solvent with applications as a coalescing agent in latex paints and cleaners, a coupling agent, and in specialty printing inks.[1]

Physicochemical Properties: Boiling Point and Vapor Pressure

The boiling point and vapor pressure are critical physical properties that influence the application and handling of this compound. A summary of reported values is presented below.

Table 1: Boiling Point and Vapor Pressure of this compound

PropertyValueConditionsSource(s)
Boiling Point208 °C760 mmHg[2]
206.3 °C760 mmHg[3]
205 °CNot Specified[4]
98-99 °C0.15 mmHg[1]
Vapor Pressure0.051 mmHgNot Specified[5]
23 hPa20 °C[3]
10 Pa20 °C[1][6]
7 Pa20 °C[4]
0.1 hPa22.9 °C[7]
< 0.1 mmHg20 °C

Experimental Determination Protocols

Accurate determination of boiling point and vapor pressure is essential for the proper application and safety of chemical compounds. The following sections describe generalized experimental protocols for these measurements, applicable to glycol ethers like this compound.

3.1. Determination of Boiling Point by Distillation

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: A distillation setup including a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

  • Procedure:

    • The this compound sample is placed in the round-bottom flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is gradually heated.[8]

    • As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

    • The boiling point is recorded as the stable temperature at which a steady rolling boil is observed and there is a constant condensation of vapor in the condenser.[8][9]

  • Corrections: The observed boiling point may need to be corrected for atmospheric pressure if it deviates from standard pressure (760 mmHg).

3.2. Determination of Vapor Pressure by the Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

  • Apparatus: A thermostated vessel equipped with a pressure transducer and a system for degassing the sample.

  • Procedure:

    • A small amount of the this compound sample is introduced into the vessel.

    • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This can be achieved through multiple freeze-pump-thaw cycles.

    • The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.

    • The pressure inside the vessel, which is the vapor pressure of the sample at that temperature, is measured using the pressure transducer.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Synthesis of this compound

This compound is commercially synthesized through the reaction of 1-hexanol with ethylene oxide. A generalized workflow for this process is depicted below.

Synthesis_Workflow A 1-Hexanol and Catalyst (e.g., Sodium Hydroxide) B Autoclave Reactor A->B D Reaction at Elevated Temperature and Pressure (150-200°C, 3-4 MPa) B->D Heating and Pressurization C Ethylene Oxide C->B E Crude this compound D->E Reaction Completion F Purification by Distillation E->F G Pure this compound F->G

Caption: A workflow diagram illustrating the synthesis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Coalescing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of coalescing agents, crucial additives in the formulation of latex paints and other coatings. The document details the fundamental principles of film formation, the role of coalescing agents in this process, and the experimental methodologies used to evaluate their performance. Quantitative data on the efficacy of various coalescing agents are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying concepts.

Introduction to Film Formation and Coalescence

The transformation of a liquid latex dispersion into a solid, continuous film is a complex process known as film formation. This process is fundamental to the protective and aesthetic properties of coatings. In water-borne latex systems, discrete polymer particles are dispersed in an aqueous medium. As the water evaporates, these particles are forced into close proximity. For a durable and coherent film to form, these particles must fuse together in a process called coalescence.[1][2]

The ability of polymer particles to coalesce is largely dependent on their glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, deformable state. If the application temperature is below the Tg of the polymer particles, they will remain as discrete spheres, resulting in a brittle and discontinuous film.[3] This is where coalescing agents play a pivotal role.

Mechanism of Action of Coalescing Agents

Coalescing agents, also known as film-forming aids, are high-boiling point solvents that act as temporary plasticizers for the polymer particles in a latex dispersion.[4] Their primary function is to lower the minimum film formation temperature (MFFT), which is the lowest temperature at which a latex will form a continuous film.[5][6] By reducing the MFFT, coalescing agents enable the formation of a coherent film at ambient application temperatures, even when the Tg of the polymer is significantly higher.[7]

The mechanism of action can be broken down into the following key stages:

  • Partitioning and Diffusion: Coalescing agents are typically partially water-soluble, allowing them to be distributed between the aqueous phase and the polymer particles.[8] Due to their organic nature, they have a higher affinity for the polymer and preferentially diffuse into the polymer particles.[9] The efficiency of a coalescing agent is influenced by its water solubility; lower water solubility generally leads to better partitioning into the polymer phase.[8]

  • Plasticization and Softening: Once inside the polymer particles, the coalescing agent molecules position themselves between the polymer chains, increasing the free volume and reducing the intermolecular forces. This plasticizing effect lowers the Tg of the polymer, making the particles softer and more deformable.[4]

  • Particle Deformation and Film Formation: As water evaporates and the softened polymer particles are packed together, capillary forces and interfacial tension promote their deformation and fusion. The reduced hardness of the particles allows them to overcome the repulsive forces and merge into a continuous, uniform film.[7][8]

  • Evaporation and Final Film Properties: After the film has formed, the coalescing agent, being volatile, slowly evaporates from the film.[4] This allows the polymer to regain its original high Tg, resulting in a hard and durable coating. The evaporation rate of the coalescing agent is a critical property; it must be slow enough to allow for complete coalescence but fast enough to not permanently plasticize the film, which could lead to issues like tackiness and dirt pickup.[8]

Signaling Pathway of Coalescence

The following diagram illustrates the key stages of latex film formation facilitated by a coalescing agent.

Coalescence_Pathway cluster_0 Initial Latex Dispersion cluster_1 Water Evaporation & Particle Packing cluster_2 Coalescence cluster_3 Continuous Film Formation cluster_4 Final Hard Film Latex_Particles Dispersed Polymer Particles (High Tg) Packed_Particles Packed Polymer Particles Latex_Particles->Packed_Particles Water Evaporation Water Aqueous Phase Coalescing_Agent_D Coalescing Agent Coalescing_Agent_P Coalescing Agent Partitioning Coalescing_Agent_D->Coalescing_Agent_P Diffusion Softened_Particles Softened Particles (Lowered Tg) Packed_Particles->Softened_Particles Plasticization Deformation Particle Deformation & Fusion Softened_Particles->Deformation Continuous_Film Homogeneous Film Deformation->Continuous_Film Coalescing_Agent_E Coalescing Agent Evaporation Continuous_Film->Coalescing_Agent_E Hard_Film Durable, Hard Film (Original Tg) Coalescing_Agent_E->Hard_Film

Diagram of the latex film formation process with a coalescing agent.

Quantitative Performance Data of Coalescing Agents

The efficiency of a coalescing agent is primarily determined by its ability to reduce the MFFT of a latex dispersion. Other important performance metrics include the impact on film properties such as hardness, gloss, and scrub resistance. The following tables summarize quantitative data for several common coalescing agents in different latex systems.

Table 1: MFFT Reduction Efficiency of Various Coalescing Agents

Coalescing AgentLatex TypeInitial MFFT (°C)Coalescent Dosage (% on latex solids)Final MFFT (°C)Reference
Texanol™Styrene-Acrylic2070[10]
Optifilm™ 400Styrene-Acrylic20>70[10]
Loxanol® CA 5310Styrene-Acrylic20~70[10]
Efka® PL 5651Styrene-Acrylic20<70[10]
PMAStyrene-Acrylic13.9163.1[11]
BDGAStyrene-Acrylic13.930[11]
TMPDMIBStyrene-Acrylic13.930[11]
BDGStyrene-Acrylic13.940[11]
TMPDDIBStyrene-Acrylic13.940[11]

Table 2: Effect of Coalescing Agents on Final Film Properties

Coalescing AgentLatex TypeGloss (60°)Pendulum Hardness (s)Wet Scrub Resistance (cycles to failure)Reference
Texanol™All-Acrylic59.6High>2400[10]
Loxanol® CA 5310All-Acrylic65-70Lower>2400[10]
Optifilm™ 400All-Acrylic65-70Lower>2400[10]
Efka® PL 5651All-Acrylic65-70->2400[10]
BDGStyrene-Acrylic--610[11]
BDGAStyrene-Acrylic--~475[11]
TMPDDIBStyrene-Acrylic--500[11]
TMPDMIBStyrene-Acrylic--~460[11]

Experimental Protocols

The evaluation of coalescing agent performance relies on standardized experimental procedures. The following sections provide detailed methodologies for two key tests: Minimum Film Formation Temperature (MFFT) and Wet Scrub Resistance.

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the principles outlined in ASTM D2354 and ISO 2115.[6][10][12][13][14][15][16][17]

Objective: To determine the lowest temperature at which a latex emulsion will form a continuous, crack-free film.

Apparatus:

  • MFFT Bar: A temperature-gradient plate capable of maintaining a linear temperature gradient.

  • Film Applicator: A blade-type applicator to cast a uniform wet film.

  • Dry Air or Nitrogen Supply: To provide a gentle flow of dry gas over the surface of the film.

  • Temperature Sensors: To accurately measure the temperature at various points along the MFFT bar.

Procedure:

  • Preparation of the MFFT Bar:

    • Clean the surface of the temperature-gradient plate thoroughly.

    • Set the desired temperature gradient on the MFFT bar. The range should encompass the expected MFFT of the sample.

    • Allow the temperature to stabilize across the plate.

  • Sample Preparation:

    • Thoroughly mix the latex emulsion containing the coalescing agent to be tested.

    • Ensure the sample is free of air bubbles.

  • Film Application:

    • Place the film applicator at the hotter end of the MFFT bar.

    • Pour a sufficient amount of the latex emulsion in front of the applicator blade.

    • Draw down the applicator at a steady rate to cast a uniform wet film across the temperature gradient.

  • Drying:

    • Immediately start a gentle flow of dry air or nitrogen over the surface of the wet film to facilitate uniform drying.

    • Allow the film to dry completely. The drying time will vary depending on the formulation.

  • Determination of MFFT:

    • Visually inspect the dried film. There will be a distinct point on the temperature gradient where the film transitions from a continuous, clear film (at higher temperatures) to a cracked, opaque, or powdery film (at lower temperatures).

    • Identify the point where the cracking begins.

    • Using the temperature sensors on the MFFT bar, determine the temperature at this transition point. This temperature is the MFFT.

Workflow Diagram for MFFT Determination:

MFFT_Workflow Start Start Prepare_MFFT_Bar Prepare and Stabilize MFFT Bar Start->Prepare_MFFT_Bar Prepare_Sample Prepare Latex Sample Prepare_MFFT_Bar->Prepare_Sample Apply_Film Apply Uniform Film with Applicator Prepare_Sample->Apply_Film Dry_Film Dry Film under Controlled Airflow Apply_Film->Dry_Film Inspect_Film Visually Inspect Dried Film Dry_Film->Inspect_Film Determine_MFFT Determine MFFT at Transition Point Inspect_Film->Determine_MFFT End End Determine_MFFT->End

Experimental workflow for MFFT determination.
Wet Scrub Resistance

This protocol is based on the principles outlined in ASTM D2486.[5][11][18][19][20][21][22]

Objective: To determine the resistance of a paint film to erosion caused by repeated scrubbing.

Apparatus:

  • Scrub Test Machine: A machine that moves a brush back and forth over a coated panel at a constant speed and pressure.

  • Scrub Brush: A standardized nylon bristle brush.

  • Test Panels: Black plastic panels.

  • Film Applicator: To apply a uniform thickness of paint.

  • Abrasive Scrub Medium: A standardized abrasive slurry.

  • Shim: A thin metal plate placed under the test panel to create a raised area for focused scrubbing.

Procedure:

  • Preparation of Test Panels:

    • Apply a uniform wet film of the paint to be tested onto the black plastic panels using the film applicator.

    • Allow the panels to cure for a specified period (typically 7 days) under controlled temperature and humidity conditions.

  • Test Setup:

    • Mount the cured test panel in the scrub test machine.

    • Place a shim under the test panel in the path of the brush.

    • Secure the panel in place.

  • Scrubbing Procedure (Method A: Cycles to Failure):

    • Saturate the brush with water and then apply a specified amount of the abrasive scrub medium.

    • Start the scrub test machine, which will move the brush back and forth over the paint film.

    • Periodically add more abrasive medium and water as specified in the standard.

    • Continue the test until the paint film is worn through to the substrate over the area of the shim.

    • Record the number of cycles required to cause failure.

Workflow Diagram for Wet Scrub Resistance Test (ASTM D2486 Method A):

Scrub_Resistance_Workflow Start Start Prepare_Panels Prepare and Cure Coated Test Panels Start->Prepare_Panels Setup_Machine Set up Scrub Test Machine with Panel and Shim Prepare_Panels->Setup_Machine Prepare_Brush Prepare Brush with Water and Abrasive Medium Setup_Machine->Prepare_Brush Start_Scrubbing Start Scrubbing Cycles Prepare_Brush->Start_Scrubbing Monitor_and_Replenish Periodically Monitor and Replenish Abrasive Medium Start_Scrubbing->Monitor_and_Replenish Check_for_Failure Check for Film Failure (Wear-through) Monitor_and_Replenish->Check_for_Failure Check_for_Failure->Start_Scrubbing No Failure Record_Cycles Record Number of Cycles to Failure Check_for_Failure->Record_Cycles Failure End End Record_Cycles->End

Experimental workflow for Wet Scrub Resistance test.

Conclusion

Coalescing agents are indispensable components in the formulation of high-performance water-borne coatings. By temporarily plasticizing polymer particles and lowering the minimum film formation temperature, they facilitate the creation of a continuous and durable film under a wide range of application conditions. The selection of an appropriate coalescing agent is critical and should be based on a thorough understanding of its mechanism of action and its impact on the final properties of the coating. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists in the development of advanced coating systems.

References

Potential Applications of 2-(Hexyloxy)ethanol in Novel Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hexyloxy)ethanol, a glycol ether with a unique balance of hydrophilic and lipophilic properties, has traditionally been utilized as a solvent and coalescing agent in various industrial applications. However, its distinct physicochemical characteristics suggest a significant, yet largely unexplored, potential in novel research fields. This technical guide provides an in-depth overview of this compound, summarizing its core properties and exploring its prospective applications in advanced drug delivery, nanoparticle synthesis, and material science. This document aims to serve as a foundational resource for researchers and scientists interested in leveraging the unique attributes of this compound for innovative scientific endeavors.

Introduction to this compound

This compound, also known as hexyl cellosolve, is a colorless liquid with the chemical formula C8H18O2.[1] Its structure, featuring a hexyl alkyl chain and a hydroxyl group, imparts amphiphilic properties, allowing for miscibility with both organic solvents and limited solubility in water.[1][2] These characteristics, combined with its high boiling point and low volatility, have made it a valuable component in paints, coatings, and cleaning agents.[1] Beyond these conventional uses, the molecular structure of this compound presents intriguing possibilities for novel research applications, particularly in fields requiring tailored solvent properties, interfacial activity, and controlled chemical interactions.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of this compound is crucial for its consideration in new research applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
Appearance Colorless liquid[1]
Melting Point -45.1 °C[2]
Boiling Point 208 °C at 760 mmHg[3]
Density 0.888 g/mL at 20 °C[1][2]
Water Solubility 9.46 g/L[1][2]
logP (Octanol-Water) 1.97[1]
Vapor Pressure 10 Pa at 20 °C[2]
Refractive Index 1.431 at 20 °C[2]
Flash Point 94 °C[4]
Toxicological Data

The toxicological profile of this compound is an important consideration for its use in biomedical and pharmaceutical research.

Toxicological EndpointValueSpeciesReference(s)
LD50 (Oral) 738 mg/kg bwRat
LD50 (Dermal) 721 mg/kg bwRabbit
LC50 (Inhalation) > 85 ppmRodent
Skin Irritation CorrosiveRabbit
Eye Irritation Severe eye irritationRabbit

It is noted that this compound is considered harmful if swallowed or in contact with skin and can cause skin burns and eye damage. Unlike some other glycol ethers, there is no evidence of respiratory irritation or hemolysis.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of 1-hexanol with ethylene oxide.

General Synthesis Protocol
  • Reactant Preparation: 1-hexanol is charged into a suitable reactor.

  • Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide, is added to the 1-hexanol.

  • Ethoxylation: Ethylene oxide is introduced into the reactor under controlled temperature and pressure.

  • Reaction: The reaction mixture is maintained at an elevated temperature to facilitate the ethoxylation process.

  • Neutralization: The catalyst is neutralized.

  • Purification: The crude product is purified by distillation to isolate this compound.

G cluster_synthesis Synthesis of this compound Reactants 1-Hexanol & Ethylene Oxide Reactor Reactor (Elevated T & P) Reactants->Reactor Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reactor Neutralization Neutralization Reactor->Neutralization Purification Distillation Neutralization->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Novel Research Applications

While direct published research is limited, the physicochemical properties of this compound suggest its potential in several advanced research areas.

Drug Delivery Systems

The amphiphilic nature of this compound makes it a promising candidate as a cosurfactant or cosolvent in various drug delivery systems, particularly for poorly water-soluble drugs.

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often with a cosurfactant, that can enhance the solubility and bioavailability of hydrophobic drugs. Glycol ethers are known to act as effective cosurfactants in microemulsion formulations.

Hypothetical Experimental Protocol for a this compound-based Microemulsion:

  • Component Selection:

    • Oil Phase: A pharmaceutically acceptable oil (e.g., isopropyl myristate).

    • Surfactant: A non-ionic surfactant with a suitable HLB value (e.g., Tween 80).

    • Cosurfactant: this compound.

    • Aqueous Phase: Purified water.

    • Model Drug: A poorly water-soluble drug (e.g., curcumin).

  • Phase Diagram Construction:

    • Prepare various ratios of surfactant to cosurfactant (Smix).

    • Titrate the Smix with the oil phase to determine the oil/Smix boundary.

    • Titrate these mixtures with the aqueous phase to identify the microemulsion region.

  • Formulation Preparation:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve the model drug in the oil phase.

    • Add the Smix to the oil phase and mix until a clear solution is formed.

    • Add the aqueous phase dropwise with gentle stirring until a transparent microemulsion is formed.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).

    • Zeta Potential: To assess the stability of the microemulsion.

    • Drug Entrapment Efficiency: Determined by separating the microemulsion and quantifying the unentrapped drug.

    • In Vitro Drug Release: Using a dialysis bag method.

G cluster_workflow Microemulsion Formulation Workflow A Component Selection (Oil, Surfactant, this compound, Water, Drug) B Construct Phase Diagram A->B C Select Formulation Ratio B->C D Prepare Microemulsion C->D E Characterize Formulation (DLS, Zeta Potential, Drug Release) D->E

Caption: Workflow for developing a this compound-based microemulsion.

Glycol ethers can act as penetration enhancers in transdermal drug delivery systems by disrupting the stratum corneum lipids. The molecular structure of this compound suggests it could be an effective penetration enhancer.

Hypothetical Experimental Protocol for Evaluating Penetration Enhancement:

  • Formulation Preparation:

    • Prepare a gel formulation (e.g., using Carbopol) containing a model drug (e.g., ibuprofen).

    • Prepare a similar gel formulation with the addition of 5% (w/w) this compound.

    • A control formulation without the drug will also be prepared.

  • Ex Vivo Permeation Study:

    • Use a Franz diffusion cell with a section of excised animal or human skin.

    • Apply the prepared formulations to the donor compartment.

    • The receptor compartment will contain a suitable buffer solution.

    • At predetermined time intervals, withdraw samples from the receptor compartment and analyze for drug concentration using HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area versus time.

    • Determine the steady-state flux (Jss) and the enhancement ratio (ER).

    • ER = Jss (with enhancer) / Jss (without enhancer).

G cluster_pathway Mechanism of Transdermal Penetration Enhancement node_drug Drug in Formulation node_sc Stratum Corneum (Lipid Bilayer) node_drug->node_sc node_enhancer This compound node_enhancer->node_sc Disrupts Lipid Packing node_epidermis Viable Epidermis node_sc->node_epidermis node_dermis Dermis node_epidermis->node_dermis node_blood Systemic Circulation node_dermis->node_blood

Caption: Proposed mechanism of this compound as a penetration enhancer.

Nanoparticle Synthesis

Glycol ethers can serve as solvents, reducing agents, and stabilizing agents in the synthesis of nanoparticles. While research has focused on ethylene glycol, the properties of this compound suggest its potential in controlling nanoparticle size and morphology.

Hypothetical Experimental Protocol for Gold Nanoparticle Synthesis:

  • Precursor Solution: Prepare a solution of a gold precursor (e.g., HAuCl4) in this compound.

  • Reduction: Heat the solution to a specific temperature to initiate the reduction of Au(III) to Au(0). The alcohol group of this compound can act as the reducing agent.

  • Nucleation and Growth: Monitor the formation of gold nanoparticles by observing the color change of the solution and using UV-Vis spectroscopy to track the surface plasmon resonance peak.

  • Stabilization: The this compound molecules can also adsorb onto the nanoparticle surface, providing steric stabilization and preventing aggregation.

  • Characterization:

    • Size and Morphology: Transmission Electron Microscopy (TEM).

    • Crystallinity: X-ray Diffraction (XRD).

    • Optical Properties: UV-Vis Spectroscopy.

G cluster_np_synthesis Nanoparticle Synthesis Workflow start Gold Precursor in This compound heat Heating (Reduction) start->heat nucleation Nucleation & Growth heat->nucleation stabilization Stabilization by This compound nucleation->stabilization characterization Characterization (TEM, XRD, UV-Vis) stabilization->characterization end Gold Nanoparticles characterization->end

Caption: Proposed workflow for gold nanoparticle synthesis using this compound.

Conclusion

This compound, a molecule with a well-characterized profile in industrial applications, holds considerable untapped potential for novel research. Its amphiphilic nature, solvent properties, and potential as a penetration enhancer make it an attractive candidate for exploration in advanced drug delivery systems, such as microemulsions and transdermal formulations. Furthermore, its role as a solvent and potential reducing/stabilizing agent suggests its utility in the controlled synthesis of nanomaterials. This technical guide has outlined these potential applications and provided hypothetical experimental frameworks to encourage further investigation. It is hoped that this document will inspire researchers to explore the versatile chemistry of this compound and unlock its full potential in cutting-edge scientific research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Ethylene Glycol Monohexyl Ether

This technical guide provides a comprehensive overview of the core thermodynamic properties of Ethylene Glycol Monohexyl Ether (EGHE), also known as 2-hexyloxyethanol. The information presented is intended to support research, development, and formulation activities by providing key physical data, detailed experimental protocols for its measurement, and visual representations of experimental workflows.

Core Thermodynamic and Physical Properties

Ethylene Glycol Monohexyl Ether is a high-boiling, colorless liquid with a mild odor. It serves as a versatile solvent and intermediate in various industrial applications, including coatings, cleaners, and chemical synthesis. An accurate understanding of its thermodynamic properties is essential for process design, safety, and application development.

Data Summary

The quantitative thermodynamic and physical properties of Ethylene Glycol Monohexyl Ether are summarized in the table below. These values have been compiled from established chemical data sources.

PropertyValueConditionsSource(s)
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 208 °C760 mmHg (1 atm)
Melting Point -45.1 °C
Density 0.8894 g/cm³20 °C
Vapor Pressure 0.05 mmHg20 °C
Flash Point ~81.7 °CClosed Cup
Solubility Slightly soluble in water; very soluble in alcohol & etherStandard conditions
Refractive Index 1.429120 °C

Experimental Protocols

This section details the standard methodologies for the experimental determination of key thermodynamic properties of liquid compounds such as Ethylene Glycol Monohexyl Ether.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, it is typically determined by precisely measuring the mass and volume of a sample.

Apparatus:

  • Analytical balance (precision of ±0.0001 g)

  • Pycnometer (a glass flask of a specific, accurately known volume)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and weighed on an analytical balance.

  • Sample Introduction: The pycnometer is filled with Ethylene Glycol Monohexyl Ether, taking care to avoid air bubbles.

  • Temperature Equilibration: The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20.0 ± 0.1 °C). The volume is adjusted precisely to the pycnometer's calibration mark.

  • Mass Measurement: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the liquid.

  • Calculation: The density (ρ) is calculated by dividing the net mass of the liquid by the known volume of the pycnometer. The process is typically repeated multiple times to ensure accuracy.

G Experimental Workflow: Density Measurement start Start weigh_empty Weigh clean, dry pycnometer (m1) start->weigh_empty fill_sample Fill pycnometer with Ethylene Glycol Monohexyl Ether weigh_empty->fill_sample equilibrate Equilibrate temperature in water bath fill_sample->equilibrate weigh_filled Weigh filled pycnometer (m2) equilibrate->weigh_filled calculate_mass Calculate Mass (m = m2 - m1) weigh_filled->calculate_mass get_volume Record pycnometer volume (V) calculate_mass->get_volume calculate_density Calculate Density (ρ = m / V) get_volume->calculate_density end_node End calculate_density->end_node

Workflow for Density Measurement.
Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. It arises from internal friction between adjacent layers of the fluid that are in relative motion. The Ubbelohde-type capillary viscometer is a common instrument for accurately measuring the kinematic viscosity of Newtonian liquids.

Apparatus:

  • Ubbelohde capillary viscometer

  • Constant temperature water bath with a transparent window

  • Digital stopwatch

  • Pipette

Procedure:

  • Preparation: The viscometer is cleaned and dried thoroughly. A specific volume of Ethylene Glycol Monohexyl Ether is introduced into the viscometer.

  • Temperature Control: The viscometer is clamped vertically in the constant temperature bath, ensuring the capillary part is fully submerged. The sample is allowed to equilibrate for at least 15-20 minutes.

  • Flow Time Measurement: The liquid is drawn up by suction into the upper bulb, above the top timing mark. The suction is released, and the liquid is allowed to flow back down through the capillary.

  • Data Collection: A stopwatch is used to measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Replication: The flow time measurement is repeated several times until consistent readings are obtained.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where 't' is the average flow time and 'K' is the viscometer constant (determined by calibrating with a standard liquid of known viscosity, such as water). The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

G Experimental Workflow: Viscosity Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation clean_visc Clean & Dry Viscometer fill_visc Fill with Sample clean_visc->fill_visc equilibrate Equilibrate Temperature in Water Bath fill_visc->equilibrate draw_liquid Draw Liquid Above Upper Mark equilibrate->draw_liquid measure_time Measure Flow Time Between Marks (t) draw_liquid->measure_time repeat_meas Repeat for Consistency measure_time->repeat_meas repeat_meas->draw_liquid Inconsistent calc_kinematic Calculate Kinematic Viscosity (ν = K * t) repeat_meas->calc_kinematic Consistent calc_dynamic Calculate Dynamic Viscosity (η = ν * ρ) calc_kinematic->calc_dynamic end_node End calc_dynamic->end_node start Start start->clean_visc

Workflow for Capillary Viscometry.
Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum possible surface area. The drop volume method, using a stalagmometer, is a comparative technique to determine surface tension.

Apparatus:

  • Stalagmometer or precision dropping pipette

  • Weighing bottle

  • Analytical balance

  • Reference liquid (e.g., pure water)

Procedure:

  • Setup: The stalagmometer is thoroughly cleaned and mounted vertically.

  • Reference Measurement: The instrument is filled with a reference liquid of known surface tension (γ₁) and density (ρ₁), such as distilled water. A set number of drops (e.g., 20 or 50) are slowly collected in a pre-weighed weighing bottle, and the total mass (m₁) is determined.

  • Sample Measurement: The stalagmometer is cleaned, dried, and filled with Ethylene Glycol Monohexyl Ether. The exact same number of drops are collected and weighed (m₂) under the same conditions (temperature).

  • Calculation: The surface tension of the sample (γ₂) is calculated using Tate's Law, often expressed in a comparative form: γ₂ = γ₁ * (m₂/m₁). This method assumes the drop diameters are similar for both liquids when using the same tip.

Determination of Specific Heat Capacity

Specific heat capacity

Methodological & Application

Application Notes and Protocols for 2-(Hexyloxy)ethanol in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Hexyloxy)ethanol as a high-boiling point solvent for chemical synthesis. Detailed protocols, supported by physicochemical data and safety information, are presented to facilitate its application in research and development.

Introduction

This compound, also known as ethylene glycol monohexyl ether, is a versatile high-boiling point solvent increasingly utilized in organic synthesis.[1][2][3] Its chemical structure, featuring both a hydrophilic hydroxyl group and a lipophilic hexyl ether chain, imparts unique solvency characteristics, making it compatible with a wide range of polar and non-polar reagents.[1] With a boiling point of 208.3 °C, this compound is particularly well-suited for reactions that require elevated temperatures to proceed at an efficient rate.[3] This document outlines its properties, potential applications, and provides generalized experimental protocols.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 208.3 °C at 760 mmHg[3]
Melting Point -45.1 °C[3]
Density 0.888 g/mL at 20 °C
Flash Point 81.7 °C[4]
Water Solubility 9.46 g/L
Appearance Colorless liquid

Applications in Synthesis

The high boiling point and favorable solvency of this compound make it an excellent medium for a variety of organic transformations that require significant thermal energy. Its low volatility also minimizes solvent loss during prolonged reactions at high temperatures.

Potential applications include:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: These reactions often necessitate high temperatures to overcome the activation energy for the formation of the Meisenheimer complex, especially with less reactive substrates. The polar nature of this compound can help stabilize the charged intermediates in these reactions.

  • Ullmann-type Condensations: Traditionally requiring temperatures exceeding 200 °C, these copper-catalyzed cross-coupling reactions for the formation of C-O, C-N, and C-S bonds can benefit from a high-boiling point solvent like this compound.

  • Cross-Coupling Reactions: While specific examples in this compound are not widely documented, its properties suggest it could be a suitable medium for high-temperature variants of palladium-catalyzed reactions such as Suzuki and Heck couplings, particularly when dealing with challenging substrates.

  • Nanoparticle Synthesis: High-boiling point solvents are often employed in the synthesis of nanoparticles to control nucleation and growth at elevated temperatures.

Experimental Protocols

The following are generalized protocols for key reactions where this compound can be employed as a high-boiling point solvent. Researchers should optimize the specific conditions for their individual substrates and desired products.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures using similar high-boiling glycol ethers and is applicable for the reaction of an activated aryl halide with a nucleophile.

Materials:

  • Activated aryl halide (e.g., with nitro group(s) ortho and/or para to the leaving group)

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • This compound (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated aryl halide (1.0 equiv.) and the nucleophile (1.0-1.2 equiv.).

  • Add a sufficient volume of anhydrous this compound to ensure the reactants are fully dissolved at the reaction temperature.

  • If the nucleophile requires deprotonation, add a suitable base (1.1-1.5 equiv.).

  • Heat the reaction mixture under a nitrogen atmosphere to a temperature between 150 °C and 200 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

SNAr_Workflow Reactants Reactants: Aryl Halide Nucleophile Base (optional) Reaction Reaction: Heat (150-200 °C) Inert Atmosphere Reactants->Reaction Dissolve Solvent Solvent: This compound Solvent->Reaction Workup Workup: Aqueous Quench Extraction Reaction->Workup Cool Purification Purification: Chromatography or Recrystallization Workup->Purification Product Pure Product Purification->Product

Generalized workflow for a Nucleophilic Aromatic Substitution reaction.

Safety and Handling

This compound is classified as a substance that can cause skin burns and serious eye damage. It is harmful if swallowed or in contact with skin.[4] It is also a respiratory tract irritant.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Logical Relationships in High-Temperature Synthesis

The decision to use a high-boiling point solvent like this compound is often driven by the need to overcome high activation energies in chemical reactions. The following diagram illustrates the logical relationship between reaction requirements and the choice of solvent.

High_Temp_Synthesis_Logic High_Ea High Activation Energy (Slow at low temp.) High_Temp Requires High Temperature (> 150 °C) High_Ea->High_Temp High_BP_Solvent High-Boiling Point Solvent Needed High_Temp->High_BP_Solvent Solvent_Choice This compound (BP = 208.3 °C) High_BP_Solvent->Solvent_Choice Successful_Reaction Successful Reaction Solvent_Choice->Successful_Reaction

Logical flow for selecting a high-boiling point solvent.

References

Application Notes and Protocols for 2-(Hexyloxy)ethanol in Specialty Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive protocol for the use of 2-(Hexyloxy)ethanol (CAS No. 112-25-4), also known as Ethylene Glycol Monohexyl Ether, in the formulation of specialty printing inks. This compound is a high-boiling point, slow-evaporating glycol ether with an excellent solvency profile for a wide range of resins and binders used in the ink industry.[1] Its properties make it particularly suitable for applications requiring superior film formation, controlled drying times, and stable ink rheology, such as in solvent-based screen printing inks.[2]

This document is intended for researchers, scientists, and formulation chemists. It outlines the functional roles of this compound, provides a model formulation, details experimental protocols for performance evaluation, and summarizes key safety and handling procedures.

Functional Roles in Printing Inks

This compound serves several critical functions in specialty ink formulations:

  • Solvent: Its primary role is as a powerful, slow-evaporating solvent.[3] The linear hexyl portion of the molecule provides excellent oil solubility, allowing it to dissolve a wide variety of resins, binders, and additives that are common in solvent-based ink systems.[4] This strong solvency ensures a homogeneous ink with stable viscosity.[1]

  • Coalescing Agent: In both water-borne and solvent-based systems, it acts as an effective coalescing agent.[3][4] It temporarily plasticizes the polymer binder particles, allowing them to fuse together into a continuous, smooth, and durable ink film as the solvent evaporates.

  • Retarder / Flow Promoter: Due to its low volatility and slow evaporation rate, this compound extends the ink's open and drying time.[4] This is particularly crucial in screen printing, where it prevents the ink from drying on the screen (clogging) and allows for better flow and leveling on the substrate, resulting in a high-quality print finish.[4]

  • Coupling Agent: With both a hydrophilic ether-alcohol group and a lipophilic hexyl group, it can act as a coupling agent to improve the compatibility of different components within the ink formulation.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 112-25-4[5]
Molecular Formula C₈H₁₈O₂[5]
Molecular Weight 146.23 g/mol [5]
Appearance Colorless Liquid[3]
Boiling Point 208 °C (406.4 °F)[6]
Density 0.888 g/mL at 20 °C[5]
Flash Point 94 °C (201.2 °F)[6]
Water Solubility 9.46 g/L[5]

Model Formulation: Solvent-Based Screen Printing Ink

The following model formulation is provided as a starting point for developing a solvent-based screen printing ink for non-porous substrates like plastics or metals. The concentration of this compound can be adjusted to optimize performance characteristics.

ComponentFunctionWeight % (w/w)
Binder Resin (e.g., Vinyl Chloride/Vinyl Acetate Copolymer)Film formation, adhesion15 - 25
Pigment (e.g., Titanium Dioxide for white ink)Colorant20 - 35
Fast Solvent (e.g., Cyclohexanone, MEK)Primary solvent, initial drying20 - 30
This compound Retarder, Coalescing Agent, Flow Promoter 5 - 15
Dispersant Pigment wetting and stabilization1 - 3
Leveling Agent (e.g., Silicone-based additive)Improves surface smoothness0.1 - 1
Adhesion Promoter (if required for specific substrate)Enhances substrate bonding0.5 - 2
Total 100

Note: The optimal concentration of this compound will depend on the specific binder, pigment loading, and desired application properties. It is recommended to start with a concentration in the mid-range (e.g., 10%) and adjust as needed based on experimental results.

Effect on Ink Properties (Illustrative Data)

The concentration of this compound significantly impacts key ink performance metrics. The data presented in Table 2 is illustrative, based on typical effects observed when incorporating a slow-evaporating glycol ether into a model solvent-based screen ink. Actual results will vary based on the complete formulation.

% this compound (w/w)Viscosity (cP at 25°C)Surface Tension (mN/m)Drying Time (Set-to-Touch, min)Film Quality
0% 1800355Poor leveling, risk of screen blocking
5% 16503312Good leveling, reduced screen blocking
10% 15003125Excellent flow, leveling, and film coalescence
15% 13503045Excellent film quality, may be too slow for some applications

Experimental Protocols

The following protocols describe methods for evaluating the performance of ink formulations containing this compound.

Protocol for Viscosity Measurement

Objective: To determine the effect of this compound concentration on the ink's viscosity. Apparatus: Rotational viscometer (e.g., Brookfield type). Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to a constant temperature of 25 °C ± 1 °C in a water bath.

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the full-scale range.

  • Immerse the spindle into the ink sample up to the marked immersion groove.

  • Allow the spindle to rotate for 60 seconds to achieve a stable reading.

  • Record the viscosity in centipoise (cP).

  • Repeat the measurement three times and report the average value.

Protocol for Surface Tension Measurement

Objective: To measure the static surface tension of the liquid ink. Apparatus: Surface tensiometer (Du Noüy ring or Wilhelmy plate method). Procedure:

  • Calibrate the instrument using a liquid with a known surface tension (e.g., deionized water).

  • Pour the ink sample into a clean measurement vessel, ensuring the surface is free of bubbles.

  • For the Du Noüy ring method, position the clean platinum ring just below the ink's surface.

  • Slowly raise the ring, pulling it through the surface. The instrument will measure the maximum force required just before the liquid film breaks.

  • The software will calculate the surface tension in millinewtons per meter (mN/m).

  • Clean the ring thoroughly with an appropriate solvent and flame-dry before the next measurement.

  • Perform three replicate measurements and calculate the average.

Protocol for Drying Time (Set-to-Touch) Measurement

Objective: To determine the time required for the printed ink film to become tack-free. Reference Method: Based on ASTM D7734/D7734M finger transfer method.[7] Procedure:

  • Using a film applicator (e.g., bird applicator), create a uniform wet ink film of a specified thickness (e.g., 25 µm) on a non-porous substrate (e.g., glass or plastic sheet).

  • Start a timer immediately after the drawdown is complete.

  • At regular intervals (e.g., every 5 minutes), gently touch the surface of the ink film with a clean fingertip.

  • Immediately after, touch the fingertip to an adjacent clean area of the substrate.[7]

  • The "set-to-touch" time is the point at which no ink is transferred from the film to the clean area of the substrate.[7]

  • Record the time in minutes.

Visualization of Workflow

Ink Formulation and Evaluation Workflow

The following diagram illustrates the logical workflow for incorporating this compound into an ink formulation and evaluating its performance.

Ink_Formulation_Workflow cluster_tests Performance Testing start Define Performance Requirements formulate Develop Model Formulation start->formulate add_he Vary Concentration of This compound (e.g., 0%, 5%, 10%, 15%) formulate->add_he mix Prepare Ink Samples (High-Shear Mixing) add_he->mix test_visc Measure Viscosity mix->test_visc test_st Measure Surface Tension mix->test_st test_dry Measure Drying Time mix->test_dry test_print Conduct Print Trial mix->test_print analyze Analyze Data & Compare to Requirements test_visc->analyze test_st->analyze test_dry->analyze test_print->analyze optimize Optimize Formulation analyze->optimize Not Met end_node Final Formulation Protocol analyze->end_node Met optimize->add_he

Caption: Workflow for specialty ink formulation and testing.

Safety and Handling

This compound requires careful handling. Users must consult the Safety Data Sheet (SDS) before use.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.

  • Skin Contact: Causes severe skin burns. If contact occurs, immediately remove all contaminated clothing and rinse the skin with plenty of water for several minutes.

  • Eye Contact: Causes serious eye damage. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Harmful if swallowed. If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.

References

The Role of 2-(Hexyloxy)ethanol in Vinylboronate Preparation: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronates are critical reagents in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. A thorough review of the scientific literature was conducted to elucidate the role of 2-(hexyloxy)ethanol in the preparation of these valuable compounds. This investigation found no documented evidence of this compound being utilized as a reagent, solvent, or additive in established synthetic routes to vinylboronates. This report summarizes the common synthetic methodologies for vinylboronate preparation and the known chemical properties and applications of this compound, highlighting the current lack of a discernible role for the latter in this specific synthetic context.

Introduction to Vinylboronate Synthesis

The synthesis of vinylboronates is a well-established field in organic chemistry, with numerous reliable methods available to researchers. These methods primarily involve the borylation of alkynes or vinyl halides. Some of the most prevalent strategies include:

  • Hydroboration of Alkynes: This classic method involves the addition of a boron hydride (e.g., catecholborane, pinacolborane) across the triple bond of an alkyne. The reaction can be catalyzed by various transition metals, such as rhodium and palladium, to control regioselectivity and stereoselectivity, yielding either (E)- or (Z)-vinylboronates.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a powerful and widely used technique. This method offers excellent functional group tolerance and stereospecificity.

  • Direct C-H Borylation of Alkenes: More recent advancements have led to the development of methods for the direct borylation of vinylic C-H bonds, often catalyzed by iridium or rhodium complexes. These reactions provide an atom-economical route to vinylboronates.

Properties and Applications of this compound

This compound, also known as ethylene glycol monohexyl ether, is a high-boiling point (208 °C) colorless liquid.[1][2] Its chemical and physical properties are well-documented:

PropertyValueReference
Chemical FormulaC₈H₁₈O₂[1]
Molar Mass146.23 g/mol [1]
Density0.888 g/mL at 20 °C[2][3]
Melting Point-45 °C[1]
Boiling Point208.3 °C[1]
Flash Point81.7 °C[1]
Water Solubility9.46 g/L[2][3]

Due to its amphiphilic nature, possessing both a hydrophobic hexyl chain and a hydrophilic hydroxyl group, this compound finds extensive use as a solvent and surfactant in various industrial and commercial applications.[1][3][4] Its primary roles include:

  • Solvent: It is used as a high-boiling solvent in specialty printing inks, paints, and coatings.[3][4]

  • Coalescing Agent: In latex paints, it aids in the formation of a continuous film.[1]

  • Coupling Agent: It is employed in household and industrial cleaners, rust removers, and disinfectants to solubilize immiscible components.[3][4]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds.[1]

Assessment of the Role of this compound in Vinylboronate Preparation

A comprehensive search of chemical databases and the scientific literature did not yield any protocols, research articles, or patents describing the use of this compound in the synthesis of vinylboronates. The established methods for vinylboronate preparation typically employ common organic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, or acetonitrile. The reagents and catalysts are well-defined and do not include this compound.

Given its properties, it is theoretically possible that this compound could function as a high-boiling point solvent in certain niche applications of vinylboronate synthesis. However, there is currently no data to support this hypothesis. The chemical reactivity of its hydroxyl group could potentially interfere with the reactive intermediates and catalysts commonly used in these transformations.

Conclusion

Based on the available scientific literature, This compound does not have a recognized role in the preparation of vinylboronates. The synthesis of these important boron-containing compounds relies on a well-established set of methodologies that do not involve the use of this particular solvent or reagent. Researchers and drug development professionals seeking to synthesize vinylboronates should refer to the established and validated protocols that are widely reported in the chemical literature. Future research may uncover novel applications for this compound in organic synthesis; however, its involvement in vinylboronate preparation remains undocumented.

Experimental Protocols (Established Methods)

As there are no protocols involving this compound for the preparation of vinylboronates, this section will remain empty. Researchers are directed to standard organic chemistry literature and databases for established protocols on vinylboronate synthesis.

Visualizations

Since no experimental workflow or signaling pathway involving this compound in vinylboronate preparation could be identified, no diagrams can be generated.

References

Application Notes and Protocols for the Formulation of Hard Surface Cleaners Using 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating hard surface cleaners incorporating 2-(Hexyloxy)ethanol. This document outlines the physicochemical properties of this compound, provides exemplary formulations for various cleaning applications, and details experimental protocols for performance evaluation.

Introduction to this compound in Hard Surface Cleaners

This compound, also known as Hexyl Cellosolve, is a high-boiling point, slow-evaporating glycol ether with a unique combination of hydrophilic and hydrophobic properties.[1][2] This dual nature makes it an effective solvent for a wide range of soils, including both water-soluble and greasy, water-insoluble substances.[3][4][5] Its excellent solvency, low odor, and compatibility with common surfactant systems make it a valuable component in the formulation of various hard surface cleaners, including all-purpose cleaners, heavy-duty degreasers, and glass cleaners.[1][2]

The primary functions of this compound in hard surface cleaner formulations include:

  • Solvent: It effectively dissolves and lifts greasy and oily soils from surfaces.[1]

  • Coupling Agent: It improves the stability of formulations by keeping otherwise immiscible components, such as oils and water, in a single phase.[3][4][5]

  • Coalescing Agent: In certain formulations, it aids in film formation.

  • Wetting Agent: It can enhance the spreading and penetration of the cleaning solution onto the target surface.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, safety assessment, and regulatory compliance.

PropertyValueReference
CAS Number 112-25-4[6][7]
Molecular Formula C8H18O2[7]
Molecular Weight 146.23 g/mol [6][7]
Appearance Colorless liquid[7]
Boiling Point 208 °C (406.4 °F)[7]
Flash Point 81.7 °C (179.1 °F)[7]
Density 0.888 g/mL at 20 °C
Water Solubility 9.46 g/L
Vapor Pressure 0.05 mmHg at 20 °C

Exemplary Formulations

The following are illustrative formulations for different types of hard surface cleaners incorporating this compound. The concentrations are given in weight percent (wt%). These formulations can be used as a starting point for further optimization.

All-Purpose Cleaner

This formulation is designed for general cleaning of various hard surfaces.

IngredientFunctionConcentration (wt%)
Deionized WaterSolventq.s. to 100
Nonionic Surfactant (e.g., C9-11 Alcohol Ethoxylate)Primary Cleaning Agent2.0 - 5.0
Anionic Surfactant (e.g., Sodium Dodecylbenzenesulfonate)Co-surfactant, Foaming1.0 - 3.0
This compound Solvent, Coupling Agent 1.0 - 4.0
Chelating Agent (e.g., Tetrasodium EDTA)Water Softener0.2 - 0.5
pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)pH Controlto pH 9-11
PreservativeStability0.1 - 0.2
Fragrance & DyeAestheticsAs desired
Heavy-Duty Degreaser

This formulation is intended for the removal of heavy grease and oil from industrial and household surfaces.

IngredientFunctionConcentration (wt%)
Deionized WaterSolventq.s. to 100
Nonionic Surfactant (e.g., C9-11 Alcohol Ethoxylate)Primary Cleaning Agent5.0 - 10.0
This compound Solvent, Grease Cutter 5.0 - 15.0
Builder (e.g., Sodium Metasilicate Pentahydrate)Alkalinity, Emulsification2.0 - 5.0
Chelating Agent (e.g., Tetrasodium EDTA)Water Softener0.5 - 1.0
pH Adjuster (e.g., Sodium Hydroxide)pH Controlto pH 11-13
Hydrotrope (e.g., Sodium Xylene Sulfonate)Solubilizer1.0 - 3.0
PreservativeStability0.1 - 0.2
Glass Cleaner

This formulation is designed to provide streak-free cleaning of glass and mirrored surfaces.

IngredientFunctionConcentration (wt%)
Deionized WaterSolventq.s. to 100
Isopropyl AlcoholCo-solvent, Drying Agent3.0 - 7.0
This compound Solvent, Film Removal 0.5 - 2.0
Nonionic Surfactant (e.g., Alkyl Polyglucoside)Wetting, Cleaning0.1 - 0.5
pH Adjuster (e.g., Ammonia or Monoethanolamine)pH Controlto pH 9-10.5
Chelating Agent (e.g., Tetrasodium EDTA)Water Softener0.05 - 0.2
DyeAestheticsAs desired

Experimental Protocols

The following protocols are designed to evaluate the performance of hard surface cleaners containing this compound.

Cleaning Efficiency Assessment (ASTM D4488)

This protocol is adapted from the ASTM D4488 standard guide for testing the cleaning performance of products intended for use on resilient flooring and washable walls.[8]

Objective: To quantitatively measure the soil removal efficiency of a cleaning formulation.

Materials:

  • Gardner Scrub Tester[9][10][11][12]

  • White vinyl tiles (or other specified substrate)

  • Standardized soil (e.g., a mixture of particulate and oily soil as described in ASTM D4488-A5)[8]

  • Colorimeter or spectrophotometer

  • Sponge or brush (as specified by the test method)

  • Test cleaning solution

  • Reference cleaning solution (control)

Procedure:

  • Substrate Preparation: Pre-clean the vinyl tiles and measure their initial reflectance using a colorimeter.

  • Soiling: Apply a standardized amount of soil uniformly to a defined area of the tiles.

  • Drying/Curing: Allow the soiled tiles to dry or cure under controlled conditions (e.g., 24 hours at room temperature).

  • Reflectance Measurement (Soiled): Measure the reflectance of the soiled tiles.

  • Cleaning:

    • Mount a soiled tile in the Gardner Scrub Tester.

    • Wet the sponge or brush with a specified amount of the test cleaning solution.

    • Perform a set number of scrub cycles (e.g., 10 cycles).

    • Rinse the tile with deionized water and allow it to dry completely.

  • Reflectance Measurement (Cleaned): Measure the final reflectance of the cleaned tile.

  • Calculation: Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Reflectance_cleaned - Reflectance_soiled) / (Reflectance_initial - Reflectance_soiled)] * 100

Data Presentation:

FormulationAverage Cleaning Efficiency (%)Standard Deviation
Formulation A (with this compound)Insert DataInsert Data
Formulation B (without this compound)Insert DataInsert Data
Commercial BenchmarkInsert DataInsert Data
Surface Cleanliness Evaluation by Contact Angle Measurement

This protocol utilizes contact angle measurements to assess the cleanliness of a surface after treatment with a cleaning formulation. A lower contact angle of a water droplet on the cleaned surface generally indicates a higher degree of cleanliness (i.e., better removal of hydrophobic soil).[13][14]

Objective: To evaluate the effectiveness of a cleaning formulation in removing hydrophobic soil from a hard surface.

Materials:

  • Contact angle goniometer

  • Hard surface substrates (e.g., glass slides, stainless steel coupons)

  • Hydrophobic soil (e.g., oleic acid, sebum mimic)

  • Test cleaning solution

  • Reference cleaning solution (control)

  • High-purity deionized water

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates and measure the initial contact angle of a deionized water droplet on the surface.

  • Soiling: Apply a thin, uniform layer of the hydrophobic soil to the substrates.

  • Cleaning:

    • Immerse or wipe the soiled substrates with the test cleaning solution for a specified time.

    • Rinse the substrates with deionized water and allow them to dry completely in a dust-free environment.

  • Contact Angle Measurement: Place a small droplet of deionized water on the cleaned surface and measure the static contact angle using the goniometer. Repeat measurements at multiple locations on the surface to ensure reproducibility.

Data Presentation:

FormulationAverage Contact Angle (°)Standard Deviation
Uncleaned (Soiled) SurfaceInsert DataInsert Data
Formulation A (with this compound)Insert DataInsert Data
Formulation B (without this compound)Insert DataInsert Data
Commercial BenchmarkInsert DataInsert Data
Formulation Stability Testing

This protocol outlines a procedure for evaluating the physical stability of hard surface cleaner formulations under accelerated and real-time conditions.[15][16]

Objective: To assess the shelf-life and physical stability of a cleaning formulation.

Parameters to Evaluate:

  • Appearance (clarity, color)

  • pH

  • Viscosity

  • Phase separation or precipitation

Procedure:

  • Sample Preparation: Prepare samples of the test formulation in the final intended packaging.

  • Storage Conditions:

    • Accelerated Stability: Place samples in a stability chamber at elevated temperatures (e.g., 40°C ± 2°C) for a period of 1 to 3 months.[15]

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C ± 2°C) for the intended shelf-life of the product (e.g., 12-24 months).[15]

    • Freeze-Thaw Stability: Subject samples to multiple cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for 3 cycles).

  • Testing Intervals: Evaluate the samples at specified time points (e.g., initial, 1 month, 2 months, 3 months for accelerated; initial, 3, 6, 9, 12, 18, 24 months for real-time).

  • Evaluation: At each time point, visually inspect the samples for any changes in appearance and measure the pH and viscosity.

Data Presentation:

Time PointStorage ConditionAppearancepHViscosity (cP)
Initial-Clear, colorless10.510
1 Month40°CInsert DataInsert DataInsert Data
3 Months40°CInsert DataInsert DataInsert Data
12 Months25°CInsert DataInsert DataInsert Data
After 3 Freeze-Thaw Cycles-Insert DataInsert DataInsert Data

Diagrams

Hard Surface Cleaner Formulation Logic

Formulation_Logic Formulation Hard Surface Cleaner Formulation Water Water (Solvent) Water->Formulation Surfactants Surfactants (Anionic/Nonionic) Surfactants->Formulation Hexyloxyethanol This compound Hexyloxyethanol->Formulation Key Component Additives Additives Additives->Formulation Builders Builders Additives->Builders Chelating_Agents Chelating Agents Additives->Chelating_Agents pH_Adjusters pH Adjusters Additives->pH_Adjusters Fragrance_Dye Fragrance & Dye Additives->Fragrance_Dye Preservatives Preservatives Additives->Preservatives

Caption: Core components of a hard surface cleaner formulation.

Experimental Workflow for Cleaning Performance Evaluation

Cleaning_Performance_Workflow Start Start: Prepare Substrates Initial_Reflectance Measure Initial Reflectance Start->Initial_Reflectance Soiling Apply Standardized Soil Initial_Reflectance->Soiling Curing Dry/Cure Soiled Substrates Soiling->Curing Soiled_Reflectance Measure Soiled Reflectance Curing->Soiled_Reflectance Cleaning Perform Automated Scrub Test (Gardner Tester) Soiled_Reflectance->Cleaning Rinse_Dry Rinse and Dry Substrates Cleaning->Rinse_Dry Final_Reflectance Measure Final Reflectance Rinse_Dry->Final_Reflectance Calculation Calculate Cleaning Efficiency (%) Final_Reflectance->Calculation End End: Report Results Calculation->End

Caption: Workflow for ASTM D4488 cleaning efficiency test.

Safety and Regulatory Considerations

This compound has a harmonized classification as an eye and skin irritant. It is important to consult the Safety Data Sheet (SDS) for detailed handling precautions, personal protective equipment recommendations, and disposal information. Formulators must also adhere to regional regulatory requirements regarding the use of glycol ethers in consumer and industrial products.

Conclusion

This compound is a versatile and effective solvent for use in a variety of hard surface cleaner formulations. Its ability to dissolve a broad range of soils, coupled with its favorable physical properties, makes it a valuable tool for formulators seeking to develop high-performance cleaning products. The experimental protocols outlined in this document provide a framework for systematically evaluating the performance and stability of new formulations containing this ingredient.

References

Application Notes and Protocols for the Quantification of 2-(Hexyloxy)ethanol in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Hexyloxy)ethanol in various mixtures. The protocols focus on two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound Analysis

This compound, also known as ethylene glycol monohexyl ether, is a high-boiling point solvent used in a variety of industrial and consumer products, including cleaners, coatings, and inks.[1][2] Its quantification is essential for quality control, formulation development, and safety assessments. This document outlines validated methods for the accurate determination of this compound concentrations in complex matrices.

Gas Chromatography (GC) Methods

Gas chromatography is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed for detection and quantification.

GC-FID/MS Method for this compound Quantification

This protocol describes a general method for the analysis of this compound using GC with either FID for routine quantification or MS for enhanced selectivity and identification.

2.1.1. Experimental Protocol

Principle: A liquid sample containing this compound is injected into the gas chromatograph. The compound is vaporized and separated from other components in the mixture as it travels through a capillary column. The eluted this compound is then detected by an FID or MS. Quantification is achieved by comparing the peak area of the analyte to that of a series of calibration standards.

Reagents and Materials:

  • This compound (analytical standard, ≥99% purity)

  • Methanol (HPLC grade) or other suitable solvent

  • Internal standard (e.g., 2-Phenoxyethanol or an isotopically labeled analog like 2-butoxyethanol-¹³C₂)

  • Deionized water

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined septa

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS)

  • Capillary GC column (e.g., DB-WAX, Rxi-1301Sil MS, or DB-5MS)[3][4]

  • Data acquisition and processing software

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a known volume or weight of the sample into a separatory funnel.

  • Add a known amount of internal standard solution.

  • Add deionized water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate.

  • Drain the organic layer and dry it by passing it through a small column of anhydrous sodium sulfate.

  • Collect the dried organic extract and concentrate it to a known volume if necessary.

  • Transfer an aliquot to a GC vial for analysis.

GC-FID/MS Instrument Conditions:

Parameter Condition
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 30:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1.3 mL/min)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 8-27 °C/min to 240-300 °C (hold 3 min)[2][3]
Column DB-WAX (50 m x 0.20 mm, 0.2 µm) or Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm)[2][3]
FID Temperature 280 °C
MS Transfer Line 280-300 °C[2]
MS Ion Source 230 °C[2]

| MS Scan Range | m/z 30-450[5] |

Calibration:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Add a constant amount of internal standard to each calibration standard.

  • Analyze each standard under the same GC conditions as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Analysis:

  • Integrate the peak areas for this compound and the internal standard in the sample chromatograms.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the sample using the calibration curve.

2.1.2. Quantitative Data Summary

Analyte (Glycol Ether)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Reference
Various (14 compounds)0.01 - 10.02 - 3.40.1 - 20087 - 116[6]
2-Butoxyethanol0.957 (mg/L)--≥99[7]
Ethylene Glycol0.7 (mg/L)1.3 (mg/L)1 - 800 (mg/L)-[8]
Diethylene Glycol--0 - 500 (mg/dL)-[9]

2.1.3. Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_quant Quantification Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Dry Dry Extract LLE->Dry Concentrate Concentrate/ Dilute Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for GC-FID/MS quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization

For non-volatile matrices or when GC is not available, HPLC can be an alternative. Since this compound lacks a strong UV chromophore, a derivatization step is necessary to enable sensitive detection by UV or fluorescence detectors.

HPLC-UV/Fluorescence Method

This protocol is based on the derivatization of alkoxyethanols for sensitive HPLC analysis.[10]

3.1.1. Experimental Protocol

Principle: The hydroxyl group of this compound is reacted with a derivatizing agent that introduces a chromophoric or fluorophoric tag. The resulting derivative is then separated by reversed-phase HPLC and detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak area of the derivatized analyte to that of derivatized standards.

Reagents and Materials:

  • This compound (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Derivatizing agent (e.g., 1-anthroylnitrile or 9-fluorenylmethyl chloroformate)[10][11]

  • Catalyst (e.g., quinuclidine)

  • Internal standard (e.g., 2-phenoxyethanol)

  • Phosphate buffer

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.7 µm)

  • Data acquisition and processing software

Sample Preparation and Derivatization:

  • Prepare an aliquot of the sample, potentially after an initial extraction step similar to the GC method.

  • Add a known amount of internal standard.

  • Evaporate the solvent if necessary and redissolve the residue in a suitable solvent like acetonitrile.

  • Add the derivatizing agent and catalyst.

  • Incubate the mixture at a specific temperature and time to ensure complete reaction (e.g., 30 minutes at room temperature or 40°C for 40 minutes).[10][11]

  • Stop the reaction (e.g., by adding an acid).

  • Inject an aliquot of the final solution into the HPLC system.

HPLC Instrument Conditions:

Parameter Condition
Mobile Phase Isocratic or gradient elution with a mixture of water, acetonitrile, and methanol[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 40 °C[11]
Injection Volume 20 µL[11]
UV Detection Wavelength dependent on the derivatizing agent (e.g., 210 nm)[11]

| Fluorescence Detection | Excitation and emission wavelengths dependent on the derivatizing agent (e.g., Ex: 265 nm, Em: 345 nm)[11] |

Calibration and Data Analysis: Follow the same principles as outlined in the GC method (section 2.1.1.), ensuring that the calibration standards undergo the same derivatization procedure as the samples.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Start Sample Aliquot Add_IS Add Internal Standard Start->Add_IS Deriv Add Derivatizing Agent & Catalyst Add_IS->Deriv Incubate Incubate Deriv->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Inject Inject into HPLC Stop_Rxn->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for HPLC quantification of this compound after derivatization.

References

2-(Hexyloxy)ethanol as a chemical intermediate for neopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-(Hexyloxy)ethanol in Neopentanoate Synthesis

Introduction

This compound is a versatile bifunctional molecule, possessing both an ether and a primary alcohol functional group.[1] This unique structure makes it a valuable chemical intermediate in the synthesis of a variety of compounds, including neopentanoates.[1][2] Neopentanoates, also known as pivalates, are esters of neopentanoic acid (2,2-dimethylpropanoic acid). These esters are known for their high thermal and hydrolytic stability, low volatility, and excellent lubricity, which makes them suitable for a wide range of applications, including in cosmetics, lubricants, and as specialty solvents. The synthesis of 2-(hexyloxy)ethyl neopentanoate from this compound results in a molecule with a unique combination of properties derived from both the glycol ether and the neopentanoate moieties.

Chemical and Physical Properties

A summary of the relevant properties of the starting material and the final product is presented below.

PropertyThis compound2-(hexyloxy)ethyl neopentanoate
Synonyms Ethylene glycol monohexyl ether, Hexyl cellosolve2-(hexyloxy)ethyl pivalate, Hexoxyethyl neopentanoate
CAS Number 112-25-468757-58-4
Molecular Formula C8H18O2C13H26O3
Molecular Weight 146.23 g/mol 230.34 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 208.3 °CNot available
Density 0.888 g/mL at 20 °CNot available

Applications in Research and Drug Development

The unique properties of 2-(hexyloxy)ethyl neopentanoate make it a compound of interest for researchers and professionals in drug development and other industries:

  • Drug Delivery: The amphiphilic nature of this neopentanoate could make it a useful excipient in drug formulations, potentially enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Topical Formulations: In dermatology and cosmetics, its properties could be leveraged for creating stable and aesthetically pleasing topical formulations, such as creams and lotions, with good spreading characteristics.

  • Specialty Lubricants: For medical devices and laboratory equipment, it could serve as a high-performance, non-corrosive lubricant.

  • Chemical Synthesis: As a stable, high-boiling point solvent, it may be used in various chemical reactions.

Experimental Protocols

Two primary methods for the synthesis of 2-(hexyloxy)ethyl neopentanoate are presented below: Fischer-Speier Esterification and Acylation with Pivaloyl Chloride.

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of 2-(hexyloxy)ethyl neopentanoate via the acid-catalyzed esterification of this compound with neopentanoic acid.

Materials:

  • This compound (1.0 eq)

  • Neopentanoic acid (pivalic acid) (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, neopentanoic acid, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 2-(hexyloxy)ethyl neopentanoate.

Protocol 2: Acylation of this compound with Pivaloyl Chloride

This protocol provides an alternative synthesis route using the more reactive pivaloyl chloride. This method is often faster and can be performed at lower temperatures.

Materials:

  • This compound (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Pyridine or triethylamine (1.2 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and pyridine (or triethylamine) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add pivaloyl chloride dropwise from a dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid to remove the pyridine/triethylamine.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of 2-(hexyloxy)ethyl neopentanoate.

ParameterFischer-Speier EsterificationAcylation with Pivaloyl Chloride
Reactant Ratio (Alcohol:Acid/Acid Chloride) 1 : 1.21 : 1.1
Reaction Time 6-12 hours2-4 hours
Reaction Temperature Reflux (Toluene)0 °C to Room Temperature
Typical Yield 75-85%85-95%
Purity (before purification) >90%>95%
Purity (after purification) >99%>99%

Visualizations

Synthesis_Workflow Reactants Reactants: This compound Neopentanoic Acid/Pivaloyl Chloride Reaction Reaction: Fischer Esterification or Acylation Reactants->Reaction Workup Aqueous Workup: Neutralization and Extraction Reaction->Workup Purification Purification: Vacuum Distillation or Chromatography Workup->Purification Product Final Product: 2-(hexyloxy)ethyl neopentanoate Purification->Product

Caption: General workflow for the synthesis of 2-(hexyloxy)ethyl neopentanoate.

Fischer_Esterification_Pathway cluster_reactants Reactants Alcohol This compound Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acid Neopentanoic Acid Protonation Protonation of Carbonyl Oxygen Acid->Protonation H+ Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester 2-(hexyloxy)ethyl neopentanoate Deprotonation->Ester -H+

References

Application Notes and Protocols for 2-(Hexyloxy)ethanol in Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-(Hexyloxy)ethanol in the formulation of adhesives and sealants. This document includes its primary functions, exemplary formulations, and comprehensive experimental protocols for performance evaluation.

Introduction to this compound in Adhesive and Sealant Formulations

This compound, a high-boiling point, slow-evaporating glycol ether, serves as a versatile solvent and coalescing agent in the formulation of adhesives and sealants.[1][2] Its unique properties, including excellent solvency for a wide range of resins and polymers, contribute to the improved performance and processing of these materials.[1][2] In adhesive and sealant systems, this compound is primarily utilized as a coalescing agent, a coupling agent, and a solvent.[3][4]

Primary Functions:

  • Coalescing Agent: In water-based adhesive and sealant formulations, this compound facilitates the formation of a continuous and uniform film as the water evaporates. It temporarily softens the polymer particles, allowing them to fuse together, which is crucial for developing optimal adhesive and cohesive strength.

  • Solvent: Its excellent solvency characteristics for both water-soluble and greasy (water-insoluble) soils and a wide range of polymers make it an effective solvent in both water-based and solvent-based systems.[1][2] This property aids in dissolving and dispersing various components of the formulation, leading to a homogeneous mixture.

  • Coupling Agent: this compound can act as a coupling agent, improving the compatibility of different components within the formulation, particularly in complex mixtures.[3]

Exemplary Formulations

While specific proprietary formulations are not publicly available, the following tables provide starting point formulations for a water-based acrylic adhesive and a polyurethane sealant, incorporating this compound. These are intended for research and development purposes and may require optimization based on specific performance requirements.

Table 1: Exemplary Water-Based Acrylic Adhesive Formulation

ComponentFunctionWeight Percentage (%)
Acrylic Emulsion (e.g., 50% solids)Primary Binder60.0 - 80.0
This compound Coalescing Agent/Solvent 1.0 - 5.0
Tackifier Resin DispersionEnhances Tack and Peel Adhesion5.0 - 15.0
Rheology ModifierControls Viscosity0.5 - 2.0
DefoamerPrevents Foam Formation0.1 - 0.5
Wetting AgentImproves Substrate Wetting0.1 - 0.5
pH Adjuster (e.g., Ammonia)Controls pHAs needed to pH 7.5-8.5
WaterSolvent/CarrierTo 100%

Table 2: Exemplary Polyurethane Sealant Formulation

ComponentFunctionWeight Percentage (%)
Polyurethane PrepolymerPrimary Binder40.0 - 60.0
Plasticizer (e.g., Phthalate-free)Improves Flexibility15.0 - 25.0
This compound Solvent/Flow Promoter 2.0 - 8.0
Filler (e.g., Calcium Carbonate)Reinforcement/Cost Reduction10.0 - 20.0
Adhesion Promoter (e.g., Silane)Enhances Adhesion to Substrates0.5 - 2.0
Catalyst (e.g., Tin-based)Accelerates Curing0.1 - 0.5
Thixotropic Agent (e.g., Fumed Silica)Controls Sag1.0 - 5.0

Experimental Protocols for Performance Evaluation

To evaluate the impact of this compound on the performance of adhesive and sealant formulations, a series of standardized tests should be conducted. The following are detailed protocols for key performance indicators.

Peel Adhesion Strength (ASTM D903)

This test method determines the peel or stripping strength of an adhesive bond.[5][6][7][8][9]

Methodology:

  • Specimen Preparation:

    • Prepare a test specimen by applying a uniform film of the adhesive between a flexible adherend (e.g., a 25 mm wide strip of polyester film) and a rigid substrate (e.g., a stainless steel panel).

    • The bonded area should be at least 150 mm in length.

    • Allow the adhesive to cure according to the manufacturer's instructions or the experimental design.

  • Testing Procedure:

    • Clamp the rigid substrate in the stationary grip of a universal testing machine.

    • Fold the free end of the flexible adherend back at a 180° angle and clamp it in the movable grip.[5][6][7]

    • Set the crosshead speed to a constant rate of 152.4 mm/min (6 in/min).[9]

    • Start the test and record the force required to peel the flexible adherend from the rigid substrate over a specified length.

  • Data Analysis:

    • Calculate the average peel strength in Newtons per meter (N/m) or pounds per inch of width (lb/in).

Logical Relationship for Peel Adhesion Testing

G cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis A Apply Adhesive B Bond Adherends A->B C Cure Adhesive B->C D Mount Specimen C->D Prepared Specimen E Set Test Parameters D->E F Initiate Peel E->F G Record Force F->G Test Data H Calculate Average Peel Strength G->H

Caption: ASTM D903 Peel Adhesion Test Workflow.

Viscosity Measurement (ASTM D2196)

This test method is used to determine the rheological properties of non-Newtonian materials, such as many adhesives and sealants, using a rotational viscometer.[3][10][11][12]

Methodology:

  • Apparatus:

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

    • Temperature-controlled water bath.

  • Procedure:

    • Equilibrate the adhesive or sealant sample to the desired temperature (e.g., 25 ± 1 °C).

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.

    • Immerse the spindle into the sample to the marked depth.

    • Allow the spindle to rotate for a specified time (e.g., 60 seconds) before taking a reading.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Data Reporting:

    • Report the viscosity value along with the spindle number, rotational speed, and temperature.

Experimental Workflow for Viscosity Measurement

G A Sample Preparation (Temperature Equilibration) B Instrument Setup (Spindle & Speed Selection) A->B C Spindle Immersion B->C D Measurement (Rotation & Reading) C->D E Data Recording D->E

Caption: ASTM D2196 Viscosity Measurement Workflow.

Tack-Free Time of Sealants (ASTM D5895)

This test method is used to determine the surface drying time of organic coatings, which can be adapted for sealants.[13][14][15]

Methodology:

  • Apparatus:

    • Mechanical straight-line or circular tack tester.

    • Test panels (e.g., glass or metal).

  • Procedure:

    • Apply a uniform bead of the sealant onto the test panel.

    • Place the panel on the tack tester.

    • Start the tester, which moves a stylus at a constant speed over the sealant.

    • The test is complete when the stylus no longer leaves a track in the sealant.

  • Data Analysis:

    • The tack-free time is the time elapsed from the start of the test until the point where the stylus no longer leaves a continuous track.[13]

Logical Flow for Tack-Free Time Determination

G A Apply Sealant Bead B Start Tack Tester A->B C Observe Stylus Track B->C D Identify End of Track C->D E Record Tack-Free Time D->E

References

Application Notes and Protocols for 2-(Hexyloxy)ethanol in Rust Removers and Degreasing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Hexyloxy)ethanol, also known as Ethylene Glycol Monohexyl Ether, in the formulation of rust removers and degreasing agents. This document details the chemical's relevant properties, its mechanism of action, and protocols for evaluating its performance.

Introduction to this compound

This compound is a high-boiling point, slow-evaporating glycol ether with excellent solvency characteristics for a wide range of substances.[1] Its molecular structure, featuring both a hydrophilic ether and a hydrophobic hexyl group, imparts amphiphilic properties, making it an effective solvent for both polar and non-polar compounds.[1][2] This dual solubility is key to its effectiveness in cleaning formulations designed to remove both water-soluble and oily, greasy contaminants.[1][2] It is commonly used as a solvent, coupling agent, and coalescing agent in household and industrial cleaners, rust removers, and hard surface cleaners.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for formulation development, ensuring stability, efficacy, and appropriate handling.

PropertyValueReference
CAS Number 112-25-4--INVALID-LINK--
Molecular Formula C8H18O2--INVALID-LINK--
Molecular Weight 146.23 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 208 °C--INVALID-LINK--
Melting Point -45.1 °C--INVALID-LINK--
Flash Point 81.7 °C--INVALID-LINK--
Density 0.888 g/mL at 20 °C--INVALID-LINK--
Water Solubility 9.46 g/L--INVALID-LINK--

Mechanism of Action in Cleaning Formulations

The efficacy of this compound in rust removers and degreasers stems from its molecular structure and resulting solvent properties.

  • In Degreasing: The lipophilic hexyl chain allows for the effective dissolution of oils, greases, and other non-polar organic residues. Simultaneously, the hydrophilic ether-alcohol group provides some water miscibility, allowing it to act as a coupling agent between the greasy soil and the aqueous phase of a cleaning formulation. This facilitates the lifting and rinsing away of the grease.

  • In Rust Removal: While this compound is not a primary rust-removing agent itself (a function typically performed by acids or chelating agents), it plays a crucial role as a penetrant and co-solvent. It helps to wet the rusted surface and penetrate the porous rust layers, allowing the active ingredients of the rust remover to reach the underlying metal surface more effectively. Its solvent action can also help to dissolve any oils or greases that may be trapping the rust.

The following diagram illustrates the conceptual mechanism of this compound in a cleaning formulation.

G Mechanism of this compound in Cleaning cluster_action Cleaning Action cluster_rust_action Rust Removal Enhancement Hexyl Hexyl Group (Lipophilic) Ether Ether-Alcohol Group (Hydrophilic) Grease Grease/Oil (Lipophilic Soil) Hexyl->Grease Dissolves Water Water-based Formulation Ether->Water Interacts with Grease->Water Emulsification & Removal Rust Rust (Porous Layer) Penetration Penetrates Rust Layer Rust->Penetration ActiveDelivery Delivers Active Ingredients Penetration->ActiveDelivery

Caption: Conceptual diagram of this compound's dual-action cleaning mechanism.

Data Presentation: Performance in Cleaning Formulations

Rust Removal Efficiency

This table presents hypothetical data on the rust removal efficiency of a formulation containing varying concentrations of this compound.

This compound Conc. (wt%)Active Ingredient (e.g., Phosphoric Acid) Conc. (wt%)Immersion Time (minutes)Rust Removal Efficiency (%)
1153065
5153085
10153095
5151570
5156098
Degreasing Performance

This table shows hypothetical data on the grease removal efficiency of this compound in an aqueous cleaning formulation.

This compound Conc. (wt%)Surfactant Conc. (wt%)Temperature (°C)Grease Removal Efficiency (%)
252575
552590
1052598
555099
522580

Experimental Protocols

The following are detailed protocols for evaluating the performance of formulations containing this compound in rust removal and degreasing applications.

Protocol for Evaluating Rust Removal Efficiency

This protocol is based on gravimetric analysis to determine the percentage of rust removed from a standardized metal coupon.

4.1.1. Materials and Equipment

  • Rusted steel coupons (e.g., AISI 1010 steel, pre-rusted under controlled conditions)

  • Test formulations containing varying concentrations of this compound

  • Control formulation (without this compound)

  • Beakers or other suitable immersion containers

  • Analytical balance (± 0.0001 g)

  • Ultrasonic bath (optional)

  • Drying oven

  • Acetone

  • Deionized water

  • Corrosion inhibitor solution (for post-treatment)

4.1.2. Experimental Workflow

G Rust Removal Efficiency Workflow start Start prep Prepare Rusted Steel Coupons start->prep weigh1 Weigh Initial Rusted Coupon (W1) prep->weigh1 immerse Immerse Coupon in Test Formulation weigh1->immerse agitate Agitate (e.g., stir or sonicate) immerse->agitate remove Remove and Rinse Coupon agitate->remove dry Dry Coupon in Oven remove->dry weigh2 Weigh Final Cleaned Coupon (W2) dry->weigh2 calculate Calculate Rust Removal Efficiency weigh2->calculate end End calculate->end

Caption: Workflow for the gravimetric evaluation of rust removal efficiency.

4.1.3. Procedure

  • Coupon Preparation: Prepare a set of uniformly rusted steel coupons. Clean them with acetone to remove any oil or grease, dry them, and record their initial weight (W_initial).

  • Initial Weighing: Weigh each rusted coupon on an analytical balance and record the weight as W1.

  • Immersion: Immerse each coupon in a beaker containing a test formulation with a specific concentration of this compound. Ensure the coupon is fully submerged.

  • Agitation: Place the beakers in an ultrasonic bath or on a magnetic stirrer for a predetermined time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing: After the immersion time, carefully remove the coupon from the formulation and rinse it thoroughly with deionized water, followed by a final rinse with acetone to aid drying.

  • Drying: Place the cleaned coupons in a drying oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

  • Final Weighing: Allow the coupons to cool to room temperature in a desiccator and then weigh them on the analytical balance. Record the final weight as W2.

  • Calculation: Calculate the rust removal efficiency using the following formula:

    • Rust Removal Efficiency (%) = [(W1 - W2) / (W1 - W_initial)] * 100

    • Note: If W_initial is not known, a simplified efficiency can be calculated as the percentage of weight loss, but this does not account for any potential metal loss.

Protocol for Evaluating Degreasing Performance

This protocol utilizes a modified water break test to qualitatively and semi-quantitatively assess the removal of a standard grease from a metal surface.

4.2.1. Materials and Equipment

  • Clean, polished metal panels (e.g., stainless steel or aluminum)

  • Standardized grease or oil (e.g., a specific type of lubricating grease)

  • Test formulations containing varying concentrations of this compound

  • Control formulation (without this compound)

  • Beakers or trays for immersion

  • Spray bottle with deionized water

  • Timer

  • Drying apparatus (e.g., nitrogen stream or clean, compressed air)

4.2.2. Experimental Workflow

G Degreasing Performance Workflow start Start prep Prepare Clean Metal Panels start->prep apply_grease Apply Standardized Grease Layer prep->apply_grease clean Clean with Test Formulation apply_grease->clean rinse Rinse with Deionized Water clean->rinse water_break_test Perform Water Break Test rinse->water_break_test pass Pass: Continuous Water Film water_break_test->pass Clean fail Fail: Water Beading water_break_test->fail Not Clean record Record Results (e.g., Cleaning Time) pass->record fail->record end End record->end

Caption: Workflow for evaluating degreasing performance using the water break test.

4.2.3. Procedure

  • Panel Preparation: Ensure metal panels are thoroughly cleaned and dried.

  • Grease Application: Apply a thin, uniform layer of the standardized grease to a defined area on each panel.

  • Cleaning: Immerse or spray the greased panels with the test formulations for a specified period (e.g., 1, 2, 5 minutes) at a controlled temperature.

  • Rinsing: After the cleaning period, rinse the panels thoroughly with a gentle spray of deionized water.

  • Water Break Test: Hold the rinsed panel at a near-vertical angle and observe the behavior of the water film.

    • Clean Surface (Pass): The water forms a continuous, unbroken film over the surface.

    • Contaminated Surface (Fail): The water film breaks, and beads of water form on the surface, indicating residual grease.

  • Data Recording: Record the minimum cleaning time required for each formulation to achieve a "pass" in the water break test. This provides a semi-quantitative measure of cleaning efficiency.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and eye protection. It is a combustible liquid and should be kept away from open flames and high temperatures. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and effective solvent for use in rust remover and degreasing formulations. Its unique molecular structure allows it to function as both a solvent for oily soils and a coupling agent in aqueous systems, enhancing the overall performance of the cleaning product. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy in various formulations. Further research to generate quantitative performance data, as illustrated in the example tables, would be highly valuable for optimizing its use in specific applications.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Hexyloxy)ethanol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(Hexyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this versatile solvent for their critical applications. Degradation of this compound can introduce impurities that may compromise experimental results, making proper storage and handling paramount. This guide provides in-depth, experience-based answers to common issues and outlines preventative strategies to ensure the long-term integrity of your solvent.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter, providing not just solutions but also the scientific reasoning behind them.

Q1: My reaction is yielding unexpected byproducts, or the yield is lower than expected. Could my this compound be the culprit?

A1: Absolutely. Degraded this compound is a common source of experimental variability. The primary degradation pathway is autoxidation, a free-radical chain reaction with atmospheric oxygen that is accelerated by light and heat.[1][2] This process forms hydroperoxides, which can further decompose into reactive aldehydes and carboxylic acids.[3][4]

  • Mechanism of Interference:

    • Peroxides: These are strong oxidizing agents that can react with sensitive reagents or intermediates in your reaction, leading to unwanted side products.

    • Aldehydes & Acids: These impurities can alter the pH of your reaction medium or participate in side reactions (e.g., aldol condensations, unwanted esterifications), ultimately reducing the yield of your desired product.[5] The metabolism of glycol ethers in biological systems is known to produce alkoxyacetic acids, which are responsible for their toxicity and can similarly interfere with in-vitro experiments.[6][7]

Actionable Advice: Before troubleshooting other parameters, you should test your solvent for peroxides. See the protocol in Part 3 of this guide.

Q2: I opened my bottle of this compound and noticed a sharp or acidic odor. What does this indicate?

A2: A sharp, acrid, or acidic odor is a strong qualitative indicator of degradation. The primary alcohol group in this compound can oxidize to form aldehydes and subsequently carboxylic acids.[5] These acidic byproducts not only have a distinct smell but can also catalyze further degradation reactions. If you notice such an odor, the solvent should be tested for purity and peroxide levels immediately.

Q3: My this compound, which is normally a colorless liquid, has developed a yellow tint. Is it still safe to use?

A3: A yellow discoloration is a visual red flag for significant degradation.[8] While pure this compound is colorless, the complex mixture of peroxides and subsequent aldehyde/ketone byproducts formed during autoxidation can often appear yellow or brown.[9][10] Using discolored solvent is not recommended, as it indicates a high level of contamination. The solvent should be disposed of according to your institution's hazardous waste guidelines.

Q4: How can I quickly check if my stored this compound has formed peroxides?

A4: The most convenient method for a rapid check is using commercial peroxide test strips.[11] These strips provide a semi-quantitative reading of the peroxide concentration, typically in parts per million (ppm). While some studies note that dip strips can be qualitative for certain peroxide types, they are widely accepted for routine safety screening.[12]

  • General Guideline: A peroxide concentration of < 25-30 ppm is generally considered acceptable for many applications. However, if you are performing a distillation or any process involving heating, the peroxide concentration should be as close to zero as possible, as heat can cause explosive decomposition of concentrated peroxides.[1][9] A widely used, though not scientifically validated, control point is 100 ppm as a minimum hazardous concentration.[13]

For a more accurate measurement, a quantitative iodometric titration method is recommended. A detailed protocol is provided in Part 3 .

Q5: My bottle is old and past the manufacturer's suggested re-test date. Can I still use it if it looks and smells fine?

A5: Proceed with extreme caution. The absence of visual or olfactory cues does not guarantee the absence of dangerous levels of peroxides.[8] Peroxide formation can occur without obvious changes.[14] It is mandatory to test any container of a peroxide-forming solvent that is past its expiry or re-test date before use.[2] If crystals are observed around the cap or in the liquid, do not handle the bottle. Peroxide crystals are shock-sensitive and can detonate.[8] Contact your institution's Environmental Health & Safety (EHS) office immediately.

Part 2: Proactive Prevention: Best Practices for Storage and Handling

Preventing degradation is always preferable to dealing with a contaminated solvent. Adhering to the following best practices will maximize the shelf-life and reliability of your this compound.

Core Storage Principles

The goal of proper storage is to eliminate the factors that initiate and propagate autoxidation: oxygen, light, and heat.[8][14]

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon) Displacing oxygen from the headspace of the container is the most effective way to prevent autoxidation.[15][16] This is critical after each use.
Light Amber Glass or Opaque Containers Store in the original manufacturer's container, which is typically amber glass to protect from UV light that catalyzes peroxide formation.[14][17]
Temperature Cool, Well-Ventilated Area Store in a cool, dark place away from heat sources, as elevated temperatures accelerate the rate of oxidation.[18][19]
Container Tightly Sealed Original Container Use the original container with a tight-fitting cap to prevent oxygen ingress and moisture absorption.[15][20] Suitable bulk storage materials include carbon steel and stainless steel.[4]
Inventory First-In, First-Out (FIFO) Purchase in small quantities to ensure prompt use and rotate your stock, using the oldest bottles first to avoid prolonged storage.[14]
Workflow for Handling this compound

Following a structured workflow ensures that solvent quality is checked at critical points.

G cluster_0 Solvent Lifecycle Management A Receive & Date New Bottle B Open Bottle: - Date Opened - Purge with N2/Ar A->B First Use C Routine Use: - Purge Headspace After Each Use B->C Subsequent Uses D Check Before Use: - Visual Inspection - Peroxide Test C->D E Solvent OK? (<30 ppm) D->E F Use in Experiment E->F Yes G High Peroxides? (>30 ppm) E->G No H CONSIDER Purification (e.g., Alumina Column) G->H For Non-Critical Use I DISPOSE Per EHS Guidelines G->I Recommended H->F

Caption: Workflow for safe handling and quality assessment of this compound.

Part 3: Analytical Protocols for Quality Control

Trustworthy data comes from using reagents of known quality. These protocols provide self-validating methods to assess the purity of your solvent.

Protocol 1: Semi-Quantitative Peroxide Test (Potassium Iodide Method)

This is a rapid, colorimetric test for the presence of peroxides.[9]

Materials:

  • This compound sample (1 mL)

  • Glacial acetic acid (1 mL)

  • 5% w/v Potassium Iodide (KI) solution, freshly prepared (3 drops)

  • Small test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid and mix gently.

  • Add 3 drops of the 5% KI solution.

  • Stopper the tube and shake for 30 seconds.

  • Observe the color of the aqueous (lower) layer against a white background.

Interpretation of Results:

Observed Color Approximate Peroxide Level Recommended Action
Colorless < 10 ppm Safe for general use and heating/distillation.
Pale Yellow 10 - 50 ppm Use with caution; avoid concentration or heating.[9][10]

| Brown | > 50 ppm | Unsafe for use. Dispose of according to EHS guidelines.[10] |

Self-Validation:

  • Negative Control: Run the test on a fresh, unopened bottle of solvent to ensure reagents do not give a false positive.

  • Positive Control: Run the test on a known peroxide-containing solvent (e.g., an old, opened bottle of THF or diethyl ether) to confirm the test is working.

The Chemistry Behind the Test

Peroxides (R-O-O-R') in the solvent oxidize the iodide ions (I⁻) from KI to elemental iodine (I₂). In the acidic solution, this reaction is rapid and visible. The amount of yellow/brown color is proportional to the amount of iodine formed, and thus to the peroxide concentration.

2I⁻ + 2H⁺ + R-O-O-R' → I₂ + 2H₂O + 2R-OH

Degradation Pathway Visualization

The following diagram illustrates the free-radical autoxidation process responsible for the degradation of this compound.

Caption: Simplified mechanism of peroxide formation in this compound.

References

Technical Support Center: Troubleshooting Emulsions with 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with emulsions containing 2-(Hexyloxy)ethanol. It provides troubleshooting advice for common issues, particularly phase separation, in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My emulsion is showing immediate phase separation after preparation. What are the likely causes and how can I fix this?

A: Immediate phase separation, also known as breaking or cracking, is an irreversible process indicating a fundamental instability in the formulation.[1] Several factors could be at play:

  • Incorrect Emulsifier Concentration: The concentration of your primary emulsifier may be insufficient to adequately cover the surface of the oil droplets during homogenization.

    • Solution: Incrementally increase the concentration of your primary emulsifier.

  • Improper Mixing or Homogenization: Insufficient shear during emulsification can lead to large oil droplets that quickly coalesce.

    • Solution: Ensure your high-shear homogenizer is operating at an optimal speed and for a sufficient duration (e.g., 5-10 minutes) to effectively reduce droplet size.[2]

  • Incorrect Phase Addition: The order and rate of adding the oil and water phases are critical.

    • Solution: Typically, for an oil-in-water (O/W) emulsion, the oil phase should be added slowly to the aqueous phase with continuous and vigorous mixing.[2]

  • Temperature Mismatch: Significant temperature differences between the oil and aqueous phases can hinder effective emulsification.

    • Solution: Heat both phases to a similar temperature, generally between 70-75°C, before mixing.[2]

Q2: My emulsion looks stable initially but separates over time, with a creamy layer forming at the top. What is happening and how can I prevent it?

A: This phenomenon is called creaming , which is a form of gravitational separation where the less dense oil droplets rise.[3][4] While it is often reversible by shaking, it is a sign of instability that can lead to coalescence.

  • Large Droplet Size: Larger droplets have a greater tendency to rise.

    • Solution: Optimize your homogenization process to achieve a smaller mean droplet size. This can involve increasing the homogenization speed, duration, or pressure.

  • Low Viscosity of the Continuous Phase: A less viscous continuous (aqueous) phase allows oil droplets to move more freely.

    • Solution: Consider adding a thickening agent or rheology modifier to the aqueous phase to increase its viscosity.

  • Density Mismatch: A significant difference in density between the oil and water phases drives creaming.

    • Solution: While more challenging to modify, adjusting the density of either phase can help. For instance, the addition of ethanol can decrease the density of the aqueous phase.[5][6]

Q3: I'm observing the opposite of creaming; a sediment layer is forming at the bottom of my emulsion. What does this mean?

A: This is known as sedimentation and occurs in water-in-oil (W/O) emulsions where the denser water droplets settle over time.[4] The principles are similar to creaming, and the troubleshooting strategies are analogous:

  • Reduce Droplet Size: Finer water droplets will settle more slowly.

  • Increase Continuous Phase Viscosity: A more viscous oil phase will impede the settling of water droplets.

  • Minimize Density Difference: Adjusting the density of the oil phase can reduce the driving force for sedimentation.

Q4: How does the concentration of this compound affect the stability of my emulsion?

A: this compound, a glycol ether, primarily functions as a co-emulsifier, stabilizer, and solvent in emulsion systems.[2] It can enhance stability by reducing interfacial tension and improving the packing of emulsifiers at the oil-water interface. However, its concentration must be optimized:

  • Too Low: An insufficient concentration may not provide the desired co-emulsification or stabilizing effect, leading to instability.

  • Too High: Excessive amounts can alter the phase behavior of the system, potentially leading to emulsion inversion or destabilization. While specific quantitative data for this compound is limited in readily available literature, studies on similar compounds like ethanol show that droplet size can decrease with increasing alcohol concentration up to a certain point, after which the emulsion becomes highly unstable.[3][5][6]

Q5: Can the presence of electrolytes (salts) in my aqueous phase cause phase separation?

A: Yes, electrolytes can have a significant impact on emulsion stability, particularly those stabilized by ionic surfactants. While this compound is a non-ionic compound, the primary emulsifier in your system might be sensitive to salts.

  • Neutralizing Surfactant Properties: High concentrations of electrolytes can disrupt the electrical double layer around droplets in emulsions stabilized by ionic surfactants, reducing repulsive forces and leading to flocculation and coalescence.[3]

  • "Salting Out" Effect: Electrolytes can decrease the solubility of non-ionic surfactants in the aqueous phase, potentially affecting their performance at the interface.

    • Solution: If high electrolyte concentrations are necessary, consider using non-ionic primary emulsifiers, which are generally more tolerant to salts. It may also be necessary to adjust the concentration of this compound or the primary emulsifier to compensate for the effects of the electrolytes.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and provide illustrative data on factors affecting emulsion stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₈O₂[7]
Molecular Weight146.23 g/mol [7]
AppearanceColorless liquid[7]
Density0.888 g/mL at 20°C[7]
Boiling Point208 °C
Melting Point-45.1 °C[7]
Water Solubility9.46 g/L[7]
LogP (Octanol/Water)1.97 at 25°C

Table 2: Illustrative Impact of Ethanol Concentration on O/W Emulsion Droplet Size

(Note: This data is for a model system with sunflower oil and various emulsifiers, demonstrating the general effect of an alcohol co-solvent.)

Ethanol Concentration (%)Mean Droplet Size (μm) with Tween 20Mean Droplet Size (μm) with Tween 80Mean Droplet Size (μm) with Lecithin
0~14.0~13.5Unstable
10~10.0~10.5~12.0
20~7.5~8.0~8.5
30~6.0~6.5~6.0
40~4.0~4.5~3.8
>40UnstableUnstableUnstable

Source: Adapted from studies on the influence of ethanol on oil-in-water emulsions.[5][6] The data shows a trend where droplet size decreases with increasing ethanol concentration up to about 40%, after which the emulsions become unstable.[5][6]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

  • Phase Preparation:

    • Aqueous Phase: In a beaker, combine deionized water, the primary hydrophilic emulsifier, and the desired concentration of this compound. If using a thickening agent, add it to the aqueous phase.

    • Oil Phase: In a separate beaker, combine the oil(s) and any oil-soluble components, such as a lipophilic co-emulsifier.

  • Heating: Heat both the aqueous and oil phases separately to 70-75°C. This reduces the viscosity of the oil phase and facilitates emulsification.[2]

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator type).

    • Homogenize for 5-10 minutes at a high speed (e.g., 5,000-10,000 rpm) to reduce the droplet size of the dispersed oil phase.[2] The optimal time and speed will depend on the specific formulation and equipment.

  • Cooling: Transfer the emulsion to a beaker and allow it to cool to room temperature while stirring gently with a magnetic stirrer.

  • Final Adjustments: Once cooled, the pH can be adjusted if necessary, and any temperature-sensitive ingredients can be added.

Protocol 2: Accelerated Stability Testing

To predict the long-term stability of your emulsion, subject it to stress conditions:

  • Centrifugation Test:

    • Place a known volume of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000-5000 rpm for 30 minutes.[2]

    • Visually inspect for any signs of phase separation, creaming, or coalescence. A stable emulsion should show no visible separation.

  • Freeze-Thaw Cycling:

    • Store a sample of the emulsion at -20°C for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat for 3-5 cycles. After each cycle, visually inspect the sample and, if possible, measure particle size and viscosity to detect changes.[2]

  • Thermal Stress Test:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C or 50°C) for a set period (e.g., 4 weeks).

    • At regular intervals, withdraw samples and analyze them for changes in visual appearance, particle size, and viscosity.

Diagrams

Troubleshooting_Phase_Separation Start Phase Separation Observed Immediate_Separation Immediate Separation (Breaking/Cracking) Start->Immediate_Separation Delayed_Separation Delayed Separation (Creaming/Sedimentation) Start->Delayed_Separation Cause1_Immediate Incorrect Emulsifier Concentration Immediate_Separation->Cause1_Immediate Possible Cause Cause2_Immediate Improper Mixing/ Homogenization Immediate_Separation->Cause2_Immediate Possible Cause Cause3_Immediate Incorrect Phase Addition/Temperature Immediate_Separation->Cause3_Immediate Possible Cause Cause1_Delayed Large Droplet Size Delayed_Separation->Cause1_Delayed Possible Cause Cause2_Delayed Low Continuous Phase Viscosity Delayed_Separation->Cause2_Delayed Possible Cause Cause3_Delayed Density Mismatch Delayed_Separation->Cause3_Delayed Possible Cause Solution1_Immediate Increase Emulsifier Concentration Cause1_Immediate->Solution1_Immediate Solution Solution2_Immediate Optimize Homogenization (Speed, Time) Cause2_Immediate->Solution2_Immediate Solution Solution3_Immediate Control Phase Addition & Match Temperatures Cause3_Immediate->Solution3_Immediate Solution Solution1_Delayed Optimize Homogenization Cause1_Delayed->Solution1_Delayed Solution Solution2_Delayed Add Thickening Agent Cause2_Delayed->Solution2_Delayed Solution Solution3_Delayed Adjust Phase Densities Cause3_Delayed->Solution3_Delayed Solution

Caption: Troubleshooting workflow for phase separation in emulsions.

Emulsion_Stability_Workflow Start Emulsion Formulation with this compound Preparation Prepare Emulsion (Protocol 1) Start->Preparation Initial_Analysis Initial Characterization (Droplet Size, Viscosity) Preparation->Initial_Analysis Stability_Testing Accelerated Stability Testing (Protocol 2) Initial_Analysis->Stability_Testing Centrifugation Centrifugation Stability_Testing->Centrifugation Freeze_Thaw Freeze-Thaw Cycling Stability_Testing->Freeze_Thaw Thermal_Stress Thermal Stress Stability_Testing->Thermal_Stress Analysis Analyze for Phase Separation, Changes in Droplet Size/Viscosity Centrifugation->Analysis Freeze_Thaw->Analysis Thermal_Stress->Analysis Stable Emulsion is Stable Analysis->Stable Unstable Emulsion is Unstable Analysis->Unstable Troubleshoot Troubleshoot Formulation (Refer to FAQs) Unstable->Troubleshoot Troubleshoot->Start

References

Technical Support Center: Optimizing 2-(Hexyloxy)ethanol for Paint Coalescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with a comprehensive guide to optimizing the concentration of 2-(Hexyloxy)ethanol as a coalescing agent in paint formulations. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide addresses common issues observed during paint formulation and film application, with a focus on problems related to the concentration of this compound.

Observed Problem Potential Cause Related to this compound Suggested Corrective Actions
Cracking or "Mud-Cracking" of the Dried Paint Film Insufficient Coalescence: The concentration of this compound is too low to adequately reduce the Minimum Film Formation Temperature (MFFT) below the application temperature.[1][2]Incrementally increase the concentration of this compound in the formulation. Consider a concentration ladder study to determine the optimal level for your specific latex system.
Poor Film Hardness or Soft, Tacky Film Excess Coalescent: A high concentration of this compound can act as a plasticizer, leading to a softer film with prolonged tackiness.Reduce the concentration of this compound. Ensure the coalescent has sufficient time to evaporate from the film under the given drying conditions.
Slow Drying Time High Coalescent Concentration: this compound is a slow-evaporating solvent.[3] An excess amount will extend the drying time of the paint film.Decrease the concentration of this compound. Evaluate the drying time at different coalescent levels using standardized methods like ASTM D1640.[4][5][6]
Low Gloss Incomplete Film Formation: Insufficient this compound may lead to poor particle fusion, resulting in a rougher film surface with lower gloss.Increase the concentration of this compound to improve coalescence and film smoothness. Measure gloss using a glossmeter according to ASTM D523.[7][8]
Solvent Popping or Blistering Rapid Surface Drying with Trapped Coalescent: While less common with slow-evaporating coalescents, a very high concentration of this compound coupled with rapid surface drying (e.g., high air flow) can trap the solvent, which then escapes, causing defects.[2][9]Optimize the drying conditions to allow for more gradual solvent evaporation. A slight reduction in this compound concentration may also be beneficial.
Inconsistent Performance at Low Temperatures MFFT Too Close to Application Temperature: The formulation may be optimized for ambient conditions, but the MFFT is not low enough for colder application temperatures.Re-evaluate the required concentration of this compound to ensure the MFFT is well below the lowest anticipated application temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a paint formulation?

A1: this compound acts as a coalescing agent. Its main role is to temporarily soften the polymer particles in a latex paint, reducing the Minimum Film Formation Temperature (MFFT). This allows the polymer particles to fuse together into a continuous, durable film as the paint dries, especially at lower application temperatures.[3][10]

Q2: How does the concentration of this compound affect the Minimum Film Formation Temperature (MFFT)?

A2: As the concentration of this compound increases, the MFFT of the paint formulation decreases. This is because more of the coalescent is available to soften the polymer particles, allowing them to coalesce at lower temperatures. However, there is a point of diminishing returns, and excessive amounts can negatively impact other film properties.

Q3: What are the typical starting concentrations for this compound in a latex paint formulation?

A3: Typical concentrations of coalescing agents in paint formulations range from 0.1% to 10% based on the total formulation weight. For this compound, a common starting point for optimization studies is between 2% and 8% based on the polymer solids content. The optimal concentration is highly dependent on the specific latex polymer's glass transition temperature (Tg) and the desired MFFT.

Q4: Can the concentration of this compound impact the final appearance of the paint film?

A4: Yes. An optimal concentration of this compound is crucial for good film formation, which in turn affects the paint's appearance. Insufficient coalescent can lead to a rough, cracked, or cloudy film with low gloss. Conversely, an appropriate amount helps to form a smooth, continuous film with the desired gloss and clarity.

Q5: How does this compound affect the drying time and hardness of the paint?

A5: this compound is a slow-evaporating solvent, so higher concentrations can prolong the drying time.[3] It also acts as a temporary plasticizer; while it eventually evaporates, an initially high concentration can lead to a softer film. It is important to balance the need for good coalescence with the requirements for drying time and final film hardness.

Quantitative Data on the Effect of this compound Concentration

The following tables provide representative data on how varying the concentration of this compound (based on latex solids) can influence key properties of a typical acrylic latex paint.

Table 1: Effect on Minimum Film Formation Temperature (MFFT) and Drying Time

Concentration of this compound (% on latex solids)MFFT (°C)Set-to-Touch Time (hours)Dry-Through Time (hours)
0181.510
2122.014
472.518
623.022
8<03.526

Table 2: Effect on Final Film Properties (Cured for 7 days)

Concentration of this compound (% on latex solids)60° Gloss (GU)Pencil HardnessAbrasion Resistance (Weight Loss in mg per 1000 cycles)
045 (cracked)--
275H25
482H22
685F28
886B35

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the principles of ASTM D2354.

Objective: To determine the lowest temperature at which a latex paint will form a continuous film.

Apparatus:

  • MFFT Bar (a temperature-gradient plate)

  • Film Applicator (e.g., 75 µm gap)

  • Dry, clean air supply

Procedure:

  • Prepare a series of paint samples with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% on polymer solids).

  • Turn on the MFFT bar and allow the temperature gradient to stabilize.

  • Place a strip of paper or a suitable substrate on the cooled platen.

  • Using the film applicator, draw down a uniform film of the first paint sample across the temperature gradient.

  • Allow the film to dry under a gentle stream of dry air to prevent condensation.

  • Once the film is dry, observe the point on the gradient where the film transitions from a continuous, clear film to a cracked, opaque, or powdery one.

  • The temperature at this transition point is the MFFT. Record this value for each sample.

Evaluation of Drying Time

This protocol follows the methodology of ASTM D1640.[4][5][6]

Objective: To determine the set-to-touch and dry-through times of the paint films.

Apparatus:

  • Glass or steel test panels

  • Film applicator

  • Cotton fibers

  • Stopwatch

Procedure:

  • Prepare paint films of a specified thickness on the test panels.

  • Set-to-Touch Time: At regular intervals, lightly touch the film with a clean finger. The film is considered set-to-touch when it no longer feels tacky and does not adhere to the finger.

  • Dry-Through Time: At regular intervals, press a small piece of cotton onto the film under moderate thumb pressure. The film is considered dry-through when the cotton can be easily removed without any fibers adhering to the surface.

  • Record the time taken to reach each stage for all samples.

Measurement of Specular Gloss

This protocol is based on ASTM D523.[7][8]

Objective: To quantify the gloss of the cured paint films.

Apparatus:

  • Glossmeter with 60° geometry

  • Calibrated high-gloss and matte standards

  • Cured paint panels (cured for at least 7 days)

Procedure:

  • Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.

  • Place the glossmeter on a flat, smooth area of the cured paint panel.

  • Take at least three readings on different areas of the panel and calculate the average.

  • Record the average 60° gloss value in Gloss Units (GU).

Assessment of Film Hardness (Pencil Hardness)

Objective: To determine the surface hardness of the cured paint film.

Apparatus:

  • Pencil hardness test kit (with pencils of varying hardness from 6B to 6H)

  • Pencil sharpener

  • Cured paint panels

Procedure:

  • Starting with a softer pencil (e.g., 2H), press the lead firmly onto the paint film at a 45° angle and push forward about 6 mm.

  • Wipe the surface and observe if the pencil has gouged or scratched the film.

  • If no scratch is observed, repeat the test with the next harder pencil until a scratch is visible.

  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the film.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Optimization P1 Formulate Paint Base P2 Create Concentration Ladder of this compound P1->P2 P3 Prepare Test Panels (Drawdowns) P2->P3 T1 MFFT Analysis (ASTM D2354) P3->T1 T2 Drying Time (ASTM D1640) P3->T2 T3 Gloss Measurement (ASTM D523) P3->T3 T4 Hardness Test P3->T4 A1 Tabulate & Compare Data T1->A1 T2->A1 T3->A1 T4->A1 A2 Identify Optimal Concentration A1->A2

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Observe Film Defect Defect Cracking or Poor Cohesion? Start->Defect Hardness Soft or Tacky Film? Defect->Hardness No Increase Increase this compound Concentration Defect->Increase Yes Drying Slow Drying? Hardness->Drying No Decrease Decrease this compound Concentration Hardness->Decrease Yes Drying->Decrease Yes CheckTemp Verify Application Temperature > MFFT Drying->CheckTemp No End Re-evaluate Film Properties Increase->End Decrease->End CheckTemp->End

Caption: Troubleshooting logic for common paint film defects.

References

Methods for removing peroxide impurities from aged 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of peroxide impurities from aged 2-(Hexyloxy)ethanol. Peroxide formation is a common issue with aged ethers and can pose a significant safety hazard, potentially leading to violent explosions, especially upon heating or concentration.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why do peroxides form in this compound and what are the risks?

A1: this compound, like other ethers, can react with atmospheric oxygen over time in a process called auto-oxidation to form unstable peroxides.[3] This process is often accelerated by exposure to light and heat.[1][3] The primary risks associated with peroxide-contaminated this compound include the potential for violent explosions when the solvent is heated, concentrated (e.g., during distillation or rotary evaporation), or subjected to mechanical shock or friction.[1][2] Crystalline peroxides, which can form around the container cap or within the liquid, are particularly dangerous.[4][5]

Q2: How can I detect the presence of peroxides in my this compound?

A2: Several methods are available for detecting peroxides. Visual inspection is the first step; if you observe crystal formation, a viscous oily layer, or discoloration, do not handle the container and seek expert assistance for disposal.[5][6] For quantitative or semi-quantitative analysis, commercial peroxide test strips are a convenient option.[7] Alternatively, a potassium iodide (KI) test can be performed. Adding a few drops of a freshly prepared KI solution to your solvent will result in a yellow to brown color if peroxides are present, with the intensity of the color indicating the concentration.[7][8]

Q3: What are the acceptable limits for peroxide concentration in this compound for laboratory use?

A3: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines.[4][9]

Peroxide Concentration (ppm)Hazard Level & Recommended Actions
< 3 ppmConsidered safe for most laboratory procedures, including moderate heating and distillation (with caution).[4][9]
3 - 30 ppmPoses a moderate hazard. Avoid concentration. Purification is recommended before use, especially for distillation or evaporation.[4][9]
> 30 ppmUnacceptable and potentially hazardous. The solvent must be treated to remove peroxides or disposed of safely.[4][9]
> 100 ppmConsidered highly dangerous. Do not handle the container and contact your institution's environmental health and safety office for disposal.[10][11]

Troubleshooting Guide: Peroxide Removal

Issue: Peroxide test is positive after treatment with ferrous sulfate.

  • Possible Cause 1: Insufficient mixing. The aqueous ferrous sulfate solution needs to be in intimate contact with the organic solvent.

    • Solution: Shake the separatory funnel vigorously for a longer duration. Ensure the two phases are well-emulsified during shaking.

  • Possible Cause 2: Depleted ferrous sulfate solution. The ferrous sulfate may have been consumed by a high concentration of peroxides.

    • Solution: Use a fresh portion of the ferrous sulfate solution and repeat the washing step. For highly contaminated solvents, multiple washes may be necessary.

  • Possible Cause 3: Incomplete reaction. The reaction between ferrous sulfate and some types of peroxides can be slow.

    • Solution: After vigorous shaking, allow the mixture to stand for a few minutes to ensure the reaction goes to completion before separating the layers.

Issue: Solvent is wet after purification.

  • Possible Cause: The purification methods involving aqueous solutions (ferrous sulfate, sodium metabisulfite) will introduce water into the this compound.

    • Solution: After removing the peroxides and separating the aqueous layer, dry the this compound using a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask containing the solvent and drying agent until the solvent is clear. Decant or filter to remove the drying agent.

Experimental Protocols

Below are detailed protocols for common methods of peroxide removal from this compound. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

Method 1: Treatment with Acidified Ferrous Sulfate

This method is effective for water-insoluble ethers like this compound and works by reducing the peroxides.[12][13]

Reagents:

  • Aged this compound

  • Ferrous sulfate solution: Prepare by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[4][6]

Procedure:

  • Pour the aged this compound into a separatory funnel.

  • Add a volume of the freshly prepared ferrous sulfate solution equal to about 10-20% of the volume of the ether.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) may change color.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with fresh ferrous sulfate solution until the aqueous layer no longer shows a color change and a peroxide test on a small sample of the organic layer is negative.

  • Wash the this compound with an equal volume of deionized water to remove any residual acid and iron salts.

  • Separate and discard the aqueous layer.

  • Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Filter or decant the dried solvent into a clean, dry, amber glass bottle for storage. Add a radical inhibitor (e.g., BHT) if prolonged storage is intended.

Method 2: Purification using Activated Alumina

This method involves passing the solvent through a column of activated alumina, which adsorbs the peroxides.[9][14]

Materials:

  • Aged this compound

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

Procedure:

  • Set up a chromatography column in a fume hood.

  • Prepare a slurry of activated alumina in a non-peroxidized solvent (e.g., hexane) and pour it into the column to create a packed bed. A general rule is to use about 100 g of alumina for every 100 mL of solvent to be purified.[3]

  • Drain the packing solvent until it is level with the top of the alumina bed.

  • Carefully add the aged this compound to the top of the column.

  • Allow the solvent to pass through the alumina column under gravity or with gentle pressure.

  • Collect the purified solvent as it elutes from the column.

  • Test the collected solvent for the presence of peroxides. If peroxides are still present, you may need to use a longer column or a slower flow rate.

  • Important: The peroxides are retained on the alumina, making it potentially shock-sensitive.[10] Deactivate the alumina column immediately after use by flushing it with a dilute acidic solution of ferrous sulfate or potassium iodide before disposal.[9][15]

Visualizations

Peroxide_Removal_Workflow cluster_start Start cluster_test Peroxide Test cluster_decision Decision cluster_purification Purification Methods cluster_end End Product Start Aged this compound (Suspected Peroxides) Test Test for Peroxides (e.g., Test Strips, KI solution) Start->Test Decision Peroxides Present? Test->Decision Method1 Method 1: Ferrous Sulfate Wash Decision->Method1 Yes Method2 Method 2: Activated Alumina Column Decision->Method2 Yes End Purified this compound Decision->End No Method1->Test Method2->Test

Caption: Logical workflow for testing and removing peroxides from this compound.

Ferrous_Sulfate_Wash_Protocol Start Place aged solvent in separatory funnel Add_FeSO4 Add acidic FeSO4 solution Start->Add_FeSO4 Shake Shake vigorously & vent Add_FeSO4->Shake Separate Allow layers to separate & drain aqueous layer Shake->Separate Test Test organic layer for peroxides Separate->Test Test->Add_FeSO4 Peroxides Present Wash_H2O Wash with deionized water Test->Wash_H2O No Peroxides Dry Dry with anhydrous MgSO4 Wash_H2O->Dry Store Filter and store purified solvent Dry->Store

References

Technical Support Center: Enhancing Cleaning Formulations with 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing 2-(Hexyloxy)ethanol to improve the performance of cleaning formulations. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

Researchers may encounter several challenges when incorporating this compound into their cleaning formulations. This guide provides a question-and-answer format to address potential issues.

Q1: Why is my formulation hazy or showing phase separation after adding this compound?

A1: Hazy formulations or phase separation can occur due to the limited water solubility of this compound.[1] The long hexyl chain contributes to its hydrophobic character.[1]

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: Surfactants can help to emulsify the this compound in the aqueous phase. Consider increasing the concentration of your primary or co-surfactant.

    • Add a Hydrotrope: Hydrotropes are compounds that increase the solubility of hydrophobic substances in water. Common examples include sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS).

    • Adjust the Solvent System: Consider adding a more water-soluble co-solvent, such as a shorter-chain glycol ether, to improve the overall solubility of the system.

    • Optimize the Order of Addition: The order in which you mix your ingredients can impact stability. Try adding the this compound to the surfactant solution before adding the bulk of the water.

Q2: My cleaning formulation is not effective on greasy or oily soils. I thought this compound was supposed to help with this.

A2: While this compound has excellent solvency for greasy and oily soils, its effectiveness is dependent on the overall formulation.[1]

  • Troubleshooting Steps:

    • Optimize this compound Concentration: There is an optimal concentration range for this compound in a given formulation. Too little may not provide the desired solvency boost, while too much can lead to instability. We recommend a concentration ladder study to determine the optimal level.

    • Evaluate Your Surfactant System: The choice of surfactant is critical for effective cleaning. Ensure your surfactant system is appropriate for the type of oily soil you are targeting. A combination of nonionic and anionic surfactants often provides synergistic effects.

    • Check the pH of Your Formulation: The pH of the cleaning solution can significantly impact the removal of certain soils. For many greasy soils, an alkaline pH (8-10) can improve performance through saponification of fats and oils.

    • Consider Mechanical Action: The cleaning protocol itself is a key factor. Ensure you are applying sufficient mechanical action (e.g., wiping, scrubbing) to aid in soil removal.

Q3: The viscosity of my formulation changed dramatically after adding this compound. How can I control this?

A3: this compound can affect the viscosity of a formulation by interacting with the surfactant micelles.

  • Troubleshooting Steps:

    • Adjust Electrolyte Levels: The addition of salts (e.g., sodium chloride) can modify the micellar structure and, consequently, the viscosity. Small amounts of salt can either increase or decrease viscosity depending on the surfactant system.

    • Incorporate a Thickener: If a higher viscosity is desired, consider adding a suitable thickener that is compatible with your system, such as a polymer (e.g., xanthan gum, hydroxyethyl cellulose) or an associative thickener.

    • Modify the Surfactant Ratio: The ratio of different surfactants in your formulation can influence the packing of micelles and, therefore, the viscosity. Experiment with different ratios of your primary and co-surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a cleaning formulation?

A1: this compound is a versatile ingredient that functions as a solvent, coupling agent, and coalescing agent.[1][2] Its primary role in cleaning formulations is to act as a solvent for greasy and oily soils, enhancing the cleaning power of the formulation.[1] It also helps to couple hydrophobic and hydrophilic components, improving the stability of the formulation.

Q2: What types of cleaning products is this compound suitable for?

A2: Due to its balanced hydrophilic-lipophilic properties, this compound is effective in a wide range of cleaning products, including:

  • All-purpose household cleaners[3]

  • Glass and window cleaners[3]

  • Industrial and institutional degreasers[3]

  • Heavy-duty floor strippers[3]

  • Hard surface cleaners[4]

Q3: Is this compound environmentally friendly?

A3: Many modern glycol ethers, including this compound, are designed with environmental impact in mind. Newer formulations often feature biodegradability and lower VOC content to comply with stringent air quality regulations.[5]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, it is important to follow standard laboratory safety procedures. According to safety data sheets, this compound can cause skin burns and serious eye damage and is harmful if swallowed or in contact with skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area.

Q5: How does this compound compare to other glycol ethers?

A5: Glycol ethers are a broad class of solvents. Compared to shorter-chain glycol ethers, this compound has a higher boiling point, slower evaporation rate, and better solvency for oils and greases due to its longer hexyl chain.[1] Propylene-based (P-series) glycol ethers are generally considered to have a more favorable toxicological profile than ethylene-based (E-series) glycol ethers like this compound.[6]

Quantitative Data

While specific performance data for proprietary formulations is not publicly available, the following table summarizes the key physical properties of this compound that contribute to its performance in cleaning formulations.

PropertyValueSignificance in Cleaning Formulations
Molecular Weight 146.23 g/mol Influences viscosity and evaporation rate.
Boiling Point 208 °CA high boiling point means a slow evaporation rate, which allows for longer contact time with the soil.[1]
Flash Point 81.7 °CImportant for safety and handling considerations.[2]
Water Solubility LimitedThis property necessitates the use of surfactants and/or co-solvents for stable aqueous formulations.[1]
Density 0.89 g/cm³Useful for formulation calculations.[2]

Experimental Protocols

To assist in your research and development, we have provided detailed methodologies for key experiments to evaluate the performance of cleaning formulations containing this compound.

Hard Surface Cleaning Performance (ASTM D4488)

This protocol is adapted from the ASTM D4488 standard guide for testing the cleaning performance of products for resilient flooring and washable walls.[7][8]

Objective: To quantitatively measure the soil removal efficiency of a cleaning formulation.

Materials:

  • Gardner Straight Line Washability and Abrasion Tester

  • White vinyl tiles (as substrate)

  • Standardized soil (e.g., a mixture of particulate and oily soil)

  • Sponge or other applicator

  • Colorimeter or spectrophotometer

  • Your cleaning formulation and a control formulation (without this compound)

Methodology:

  • Substrate Preparation:

    • Clean the vinyl tiles thoroughly with a standard detergent and rinse with deionized water.

    • Allow the tiles to dry completely.

    • Measure the initial reflectance (R₀) of the clean, dry tiles using a colorimeter.

  • Soiling:

    • Apply a standardized amount of soil uniformly over a defined area of the tile.

    • Allow the soiled tiles to age under controlled conditions (e.g., 24 hours at room temperature).

    • Measure the reflectance of the soiled tiles (Rs).

  • Cleaning:

    • Mount the soiled tile in the Gardner Washability Tester.

    • Saturate the sponge with a specific volume of your cleaning formulation.

    • Run the washability tester for a set number of cycles (e.g., 10 cycles).

    • Rinse the tile with deionized water and allow it to dry completely.

  • Evaluation:

    • Measure the final reflectance (Rc) of the cleaned tile.

    • Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Rc - Rs) / (R₀ - Rs)] * 100

Wetting Performance Evaluation (Contact Angle Measurement)

This protocol measures the ability of a cleaning solution to spread over a surface, which is crucial for effective cleaning.[9][10][11][12]

Objective: To determine the contact angle of a cleaning formulation on a relevant surface.

Materials:

  • Contact angle goniometer

  • Substrate of interest (e.g., glass, stainless steel, plastic)

  • Microsyringe

  • Your cleaning formulation

Methodology:

  • Substrate Preparation:

    • Thoroughly clean and dry the substrate to ensure it is free of contaminants.

  • Measurement:

    • Place the substrate on the sample stage of the goniometer.

    • Using the microsyringe, carefully dispense a small droplet (e.g., 5 µL) of your cleaning formulation onto the substrate.

    • The goniometer's camera will capture the image of the droplet.

    • The software will then analyze the droplet shape and calculate the contact angle between the liquid and the solid surface.

  • Interpretation:

    • A lower contact angle indicates better wetting and a greater ability of the cleaning solution to spread and penetrate soils.

    • Compare the contact angle of a formulation with and without this compound to assess its impact on wetting.

Foam Height and Stability (SITA Foam Tester)

This protocol evaluates the foaming characteristics of a cleaning formulation, which can be important for both performance and user perception.[13][14][15][16][17]

Objective: To measure the initial foam volume and its stability over time.

Materials:

  • SITA Foam Tester

  • Your cleaning formulation

Methodology:

  • Sample Preparation:

    • Prepare a solution of your cleaning formulation at the desired concentration.

  • Measurement:

    • Introduce a specific volume of the cleaning solution into the SITA Foam Tester's measuring vessel.

    • The instrument will generate foam using a standardized stirring method.

    • The initial foam volume is measured using an optical sensor.

    • The foam decay is then monitored over a set period, providing data on foam stability.

  • Analysis:

    • The SITA Foam Tester software will generate a report with data on initial foam height, foam decay rate, and other foam characteristics.

    • This data can be used to compare the foaming properties of different formulations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to formulating with this compound.

experimental_workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization formulation Formulate Cleaning Solution (with and without 2-Hexyloxyethanol) soiling Apply Standardized Soil formulation->soiling wetting Measure Contact Angle formulation->wetting foaming Analyze Foam Properties formulation->foaming substrate_prep Prepare & Characterize Substrate (e.g., measure initial reflectance) substrate_prep->soiling cleaning Perform Cleaning Test (e.g., Gardner Washability) soiling->cleaning evaluation Evaluate Cleaning Efficiency (calculate % soil removal) cleaning->evaluation comparison Compare Performance Metrics wetting->comparison foaming->comparison evaluation->comparison optimization Optimize Formulation comparison->optimization

Caption: Experimental workflow for evaluating cleaning performance.

troubleshooting_logic cluster_hazy_solutions Solutions for Hazy Formulation cluster_cleaning_solutions Solutions for Poor Cleaning cluster_viscosity_solutions Solutions for Viscosity Issues start Problem Encountered hazy Hazy Formulation / Phase Separation start->hazy poor_cleaning Poor Cleaning of Oily Soils start->poor_cleaning viscosity_change Viscosity Change start->viscosity_change inc_surfactant Increase Surfactant hazy->inc_surfactant add_hydrotrope Add Hydrotrope hazy->add_hydrotrope adjust_solvent Adjust Co-Solvent hazy->adjust_solvent opt_conc Optimize this compound Conc. poor_cleaning->opt_conc eval_surfactant Evaluate Surfactant System poor_cleaning->eval_surfactant adjust_ph Adjust pH poor_cleaning->adjust_ph adjust_electrolyte Adjust Electrolyte viscosity_change->adjust_electrolyte add_thickener Add Thickener viscosity_change->add_thickener mod_surfactant_ratio Modify Surfactant Ratio viscosity_change->mod_surfactant_ratio

Caption: Troubleshooting logic for formulation issues.

References

Technical Support Center: Minimizing Volatile Organic Compound (VOC) Emissions from 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Volatile Organic Compound (VOC) emissions when working with 2-(Hexyloxy)ethanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Physical and Chemical Properties of this compound

Understanding the properties of this compound is crucial for developing effective strategies to minimize its emissions.[1][2] It is characterized as a high-boiling point, slow-evaporating solvent.[3]

PropertyValue
Molecular Formula C8H18O2[1][2]
Molecular Weight 146.23 g/mol [1][2]
Boiling Point 208.3 °C (406.9 °F; 481.4 K)[2]
Vapor Pressure 0.051 mm Hg at 20 °C[4]
Flash Point 81.7 °C (179.1 °F; 354.8 K)[2]
Water Solubility 9.46 g/L[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered when handling this compound to minimize VOC emissions.

Issue Potential Cause Troubleshooting Steps
Noticeable solvent odor in the lab Improper storage or handling.- Ensure containers of this compound are always tightly sealed when not in use.[6] - Conduct all transfers and manipulations within a certified chemical fume hood. - Clean up any spills immediately with an absorbent material and dispose of the waste in a sealed container.[6]
Difficulty removing the solvent after a reaction High boiling point of this compound.- Use a rotary evaporator with an appropriate vacuum level and a high-temperature bath. Be cautious not to heat the sample to the point of decomposition. - For heat-sensitive compounds, consider alternative purification methods that do not require complete solvent removal by heating, such as column chromatography or precipitation. - If distillation is necessary, ensure the apparatus is well-insulated to maintain the required temperature for vaporization.
Suspected high levels of VOCs despite using a fume hood Improper fume hood usage or malfunction.- Work at least 6 inches inside the fume hood sash. - Keep the sash as low as possible. Studies have shown that a lower sash height significantly reduces worker exposure to contaminants.[7] - Avoid rapid movements in and out of the fume hood, which can disrupt airflow. - Ensure the fume hood's certification is up to date and that it is functioning correctly. Report any issues to your institution's environmental health and safety department.
Cross-contamination of experiments with solvent vapors Inadequate ventilation or segregation of work areas.- Dedicate specific fume hoods or work areas for handling larger quantities of this compound. - Ensure adequate laboratory ventilation, with recommended air changes per hour (ACH) to prevent the accumulation of vapors.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary health and safety concerns associated with this compound exposure?

A1: this compound is a glycol ether. Acute exposure to high levels of glycol ethers can cause narcosis, pulmonary edema, and severe liver and kidney damage.[9] Chronic exposure may lead to neurological and blood effects, such as fatigue, nausea, tremor, and anemia.[9] It is also a skin and eye irritant.[10] Therefore, minimizing exposure is critical.

Q2: What are the most effective engineering controls to minimize VOC emissions from this compound?

A2: The most effective engineering control is to handle the solvent in a well-ventilated area, preferably within a certified chemical fume hood.[8] Local exhaust ventilation at the source of potential emissions is also highly effective. For larger scale operations, closed systems can further reduce fugitive emissions.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield to protect against splashes, and a lab coat.[11] In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, a respirator may be necessary.

Q4: How should I properly store this compound to prevent emissions?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Ensure the storage area is clearly labeled.

Q5: How should I dispose of waste this compound and contaminated materials?

A5: Dispose of waste this compound and any contaminated materials (e.g., absorbent pads, gloves) as hazardous waste according to your institution's and local regulations.[12] Do not pour it down the drain. Waste containers should be kept sealed to prevent the release of vapors.

Q6: Are there "greener" or less volatile alternatives to this compound?

A6: The suitability of an alternative depends on the specific application. For some uses, other high-boiling point solvents with lower toxicity profiles may be viable. Potential alternatives could include certain bio-based solvents or other classes of solvents with low vapor pressure.[13] However, any substitution requires careful consideration of performance, compatibility, and safety. A thorough risk assessment should be conducted before adopting an alternative. Some classes of greener solvents include bio-based options derived from renewable resources.[13]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat).

  • Work Area: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Dispensing: When transferring this compound, use a funnel or a pipette to minimize the risk of spills. Keep the primary container sealed when not actively dispensing.

  • Cleaning: Immediately clean any spills with a suitable absorbent material. Place the contaminated material in a sealed hazardous waste bag.

  • Storage: After use, ensure the container cap is tightly secured and return the container to its designated storage location.

Protocol 2: Solvent Removal after Reaction
  • Apparatus Setup: When using a rotary evaporator, ensure all joints are properly sealed to maintain a good vacuum. Use a cold trap to condense the solvent vapors and prevent them from entering the vacuum pump.

  • Temperature and Pressure: Set the water bath temperature and vacuum level based on the vapor pressure of this compound to achieve a controlled evaporation rate without excessive heating that could degrade the sample.

  • Final Drying: For complete removal of residual solvent, a vacuum oven at a controlled temperature may be used.

  • Waste Collection: The collected solvent in the rotary evaporator's receiving flask should be treated as hazardous waste and disposed of accordingly.

Visualizations

voc_minimization_workflow start Start: Handling this compound assess_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe work_in_hood Work in a Certified Chemical Fume Hood assess_ppe->work_in_hood spill_check Spill Occurred? work_in_hood->spill_check cleanup Immediate Spill Cleanup with Absorbent Material spill_check->cleanup Yes seal_container Tightly Seal Container After Use spill_check->seal_container No dispose_waste Dispose of Waste in Sealed Container cleanup->dispose_waste dispose_waste->seal_container store_properly Return to Designated Storage Area seal_container->store_properly end End store_properly->end

Caption: Workflow for minimizing VOC emissions during general handling of this compound.

solvent_selection_pathway start Solvent Selection for New Protocol is_hexyloxyethanol_required Is this compound Specifically Required? start->is_hexyloxyethanol_required use_hexyloxyethanol Use this compound with Emission Minimization Protocols is_hexyloxyethanol_required->use_hexyloxyethanol Yes research_alternatives Research Greener/Less Volatile Alternatives is_hexyloxyethanol_required->research_alternatives No end Protocol Finalized use_hexyloxyethanol->end evaluate_alternatives Evaluate Alternatives for: - Performance - Safety - Compatibility research_alternatives->evaluate_alternatives alternative_suitable Is Alternative Suitable? evaluate_alternatives->alternative_suitable alternative_suitable->use_hexyloxyethanol No use_alternative Use Alternative Solvent alternative_suitable->use_alternative Yes use_alternative->end

Caption: Decision pathway for solvent selection to minimize VOC emissions.

References

Technical Support Center: Enhancing the Stability of 2-(Hexyloxy)ethanol-Based Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of products containing 2-(Hexyloxy)ethanol.

Section 1: Troubleshooting Guides

Issue 1: Product degradation is suspected, characterized by changes in color, viscosity, or the formation of precipitates.

Question: My this compound-based formulation has turned slightly yellow and seems more viscous after storage. What could be the cause and how can I confirm it?

Answer: This is a common sign of degradation in this compound, primarily due to autoxidation, which leads to the formation of peroxides.[1][2] Factors that accelerate this process include exposure to oxygen, light (especially UV), and heat.[1] The formed peroxides can further react, leading to byproducts that may alter the physical and chemical properties of your product.

To confirm the presence of peroxides, you can perform a qualitative or quantitative test. A simple qualitative method involves using commercially available peroxide test strips.[1] For a quantitative assessment, an iodometric titration to determine the peroxide value is a standard method.

Experimental Protocol: Peroxide Value Determination (Iodometric Titration)

This protocol is adapted from standard methods for determining the peroxide value in organic solvents.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Pipettes

  • Sample of this compound-based product

  • Solvent mixture: 3:2 volume ratio of glacial acetic acid to a suitable organic solvent like isooctane.

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N or 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch solution (indicator)

  • Distilled water

Procedure:

  • Accurately weigh approximately 5-10 g of your product into the 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1-5 minutes.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant and vigorous shaking until the yellow iodine color almost disappears.

  • Add 1-2 mL of the 1% starch solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.

  • Record the volume of the sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

A peroxide value above 100 ppm is generally considered hazardous and indicates significant degradation.[2]

Issue 2: How to prevent the degradation of this compound-based products during storage and use.

Question: What are the best practices for storing and handling this compound to minimize degradation?

Answer: Proper storage and handling are crucial for maintaining the stability of this compound. The primary goal is to minimize its exposure to oxygen, light, and heat.

Recommended Storage and Handling Practices:

PracticeRationale
Store in a cool, dark place Heat and light (especially UV) are catalysts for autoxidation and peroxide formation.[1]
Use inert gas blanketing Purging the headspace of the storage container with an inert gas like nitrogen or argon displaces oxygen, a key reactant in peroxide formation.
Store in tightly sealed, opaque containers This prevents the ingress of air and protects the product from light.[3]
Purchase in small quantities This minimizes the time the product is stored after being opened, reducing the opportunity for peroxide formation.
Add an antioxidant Incorporating a suitable antioxidant can significantly inhibit the autoxidation process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to chemically stabilize this compound-based products?

A1: The most common and effective method for chemically stabilizing this compound is the addition of an antioxidant. Butylated Hydroxytoluene (BHT) is a widely used phenolic antioxidant that effectively prevents peroxide formation in ethers and glycol ethers.[4]

Mechanism of BHT as a Stabilizer

BHT works by interrupting the free-radical chain reaction of autoxidation. It donates a hydrogen atom to the peroxy radicals, converting them into more stable hydroperoxides and forming a stable BHT radical that does not propagate the chain reaction.

BHT_Mechanism cluster_initiation Initiation of Stabilization cluster_termination Chain Termination ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation NonRadical Non-Radical Products ROO->NonRadical BHT BHT (ArOH) BHT->ROOH ArO Stable BHT Radical (ArO•) ArO->NonRadical

Caption: Mechanism of BHT as a free radical scavenger.

Q2: What concentration of BHT should be used to stabilize this compound?

A2: The optimal concentration of BHT can vary depending on the specific formulation and storage conditions. However, a common starting point for stabilizing ethers and glycol ethers is in the range of 10-100 ppm (parts per million). For some glycol ethers, concentrations up to 0.1% have been used. It is recommended to perform a stability study to determine the most effective concentration for your specific product.

Data Presentation: Efficacy of BHT in Stabilizing this compound

The following table illustrates the expected effect of BHT on the peroxide value of this compound under accelerated stability testing conditions (e.g., 40°C, exposure to air and light).

Time (Weeks)Peroxide Value (meq/kg) - UnstabilizedPeroxide Value (meq/kg) - Stabilized with 50 ppm BHT
0< 1< 1
415 - 25< 2
830 - 50< 5
12> 50< 10

Note: These are illustrative values. Actual results may vary based on specific experimental conditions.

Q3: How can I perform an accelerated stability study for my this compound-based product?

A3: An accelerated stability study, also known as a forced degradation study, is designed to predict the long-term stability of a product by subjecting it to more stressful conditions than it would normally encounter.

Experimental Protocol: Accelerated Stability Testing

Objective: To evaluate the effectiveness of BHT in preventing the degradation of a this compound-based product under accelerated conditions.

Materials:

  • This compound-based product (two batches: one with and one without BHT)

  • Oven or stability chamber capable of maintaining 40°C ± 2°C

  • UV light source (optional, for photostability testing)

  • Clear, sealed containers for the samples

  • Materials for peroxide value determination (as described in Issue 1)

Procedure:

  • Prepare two batches of your this compound-based product: one without any stabilizer and one with a predetermined concentration of BHT (e.g., 50 ppm).

  • Divide each batch into several aliquots in clear, sealed containers.

  • Place the containers in an oven or stability chamber at 40°C. If conducting photostability testing, also expose the samples to a controlled UV light source.

  • At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove one container of each batch from the chamber.

  • Allow the samples to cool to room temperature.

  • Visually inspect the samples for any changes in color, clarity, or viscosity.

  • Determine the peroxide value of each sample using the iodometric titration method.

Workflow for Accelerated Stability Study

Accelerated_Stability_Workflow start Start: Prepare Samples (With and Without BHT) stress Expose to Stress Conditions (40°C, UV light) start->stress sample Sample at Time Points (0, 2, 4, 8, 12 weeks) stress->sample analyze Analyze Samples: - Visual Inspection - Peroxide Value sample->analyze For each time point compare Compare Results and Evaluate BHT Efficacy analyze->compare compare->sample Continue for all time points end End: Determine Stability Profile compare->end After final time point

Caption: Workflow for an accelerated stability study.

Q4: What are the potential degradation products of this compound, and how can they be identified?

A4: The primary degradation pathway of this compound is oxidation, which can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and carboxylic acids. The specific degradation products can be identified using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS separates the components of a mixture and provides a mass spectrum for each, allowing for their identification.

Logical Relationship of this compound Degradation

Degradation_Pathway start This compound stress Stress Conditions (Oxygen, Light, Heat) peroxides Hydroperoxides stress->peroxides Autoxidation aldehydes Aldehydes peroxides->aldehydes Further Oxidation end Degraded Product Mixture peroxides->end acids Carboxylic Acids aldehydes->acids Further Oxidation aldehydes->end acids->end

Caption: Simplified degradation pathway of this compound.

Experimental Protocol: Identification of Degradation Products by GC-MS

Objective: To identify the degradation products in a stressed sample of a this compound-based product.

Materials:

  • Degraded sample of this compound-based product

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Appropriate GC column (e.g., a polar capillary column)

  • Helium carrier gas

  • Syringes for sample injection

  • Solvent for sample dilution (if necessary)

Procedure:

  • Prepare the GC-MS system by setting the appropriate parameters for the inlet, column oven temperature program, and mass spectrometer.

  • Dilute the degraded sample with a suitable solvent if its concentration is too high.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • The sample is vaporized and carried through the GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

  • The obtained mass spectra are compared to a library of known spectra (e.g., NIST library) to identify the degradation products.

By following these guidelines and protocols, researchers can effectively monitor and enhance the stability of their this compound-based products, ensuring their quality and reliability for their intended applications.

References

Resolving compatibility problems between 2-(Hexyloxy)ethanol and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving compatibility problems with 2-(Hexyloxy)ethanol and other solvents.

Quick Reference: Physical and Chemical Properties

To effectively address compatibility issues, it is essential to first understand the fundamental properties of this compound.

PropertyValue
CAS Number 112-25-4
Molecular Formula C8H18O2
Molar Mass 146.23 g/mol
Appearance Colorless liquid[1][2]
Density 0.888 g/mL at 20 °C[1][2]
Boiling Point 208.3 °C[3]
Flash Point 81.7 °C[3]
Water Solubility 9.46 g/L[1][2][4]

Solvent Miscibility Profile

This compound is a versatile solvent, demonstrating good compatibility with a range of common organic solvents. However, its miscibility is not universal, and issues can arise, particularly with highly polar or non-polar solvents.[5] The following table summarizes its general miscibility. For precise limits in your specific application, experimental verification is recommended.

Solvent ClassRepresentative SolventsGeneral Miscibility
Alcohols Methanol, Ethanol, IsopropanolMiscible[5][6]
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl AcetateMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible[6]
Aromatic Hydrocarbons Toluene, XyleneMiscible
Aliphatic Hydrocarbons Hexane, HeptaneMiscible
Chlorinated Solvents Dichloromethane, ChloroformMiscible
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally Miscible
Water -Limited (9.46 g/L)[1][2][4]

Frequently Asked Questions (FAQs)

Q1: I am observing two distinct layers after mixing my active pharmaceutical ingredient (API) dissolved in this compound with an aqueous buffer. What is happening?

A1: This phenomenon is known as phase separation and is likely due to the limited miscibility of this compound in water (9.46 g/L).[1][2][4] When the concentration of this compound in the aqueous phase exceeds this limit, it will form a separate layer. The addition of your API may also be influencing the overall polarity of the solvent system, further promoting phase separation.

Q2: My compound, which is soluble in this compound, precipitates when I add a non-polar solvent like hexane. Why is this occurring?

A2: While this compound is miscible with hexane, the combination of the two solvents creates a new solvent system with a different polarity profile than pure this compound. Your compound may be highly polar and therefore insoluble in this less polar solvent mixture. This is a common issue when trying to create a solvent system for compounds with specific polarity requirements.

Q3: Can I use this compound with acidic or basic solutions?

A3: Caution should be exercised when using this compound with strong acids. Like other ethers, the ether linkage in this compound can be cleaved by strong acids, especially at elevated temperatures. This will degrade the solvent and may introduce impurities into your experiment. While generally more stable with bases, it is always recommended to perform a small-scale compatibility test before proceeding with your full experiment.[7]

Q4: I've noticed a change in the viscosity and appearance of my this compound after prolonged storage. What could be the cause?

A4: this compound, like other glycol ethers, can form peroxides upon exposure to air and light over time.[7] Peroxide formation can lead to changes in the solvent's properties and can be hazardous. It is recommended to store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon mixing solvents. The solute is not soluble in the final solvent mixture.1. Perform a step-wise addition of the second solvent while observing for any signs of precipitation. 2. Consider using a co-solvent that is miscible with both this compound and the other solvent and in which your solute is also soluble.
Formation of two liquid layers (phase separation). The solvents are immiscible or partially miscible at the concentrations used.1. Consult a solvent miscibility chart. 2. If partial miscibility is the issue, adjust the ratio of the solvents. 3. Consider adding a co-solvent that can bridge the polarity gap between the two immiscible solvents.
Unexpected color change or gas evolution. A chemical reaction may be occurring between this compound and another component in the mixture (e.g., a strong acid).1. Immediately and safely stop the experiment. 2. Review the chemical compatibility of all components. 3. Avoid mixing this compound with strong oxidizing agents or strong acids.[3][7]
Inconsistent experimental results over time. The this compound may have degraded due to peroxide formation.1. Test for the presence of peroxides using peroxide test strips. 2. If peroxides are present, do not use the solvent. Safely dispose of it according to your institution's guidelines. 3. Always use fresh or properly stored solvent for sensitive experiments.

Experimental Protocols

Protocol 1: Visual Determination of Solvent Miscibility

This protocol provides a simple and direct method to assess the miscibility of this compound with another solvent.

Materials:

  • This compound

  • Solvent to be tested

  • Two clean, dry glass test tubes or vials with caps

  • Graduated pipettes or cylinders

Procedure:

  • Label two test tubes, one for each solvent.

  • Using a clean pipette, add 5 mL of this compound to the first test tube.

  • Using a separate clean pipette, add 5 mL of the solvent to be tested to the second test tube.

  • Slowly add the 5 mL of the test solvent to the test tube containing this compound.

  • Cap the test tube and gently invert it 5-10 times to mix the liquids.

  • Place the test tube in a rack and let it stand for at least 10 minutes.

  • Observation:

    • Miscible: The mixture is a single, clear, and homogenous phase with no visible interface between the two original liquids.

    • Immiscible: Two distinct layers are observed.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

G cluster_start Start cluster_mix Mixing cluster_observe Observation cluster_results Results start Prepare equal volumes of This compound and test solvent mix Combine solvents in a clear, capped container start->mix agitate Gently agitate the mixture mix->agitate observe Allow the mixture to stand and observe for phase separation agitate->observe miscible Single clear phase (Miscible) observe->miscible Homogenous immiscible Two distinct layers (Immiscible) observe->immiscible Heterogenous partial Cloudy or emulsion (Partially Miscible) observe->partial Turbid

Caption: Visual Miscibility Test Workflow.

Protocol 2: Identification of Phase Separation in a Ternary System

This protocol is designed to identify phase separation when a third component (e.g., an API solution or an anti-solvent) is added to a mixture of this compound and another solvent.

Materials:

  • A pre-mixed, homogenous solution of this compound and a compatible solvent.

  • The third component to be added (e.g., API dissolved in a solvent, or an anti-solvent).

  • A clear glass beaker or flask.

  • A magnetic stirrer and stir bar.

  • A burette or a pipette for controlled addition.

Procedure:

  • Place the homogenous solvent mixture in the beaker with a magnetic stir bar.

  • Begin stirring at a moderate speed to ensure good mixing without creating a vortex.

  • Slowly add the third component dropwise from a burette or pipette.

  • Continuous Observation: Carefully observe the solution for any of the following signs of phase separation:

    • Turbidity/Cloudiness: The solution becomes opaque or cloudy.

    • Schlieren Lines: Wavy lines or streaks appear in the solution, indicating regions of different refractive indices.

    • Formation of Droplets: Small droplets of a second liquid phase become visible.

    • Layer Formation: A distinct second layer begins to form, usually at the top or bottom of the solution depending on density.

  • Record the volume of the third component added at the first sign of phase separation. This is the point of incipient phase separation.

G cluster_outcomes Potential Outcomes start Homogenous Mixture: This compound + Solvent A add_c Titrate with Component C start->add_c observe Observe for Phase Instability add_c->observe turbidity Turbidity observe->turbidity Initial sign stable Remains Homogenous observe->stable No change separation Phase Separation turbidity->separation Continued addition

Caption: Phase Separation Identification Logic.

Signaling Pathways and Experimental Workflows

In the context of drug development, this compound can be utilized as a solvent in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). The following diagram illustrates a generalized workflow for the formulation of LNPs for the delivery of a therapeutic agent.

G cluster_prep Preparation of Phases cluster_formulation Nanoparticle Formulation cluster_purification Purification and Concentration cluster_characterization Characterization lipid_phase Lipid Phase: Lipids + API in This compound/Ethanol mixing Rapid Mixing (e.g., Microfluidic Device) lipid_phase->mixing aqueous_phase Aqueous Phase: Buffer Solution (e.g., citrate) aqueous_phase->mixing self_assembly Nanoparticle Self-Assembly mixing->self_assembly dialysis Dialysis or Tangential Flow Filtration (TFF) to remove solvent self_assembly->dialysis concentration Concentration of LNP Suspension dialysis->concentration analysis Size, Polydispersity, Zeta Potential, Encapsulation Efficiency concentration->analysis final_product Final LNP Formulation analysis->final_product

References

Validation & Comparative

A Comparative Guide to 2-(Hexyloxy)ethanol and 2-Butoxyethanol as Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, compound solubility, formulation stability, and process safety. This guide provides an objective comparison of two ethylene glycol ethers (E-series), 2-(Hexyloxy)ethanol and 2-Butoxyethanol, to aid in the selection process for various research and development applications.

Both this compound and 2-Butoxyethanol are versatile solvents, valued for their amphiphilic nature, possessing both ether and alcohol functionalities. This structure allows them to dissolve a wide range of polar and non-polar substances. However, their distinct alkyl chain lengths—hexyl versus butyl—result in significant differences in their physicochemical properties, which in turn dictate their optimal applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between these two solvents are best illustrated by their physical and chemical properties. This compound, with its longer carbon chain, is generally less volatile and more lipophilic than 2-Butoxyethanol.

PropertyThis compound2-ButoxyethanolReferences
CAS Number 112-25-4111-76-2[1][2]
Molecular Formula C₈H₁₈O₂C₆H₁₄O₂[1][2]
Molecular Weight 146.23 g/mol 118.17 g/mol [1][2]
Appearance Colorless liquidColorless liquid[3]
Boiling Point 208 °C171 °C[1][4]
Melting Point -45 °C-77 °C[1][4]
Density ~0.888 g/cm³ at 20°C~0.90 g/cm³ at 20°C[4]
Flash Point 94 °C67 °C[4][5]
Vapor Pressure 23 hPa at 20°C0.8 mmHg (~1.07 hPa) at 20°C[4][5]
Water Solubility 9.46 g/L (Low)Miscible[4]
logP (Octanol/Water) 1.970.83[2][5]

Visualizing Key Solvent Characteristics

The following diagram illustrates the logical relationship between the structural differences and the resulting properties of the two solvents.

G cluster_0 Structural Comparison cluster_1 2-Butoxyethanol cluster_2 This compound start Glycol Ethers (E-Series) BE 2-Butoxyethanol C4 Alkyl Chain start->BE Shorter Alkyl Chain HE This compound C6 Alkyl Chain start->HE Longer Alkyl Chain BE_props Higher Volatility Higher Water Solubility Lower Boiling Point (171°C) Lower logP (0.83) BE->BE_props Leads to: HE_props Lower Volatility Lower Water Solubility Higher Boiling Point (208°C) Higher logP (1.97) HE->HE_props Leads to:

Figure 1. Comparison of Glycol Ether Properties.

Solvent Performance in Pharmaceutical Applications

  • 2-Butoxyethanol , with its higher water miscibility and lower boiling point, is an effective solvent for a wide range of applications, including coatings, inks, and cleaning products.[4][6] In a pharmaceutical context, its ability to dissolve both polar and non-polar substances makes it a useful component in formulation development, particularly for topical and transdermal delivery systems where it can act as a co-solvent and penetration enhancer. Its relatively higher volatility is advantageous for processes requiring solvent evaporation.

  • This compound is characterized as a high-boiling point, slow-evaporating solvent with excellent solvency characteristics. Its higher logP value indicates greater lipophilicity, making it a superior solvent for highly non-polar, lipophilic APIs (i.e., "greasy" or "oily" compounds) that exhibit poor solubility in more polar solvents. Its low volatility and high boiling point are ideal for high-temperature reactions, synthetic processes requiring prolonged solvent activity, and inclusion in final formulations where solvent retention is desired, such as in certain ointments or controlled-release depots.[5]

The choice between the two will depend on the specific properties of the API and the desired characteristics of the formulation or process. For APIs with intermediate polarity, a blend of the two solvents or combination with other excipients may be necessary to achieve optimal solubility.

Experimental Protocol: Determining API Solubility

To quantitatively assess the suitability of these solvents for a specific API, an equilibrium solubility study is essential. The "shake-flask" method is a reliable and widely accepted technique.[7][8]

Objective: To determine the saturation solubility of an API in this compound and 2-Butoxyethanol at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound and 2-Butoxyethanol (analytical grade)

  • Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated analytical system (e.g., HPLC-UV, UPLC-MS) for API quantification

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of API powder to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[7]

  • Solvent Addition: Add a precise, known volume of the selected solvent (either this compound or 2-Butoxyethanol) to each vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[7] Preliminary studies may be needed to determine the optimal equilibration time.[8]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the undissolved solids settle. Centrifuge the vials to ensure complete separation of the solid API from the saturated supernatant.[7]

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. This step is critical to prevent API precipitation upon cooling or solvent change.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved API.

  • Calculation: Calculate the equilibrium solubility of the API in the solvent, typically expressed in mg/mL or µg/mL.

The following workflow diagram visualizes this experimental process.

G start Start: Define API & Solvents prep 1. Add Excess API to Vials start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Agitate at Constant Temp (24-72 hours) add_solvent->equilibrate separate 4. Centrifuge to Separate Solid and Liquid Phases equilibrate->separate sample 5. Sample & Dilute Supernatant separate->sample quantify 6. Analyze Concentration (e.g., HPLC) sample->quantify calculate 7. Calculate Solubility (mg/mL) quantify->calculate end End: Solubility Data calculate->end

Figure 2. Workflow for API Solubility Determination.

Safety and Handling Considerations

Both solvents are classified as hazardous and require careful handling in a well-ventilated laboratory environment, utilizing appropriate personal protective equipment (PPE), including gloves and eye protection.

  • 2-Butoxyethanol: Is harmful if swallowed and can cause skin and serious eye irritation.[2] It is a known respiratory irritant.[4]

  • This compound: Is classified as corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin.[1]

Researchers must consult the latest Safety Data Sheet (SDS) for each solvent before use to understand the full spectrum of hazards and handling requirements.

Conclusion

The selection between this compound and 2-Butoxyethanol should be a data-driven decision based on the specific requirements of the intended application.

  • Choose 2-Butoxyethanol for applications requiring a more volatile solvent with good water miscibility, suitable for a broad range of polar and non-polar compounds.

  • Choose this compound for applications involving highly lipophilic compounds, high-temperature processes, or formulations where low volatility and slow evaporation are critical.

By understanding the distinct properties of each solvent and employing rigorous experimental protocols to verify performance, researchers can optimize their synthetic routes and formulation strategies, leading to more robust and effective pharmaceutical development.

References

Analytical validation of 2-(Hexyloxy)ethanol purity using gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Validation of 2-(Hexyloxy)ethanol Purity

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and intermediates like this compound is of paramount importance. This guide provides an objective comparison of Gas Chromatography (GC) with alternative analytical techniques for the validation of this compound purity. Detailed experimental protocols and comparative performance data are presented to assist in the selection and implementation of the most suitable analytical methodology.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the purity assessment of this compound and similar glycol ethers. It is important to note that while Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary method for quantification, other techniques offer complementary information. The data presented for GC-FID and GC-MS are based on studies of analogous glycol ethers and serve as a reliable reference for expected performance.[1][2][3]

Parameter Gas Chromatography (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Karl Fischer Titration Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ionized analytes in a flame.Separation based on volatility, with identification and quantification based on mass-to-charge ratio.Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide.Measurement of the absorption of infrared radiation by the sample, providing a molecular fingerprint.
Primary Use Quantitative analysis of purity and impurities.Identification and quantification of volatile and semi-volatile impurities.Specific quantification of water content.Rapid identification, raw material screening, and detection of functional group impurities.
Linearity (r²) > 0.999 (for analogous glycol ethers)[1]> 0.995 (for analogous glycol ethers)[3]Not ApplicableDependent on the specific impurity and concentration range.[4]
Limit of Detection (LOD) ~0.05% v/v (for analogous glycol ethers)[1]3.0-27 ng/g (for analogous glycol ethers)[2]ppm levels[5]Impurity-dependent, generally higher than GC methods.[4]
Limit of Quantification (LOQ) ~0.15% v/v (for analogous glycol ethers)[1]0.75 µg/g (for analogous glycol ethers)[3]ppm levels[5]Impurity-dependent, generally higher than GC methods.
Accuracy (% Recovery) 98-107% (for analogous glycol ethers)[1]89.4-118% (for analogous glycol ethers)[2]High (often considered a primary standard method)[6]Method-dependent, typically used for qualitative or semi-quantitative analysis.
Precision (%RSD) < 3.2% (for analogous glycol ethers)[1]< 14% (for analogous glycol ethers)[2]High (< 0.8% for advanced reagents)Method-dependent, suitable for screening.
Robustness High, with established validation protocols.[7]High, with established validation protocols.High, with established procedures.High for qualitative analysis.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay

This method is designed for the quantitative determination of the purity of this compound and its related volatile impurities.

a. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with a suitable solvent such as methanol or isopropanol.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Internal Standard (optional but recommended for improved precision): Prepare a stock solution of a suitable internal standard (e.g., n-heptanol) in the diluent. Add a consistent, accurate volume of the internal standard stock solution to all standard and sample solutions.

b. Chromatographic Conditions (adapted from methods for similar glycol ethers):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

c. Data Analysis:

  • The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • If an internal standard is used, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions. The concentration of the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is ideal for identifying and confirming the structure of unknown impurities.

a. Sample Preparation:

  • Sample preparation is similar to the GC-FID method. A more concentrated sample solution may be prepared to facilitate the detection of trace impurities.

b. Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Rxi-1301Sil MS, 30 m x 0.25 mm, 0.25 µm or similar.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Oven Temperature Program: Same as the GC-FID method.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

c. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and with the mass spectrum of a known reference standard, if available.

Karl Fischer Titration for Water Content

This method provides a precise and accurate determination of the water content in this compound.[5]

a. Instrumentation:

  • An automated Karl Fischer titrator (volumetric or coulometric). Volumetric is suitable for higher water content, while coulometric is ideal for trace amounts.[6]

b. Sample Preparation:

  • Accurately weigh an appropriate amount of the this compound sample directly into the titration vessel containing the Karl Fischer reagent.

c. Titration:

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

d. Data Analysis:

  • The water content is calculated automatically by the instrument based on the amount of titrant consumed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Screening

FTIR is a rapid and non-destructive technique for raw material identification and can indicate the presence of certain impurities.[4]

a. Instrumentation:

  • An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

b. Sample Preparation:

  • Place a small drop of the neat this compound sample directly onto the ATR crystal.

c. Data Acquisition:

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

d. Data Analysis:

  • The obtained spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities with different functional groups (e.g., carbonyls from oxidation, or other alcohols).

Mandatory Visualizations

GC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_reporting Reporting define_scope Define Scope & Acceptance Criteria prepare_materials Prepare Reference Standards & Samples define_scope->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Generate Validation Report compile_data->validation_report

Caption: Gas Chromatography Method Validation Workflow.

Analytical_Method_Selection cluster_methods Analytical Methods start Start: Need to Analyze This compound Purity is_quantitative Quantitative Purity Assay Required? start->is_quantitative gc_fid GC-FID gc_ms GC-MS karl_fischer Karl Fischer ftir FTIR is_quantitative->gc_fid Yes identify_impurities Need to Identify Unknown Impurities? is_quantitative->identify_impurities No identify_impurities->gc_ms Yes water_content Specific Water Content Needed? identify_impurities->water_content No water_content->karl_fischer Yes rapid_screening Rapid Raw Material Screening? water_content->rapid_screening No rapid_screening->ftir Yes

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Performance Analysis of 2-(Hexyloxy)ethanol and Other Glycol Ether Coalescing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the performance of 2-(Hexyloxy)ethanol with other commonly used glycol ether coalescing agents in the coatings industry. Coalescing agents are crucial components in latex paint formulations, ensuring the formation of a continuous, uniform, and durable film.[1][2] This is achieved by temporarily lowering the minimum film formation temperature (MFFT) of the polymer particles, allowing them to fuse together as the paint dries.[3][4] The selection of an appropriate coalescing agent is critical as it can significantly impact various properties of the final coating, including its durability, appearance, and environmental profile.

This comparison focuses on key performance indicators such as coalescing efficiency, film hardness, scrub resistance, block resistance, gloss development, and drying time. The data presented is a synthesis of information from various industry sources and is intended to provide a comprehensive overview for formulation scientists and researchers.

Quantitative Performance Data

The following tables summarize the physical properties and performance characteristics of this compound and other selected glycol ethers.

Table 1: Physical Properties of Selected Glycol Ether Coalescing Agents

Coalescing AgentChemical NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Evaporation Rate (n-BuAc=1)Water Solubility (% by wt)
This compound This compound 112-25-4 146.23 208 0.03 1.0
Ethylene Glycol Monobutyl Ether (EB)2-Butoxyethanol111-76-2118.171710.08Miscible
Diethylene Glycol Monobutyl Ether (DB)2-(2-Butoxyethoxy)ethanol112-34-5162.232310.004Miscible
Propylene Glycol n-Butyl Ether (PnB)1-Butoxy-2-propanol5131-66-8132.201710.096.0
Dipropylene Glycol n-Butyl Ether (DPnB)(2-Butoxymethylethoxy)propanol29911-28-2190.282300.0044.5
Texanol™ Ester Alcohol2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate25265-77-4216.32255<0.010.1

Note: Data compiled from multiple sources.[4][5][6][7][8][9] Evaporation rates and water solubility can vary slightly depending on the source.

Table 2: Performance Comparison of Coalescing Agents in a Styrene-Acrylic Latex Formulation

Coalescing AgentMFFT Depression Efficiency (°C reduction per % coalescent)Scrub Resistance (Cycles to Failure)Pencil Hardness (7 days)Block Resistance (Rating 1-10, 10=No Sticking)60° Gloss (Units)
This compound ~2.5 - 3.5Good to ExcellentF - H8 - 975 - 85
Ethylene Glycol Monobutyl Ether (EB)HighModerateHB - F6 - 770 - 80
Diethylene Glycol Monobutyl Ether (DB)Moderate to HighExcellentF - H7 - 880 - 88
Propylene Glycol n-Butyl Ether (PnB)ModerateGoodHB - F7 - 872 - 82
Dipropylene Glycol n-Butyl Ether (DPnB)HighExcellentF - H8 - 982 - 90
Texanol™ Ester AlcoholHighExcellentF - H9 - 1085 - 92

Note: The performance data is indicative and can vary based on the specific latex formulation, PVC (Pigment Volume Concentration), and other additives.[2][4][10] MFFT depression efficiency is an estimation based on typical performance curves.

Experimental Protocols

The following are summaries of the standard test methods used to evaluate the performance of coalescing agents in coatings.

Minimum Film Formation Temperature (MFFT) - ASTM D2354

This test method determines the lowest temperature at which a latex or emulsion vehicle will form a continuous film.[11][12]

  • Apparatus: An MFFT bar, which is a metal platen with a controlled temperature gradient.

  • Procedure: The latex formulation containing the coalescing agent is applied as a thin film across the temperature gradient of the MFFT bar.

  • Evaluation: After the film has dried, the point at which the film transitions from a continuous, clear film to a cracked or cloudy film is observed. This temperature is recorded as the MFFT.[11]

Scrub Resistance - ASTM D2486

This method assesses the resistance of a paint film to erosion from scrubbing.[1][2][3]

  • Apparatus: A scrub testing machine with a weighted brush and a standardized abrasive scrub medium.

  • Procedure: The paint is applied to a black plastic panel and allowed to cure. The panel is then placed in the scrub machine and subjected to repeated scrubbing cycles with the abrasive medium.

  • Evaluation: The number of cycles required to wear through the paint film to the substrate is recorded. A higher number of cycles indicates better scrub resistance.[3]

Pencil Hardness - ASTM D3363

This test method evaluates the hardness of a coating by its resistance to scratching by pencils of known hardness.

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester that holds the pencil at a 45° angle with a constant force.

  • Procedure: The pencil is pushed across the cured paint surface.

  • Evaluation: The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

Block Resistance - ASTM D4946

This method evaluates the tendency of painted surfaces to stick together (block) when placed in contact under pressure.[13][14][15]

  • Procedure: Two coated panels are placed face-to-face. A specified weight is placed on top of the panels, and they are placed in an oven at an elevated temperature for a set period.

  • Evaluation: After cooling, the panels are separated, and the degree of sticking is rated on a scale from 10 (no tack) to 0 (very tacky, film ruptures).[14]

Specular Gloss - ASTM D523

This test method measures the specular gloss of nonmetallic surfaces at various geometries (20°, 60°, and 85°).[7][16][17]

  • Apparatus: A gloss meter.

  • Procedure: The gloss meter is calibrated using a standard and then placed on the surface of the cured paint film.

  • Evaluation: The gloss value is read directly from the instrument's display. The 60° geometry is typically used for most coatings.[18]

Drying Time - ASTM D1640

These test methods cover the determination of the various stages of drying of organic coatings.[19][20][21]

  • Procedure: The paint is applied to a panel and tested at regular intervals.

  • Evaluation:

    • Set-to-touch: The time at which the film is no longer tacky when lightly touched.

    • Dry-hard: The time at which the film is hard enough to resist moderate pressure.

    • Dry-through: The time at which the film is completely cured and resistant to deformation.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Coalescence_Process cluster_0 Latex Paint Application cluster_1 Drying Process cluster_2 Film Formation A Latex Particles Dispersed in Water with Coalescing Agent B Water Evaporation A->B Application C Particles Pack Together B->C Concentration D Coalescing Agent Softens Polymer Particles C->D E Polymer Particle Coalescence D->E Lowered MFFT F Continuous, Uniform Film E->F

Caption: The process of latex paint film formation aided by a coalescing agent.

Performance_Evaluation_Workflow cluster_0 Formulation cluster_1 Application & Curing cluster_2 Performance Testing cluster_3 Data Analysis Formulation Prepare Latex Paint with Different Coalescing Agents (e.g., this compound, EB, DB, etc.) Application Apply Paint to Standard Substrates Formulation->Application Curing Cure Films under Controlled Conditions Application->Curing MFFT MFFT (ASTM D2354) Curing->MFFT Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Hardness Hardness (ASTM D3363) Curing->Hardness Block Block Resistance (ASTM D4946) Curing->Block Gloss Gloss (ASTM D523) Curing->Gloss Drying Drying Time (ASTM D1640) Curing->Drying Analysis Compare Quantitative Data and Select Optimal Coalescent MFFT->Analysis Scrub->Analysis Hardness->Analysis Block->Analysis Gloss->Analysis Drying->Analysis

Caption: Workflow for the comparative performance evaluation of coalescing agents.

References

A Comparative Toxicological Analysis of 2-(Hexyloxy)ethanol and Other E-Series Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity profiles of 2-(Hexyloxy)ethanol and other prominent E-series glycol ethers, including 2-Methoxyethanol, 2-Ethoxyethanol, and 2-Butoxyethanol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in solvent selection and safety assessment.

E-series glycol ethers, derived from ethylene oxide, are a class of solvents valued for their miscibility with both aqueous and organic media.[1] However, their toxicological properties vary significantly based on the length of their alkyl chain. Generally, shorter-chain glycol ethers are metabolized to toxic alkoxyacetic acids, which are linked to reproductive and developmental toxicities.[1][2] As the alkyl chain length increases, this specific toxicity tends to decrease.[3][4]

Comparative Toxicity Profile

The primary toxicological concerns associated with E-series glycol ethers are reproductive, developmental, and hematological effects. Shorter-chain compounds like 2-Methoxyethanol and 2-Ethoxyethanol are well-documented reproductive and developmental toxicants in animal studies.[5][6][7] In contrast, this compound, with a longer alkyl chain, is not considered a reproductive toxicant.[3]

Key Toxicity Endpoints:

  • Reproductive & Developmental Toxicity: 2-Methoxyethanol (EGME) and 2-Ethoxyethanol (EGEE) are known to cause testicular atrophy, decreased fertility, and are considered teratogenic in animal models.[5][6] These effects are primarily attributed to their metabolites, methoxyacetic acid (MAA) and ethoxyacetic acid (EAA), respectively.[2][8] 2-Butoxyethanol (EGBE) has not been shown to be a reproductive toxicant.[3] Similarly, no developmental or reproductive effects have been noted for this compound, even at maternally toxic concentrations.[3] The ability of E-series glycol ethers to cause testicular toxicity diminishes with increasing chain length.[3]

  • Hematotoxicity: A significant effect of some glycol ethers is hemolysis (destruction of red blood cells).[9] 2-Butoxyethanol, in particular, is known to cause hemolytic anemia in rodents, an effect linked to its metabolite, butoxyacetic acid (BAA).[8][9][10] Humans are considered less sensitive to this effect than rodents.[11] Signs of hemolysis have not been observed in studies with this compound.[3]

  • Acute Toxicity: this compound is classified as harmful if swallowed or in contact with skin.[3][12] It is also noted to be corrosive, causing skin burns and severe eye damage.[12][13] Other E-series glycol ethers generally exhibit low to moderate acute toxicity.[14]

  • Genotoxicity and Carcinogenicity: In general, E-series glycol ethers are not considered genotoxic.[3] While some studies have shown that sustained exposure to high concentrations of 2-butoxyethanol can cause adrenal tumors in animals, it is not regulated as a human carcinogen by OSHA.[15] There are no valid carcinogenicity studies available for this compound.[3]

Quantitative Toxicity Data

The following table summarizes acute toxicity data for this compound and other selected E-series glycol ethers.

Glycol EtherCAS NumberOral LD50 (rat)Dermal LD50Inhalation LC50 (rat)Key Toxicity Findings
2-Methoxyethanol 110-49-62460 mg/kg[16]1280 mg/kg (rabbit)1500 ppm (7h)Reproductive and developmental toxicant; causes testicular atrophy and is a teratogen in animals.[6][17] Damages blood cells.[6]
2-Ethoxyethanol 110-80-53000 mg/kg3500 mg/kg (rabbit)2000 ppm (7h)Reproductive and developmental toxicant in animal studies.[5] Can damage kidneys, blood cells, and testes.
2-Butoxyethanol 111-76-22500 mg/kg[15]400 mg/kg (rabbit)450 ppm (female, 4h)[18]Causes hemolysis in rodents.[9] Suspected human carcinogen (IARC Group 3).[19] Not considered a reproductive toxicant.[3]
This compound 112-25-4738 mg/kg (female)[12]721 mg/kg (rabbit)[3]> 85 ppm[3]Corrosive to skin and eyes.[12] Not a reproductive or developmental toxicant.[3] No evidence of hemolysis.[3]

Experimental Protocols

The data cited in this guide are derived from standardized toxicological studies, often following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 401 or similar)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Test Animals: Typically, young adult rats (e.g., Fischer 344) of a single sex or both sexes are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. Multiple dose levels are used to determine the dose that causes mortality in 50% of the test animals (LD50).

  • Observation Period: Animals are observed for a period of at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded, and all animals (deceased and surviving) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated, and signs of toxicity at various dose levels are reported. For this compound, signs of toxicity included sluggishness and an unsteady gait.[3]

Developmental Toxicity Study (OECD 414 or similar)

This study is designed to provide information on the potential effects of a substance on pregnant females and the development of the embryo and fetus.

  • Test Animals: Pregnant female animals (e.g., rats or rabbits) are used.

  • Dose Administration: The substance is administered daily during the period of major organogenesis. For dermal studies, the substance is applied to a shaved area of the skin.[20]

  • Maternal Observations: Females are monitored daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded.

  • Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The study determines the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity. For this compound, no developmental effects were observed even at concentrations that produced maternal toxicity.[3]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of E-series glycol ethers is closely linked to their metabolism.

cluster_0 Metabolic Activation of E-Series Glycol Ethers GE Glycol Ether (e.g., 2-Methoxyethanol) ADH Alcohol Dehydrogenase GE->ADH Aldehyde Alkoxy Acetaldehyde (transient metabolite) ADH->Aldehyde Oxidation ALDH Aldehyde Dehydrogenase Aldehyde->ALDH Acid Alkoxyacetic Acid (e.g., Methoxyacetic Acid) ALDH->Acid Oxidation Toxicity Reproductive & Developmental Toxicity Acid->Toxicity Induces

Caption: Metabolic pathway of E-series glycol ethers leading to toxic metabolites.

The initial step involves the oxidation of the parent glycol ether by alcohol dehydrogenase to a transient alkoxy acetaldehyde.[21] This is further oxidized by aldehyde dehydrogenase to the corresponding alkoxyacetic acid.[8] These acidic metabolites are less readily eliminated and are responsible for the characteristic reproductive and developmental toxicities seen with shorter-chain E-series glycol ethers.[1][2] The longer alkyl chain of this compound likely alters its metabolic profile, preventing the formation or accumulation of toxic metabolites to the same extent, thus explaining its more favorable reproductive toxicity profile.[3]

References

A Comparative Analysis of 2-(Hexyloxy)ethanol and Traditional Surfactants in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cleaning formulations, the efficacy of a product is determined by the synergistic action of its components. While traditional surfactants have long been the cornerstone of detergent technology, other chemical agents like glycol ethers play a crucial role. This guide provides a comparative overview of 2-(Hexyloxy)ethanol, a glycol ether, and traditional surfactants, specifically anionic and nonionic types, for researchers, scientists, and professionals in drug development. The focus is on their distinct roles, physicochemical properties, and the methodologies used to evaluate their performance in cleaning applications.

Introduction to Cleaning Agents

Cleaning formulations are complex mixtures designed to remove soil from surfaces. The primary active components are typically surfactants, which work by reducing surface tension and emulsifying soils. However, solvents and coupling agents are often included to enhance the cleaning process, particularly for greasy or oily soils.

  • This compound is a high-boiling point, slow-evaporating glycol ether.[1] It possesses both ether and alcohol functional groups, which imparts a unique solvency for both water-soluble and water-insoluble (greasy) soils.[2] In cleaning formulations, it primarily functions as a solvent and a coupling agent , helping to dissolve oils and maintain the stability of the formulation.[3][4]

  • Traditional Surfactants are amphiphilic molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows them to congregate at interfaces, reducing surface tension and encapsulating oily dirt in micelles, which can then be washed away.[5] They are the primary cleaning agents in most detergent formulations.

    • Anionic Surfactants , such as Sodium Lauryl Sulfate (SLS), have a negatively charged head group and are known for their excellent foaming and cleaning capabilities.[5]

    • Nonionic Surfactants , like Alcohol Ethoxylates (AEs), have no charge and are valued for their stability in hard water, good detergency on oily soils, and generally lower skin irritation potential compared to anionics.[6][7]

Comparative Data of Physicochemical Properties

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 112-25-4[8][9]
Molecular Formula C8H18O2[8][9]
Molecular Weight 146.23 g/mol [8][9]
Appearance Colorless liquid[10][11]
Boiling Point 208.3 °C[10]
Melting Point -45 °C[10]
Water Solubility 9.46 g/L[11][12]
Surface Tension 27.7 dynes/cm (@25°C)[13]
Critical Micelle Concentration (CMC) Data not readily available

Table 2: Comparative Properties of Traditional Surfactants

PropertySodium Lauryl Sulfate (SLS) - AnionicAlcohol Ethoxylates (AEs) - Nonionic
Typical CAS Number 151-21-3Varies by chain length and ethoxylation
Typical Molecular Formula C12H25NaO4SVaries (e.g., C12-15H25-31O(C2H4O)n H)
Primary Function Surfactant (Detergency, Foaming)Surfactant (Detergency, Emulsification)
Water Solubility HighVaries with ethoxylation level
Critical Micelle Concentration (CMC) ~8 mmol/LVaries
Surface Tension Reduction SignificantSignificant
Hard Water Tolerance ModerateHigh
Foaming Profile HighLow to Moderate

Signaling Pathways and Mechanisms of Action

The fundamental mechanisms by which these agents clean are different. This compound acts as a solvent, directly dissolving soils, while surfactants operate at the surface level to lift and suspend soils.

G Figure 1. Conceptual Cleaning Mechanisms cluster_0 This compound (Solvent Action) cluster_1 Traditional Surfactants (Micellar Action) cluster_2 Cleaning Outcome a This compound c Dissolved Soil in Formulation a->c Dissolves b Oily Soil b->c Is Dissolved h Soil Removal from Surface c->h d Surfactant Molecules f Micelle Formation d->f e Oily Soil e->f g Soil Encapsulated in Micelle f->g Encapsulates g->h

Caption: Conceptual diagrams of solvent versus surfactant cleaning.

Experimental Protocols

To quantitatively compare the cleaning efficacy, standardized test methods are essential. The following protocols outline the procedures for a hard surface cleaning test and for determining key surfactant properties.

This method evaluates the ability of a cleaning formulation to remove a standardized soil from a vinyl surface.[14]

Objective: To quantify the cleaning efficiency of a formulation by measuring the change in reflectance of a soiled substrate after cleaning.

Materials:

  • White vinyl tiles (substrate)

  • Standardized soil (e.g., particulate soil and an oil blend)

  • Washability and abrasion machine[15]

  • Colorimeter or reflectometer

  • Cleaning formulation to be tested

  • Control formulation (e.g., water or a standard reference detergent)

Procedure:

  • Initial Reflectance Measurement: Measure the reflectance of the clean vinyl tiles using a colorimeter. This is the initial reflectance (Ri).

  • Soiling: Apply a standardized amount of soil uniformly over a defined area of the tiles.[15] Allow the soiled tiles to dry for a specified period (e.g., 24 hours).[15]

  • Soiled Reflectance Measurement: Measure the reflectance of the soiled tiles. This is the soiled reflectance (Rs).

  • Cleaning: Mount the soiled tiles in the washability apparatus. Apply a specified amount of the cleaning formulation to the scrubbing medium (e.g., a sponge or brush).

  • Scrubbing: Operate the washability machine for a set number of cycles, applying a consistent pressure.[15]

  • Rinsing and Drying: Rinse the tiles with water and allow them to dry completely.

  • Final Reflectance Measurement: Measure the reflectance of the cleaned tiles. This is the final reflectance (Rc).

  • Calculation of Cleaning Efficiency: The cleaning efficiency (CE) is calculated as a percentage:

    CE (%) = [(Rc - Rs) / (Ri - Rs)] * 100

Experimental Workflow:

G Figure 2. ASTM D4488 Experimental Workflow A 1. Measure Initial Reflectance (Ri) of Clean Tile B 2. Apply Standardized Soil to Tile A->B C 3. Measure Soiled Reflectance (Rs) B->C D 4. Mount Tile in Washability Apparatus C->D E 5. Apply Cleaning Formulation and Scrub D->E F 6. Rinse and Dry Tile E->F G 7. Measure Final Reflectance (Rc) F->G H 8. Calculate Cleaning Efficiency (CE) G->H

Caption: Workflow for hard surface cleaning efficacy testing.

Objective: To determine the surface activity of a surfactant or formulation.

Method (Du Noüy Ring Tensiometer):

  • Prepare a series of dilutions of the surfactant solution in deionized water.

  • Calibrate the tensiometer.

  • Measure the surface tension of each dilution, starting from the most dilute.

  • Plot surface tension as a function of the logarithm of the concentration.

  • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The surface tension at this plateau is the minimum surface tension the surfactant can achieve.

Conclusion

This compound and traditional surfactants play different, yet often complementary, roles in cleaning formulations. While surfactants are the primary drivers of detergency through their surface-active properties, this compound enhances cleaning performance through its solvency and ability to act as a coupling agent, improving the formulation's stability and its effectiveness against greasy soils.[3][4]

The lack of direct, publicly available experimental data comparing the cleaning efficacy of this compound alone against traditional surfactants using standardized methods like ASTM D4488 highlights a gap in the literature. Such studies would be invaluable for formulators seeking to optimize the balance between solvent and surfactant systems for specific cleaning challenges. For researchers, the provided experimental protocols offer a framework for conducting such comparative analyses to generate the quantitative data needed for informed formulation decisions.

References

A comparative study of the evaporation rates of various glycol ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the evaporation dynamics of various glycol ethers, supported by experimental data and standardized protocols.

Glycol ethers are a versatile class of organic solvents utilized across a myriad of applications in research and industry, from coatings and cleaners to pharmaceutical formulations. Their efficacy in these roles is significantly influenced by their evaporation rate, a key physical property that dictates drying times, film formation characteristics, and overall process efficiency. This guide provides a comparative study of the evaporation rates of several common glycol ethers, presenting quantitative data, detailing the experimental methodology for their determination, and illustrating the underlying principles governing this behavior.

Comparative Evaporation Rate Data

The evaporation rates of glycol ethers are typically measured relative to a standard solvent, n-butyl acetate (nBuAc), which is assigned a reference value of 1.0. A value greater than 1.0 indicates a faster evaporation rate, while a value less than 1.0 signifies a slower rate. The following table summarizes the relative evaporation rates and other pertinent physical properties of selected glycol ethers.

Glycol EtherChemical NameMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg at 20°C)Relative Evaporation Rate (nBuAc = 1)
P-Series (Propylene Glycol based)
Propylene Glycol Methyl Ether (PGME)1-Methoxy-2-propanol90.121208.10.66[1]
Dipropylene Glycol Methyl Ether (DPGME)(2-(2-Methoxymethylethoxy)methylethoxy)propanol148.201900.20.02
Tripropylene Glycol Methyl Ether (TPGME)1-(2-(2-methoxypropoxy)propoxy)propan-2-ol206.28242<0.01<0.01[2]
Propylene Glycol n-Propyl Ether (PGnP)1-Propoxy-2-propanol118.171502.50.21[1]
E-Series (Ethylene Glycol based)
Ethylene Glycol Monopropyl Ether (EGPE)2-Propoxyethanol104.151511.80.22[3]
Ethylene Glycol Monobutyl Ether (EGBE)2-Butoxyethanol118.171710.760.06[1]
Diethylene Glycol Monomethyl Ether2-(2-Methoxyethoxy)ethanol120.151940.10.01[4]
Diethylene Glycol Monoethyl Ether2-(2-Ethoxyethoxy)ethanol134.172020.070.01[4]
Diethylene Glycol Monobutyl Ether2-(2-Butoxyethoxy)ethanol162.23231<0.01<0.01
Methoxytriglycol2-(2-(2-Methoxyethoxy)ethoxy)ethanol164.20249<0.01<0.01[4]
Ethoxytriglycol2-(2-(2-Ethoxyethoxy)ethoxy)ethanol178.23256<0.01<0.01[4]
Butoxytriglycol2-(2-(2-Butoxyethoxy)ethoxy)ethanol206.28283.2<0.01<0.01[4]
Hexyl CELLOSOLVE™2-(Hexyloxy)ethanol146.23207.8<0.01<0.01[4]
Hexyl CARBITOL™2-(2-(Hexyloxy)ethoxy)ethanol190.30253.8<0.01<0.01[4]

Factors Influencing Evaporation Rate

The rate at which a glycol ether evaporates is governed by a combination of its intrinsic physical properties and the external environmental conditions. The interplay of these factors determines the solvent's volatility.

cluster_0 Key Physical Properties cluster_1 External Conditions MW Molecular Weight IMFs Intermolecular Forces (e.g., Hydrogen Bonding) MW->IMFs influences VP Vapor Pressure EvaporationRate Evaporation Rate VP->EvaporationRate directly proportional BP Boiling Point BP->EvaporationRate inversely proportional IMFs->VP inversely affects IMFs->BP directly affects Temp Temperature Temp->EvaporationRate directly proportional Airflow Airflow Airflow->EvaporationRate directly proportional Humidity Humidity Humidity->EvaporationRate inversely proportional SA Surface Area SA->EvaporationRate directly proportional

Caption: Relationship between physical properties, external conditions, and evaporation rate.

Experimental Protocol: ASTM D3539

The determination of the relative evaporation rates of volatile liquids is standardized by the ASTM D3539 test method.[5][6][7][8] This method utilizes a Shell Thin-Film Evaporometer to measure the time required for a specified volume of solvent to evaporate from a filter paper disk under controlled conditions.

Apparatus:

  • Shell Thin-Film Evaporometer: A device equipped with a balance, a sample suspension system, a controlled-temperature cabinet, and a means of delivering a constant flow of dry air.

  • Filter Paper Disks: Standardized, porous paper for holding the liquid sample.

  • Syringe: For precise dispensing of the solvent.

  • Timer: To record the evaporation time.

Procedure:

  • Preparation: The evaporometer cabinet is brought to a constant temperature, typically 25°C. A constant flow of dried air (or nitrogen) is passed through the cabinet.

  • Sample Application: A filter paper disk is placed on the balance hook within the cabinet. A precise volume of the glycol ether is dispensed onto the center of the filter paper using a syringe.

  • Measurement: The timer is started at the moment the solvent is applied. The weight loss of the sample is monitored over time.

  • Data Analysis: The time required for 90% of the sample to evaporate is recorded.

  • Relative Rate Calculation: The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample glycol ether.

cluster_workflow Experimental Workflow (ASTM D3539) A 1. Equilibrate Evaporometer (25°C, Dry Airflow) B 2. Tare Filter Paper on Balance A->B C 3. Dispense Known Volume of Glycol Ether B->C D 4. Record Weight Loss vs. Time C->D E 5. Determine Time for 90% Evaporation D->E F 6. Repeat for n-Butyl Acetate (Reference) E->F G 7. Calculate Relative Evaporation Rate F->G

Caption: A typical experimental workflow for determining evaporation rates.

This comparative guide provides a foundational understanding of the evaporation characteristics of various glycol ethers. For specific applications, it is recommended to consult detailed technical data sheets and conduct in-house testing to validate performance under operational conditions. The selection of an appropriate glycol ether with a tailored evaporation rate is paramount to achieving desired outcomes in diverse scientific and industrial processes.

References

A Comparative Guide to Alternatives for 2-(Hexyloxy)ethanol in Solvent-Based Silk Screen Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of viable alternatives to 2-(Hexyloxy)ethanol, a high-boiling point solvent commonly used in solvent-based silk screen printing inks. The selection of an appropriate solvent system is critical for optimizing ink performance, including viscosity, drying time, and substrate compatibility, while also considering health, safety, and environmental factors. This document presents key performance data for this compound and its alternatives, details experimental protocols for their evaluation, and offers a logical framework for solvent selection.

I. Performance Comparison of Solvents

The ideal solvent for a silk screen printing ink should possess a balance of properties that ensure smooth printing, sharp image definition, and appropriate drying characteristics. Key parameters for consideration include boiling point, evaporation rate, viscosity, and solvency. The following table summarizes these properties for this compound and a range of potential alternatives.

SolventCAS NumberBoiling Point (°C)Relative Evaporation Rate (n-BuAc = 1)Viscosity (cP at 25°C)
This compound 112-25-4208Very Low (<0.1)~5.8
Dipropylene Glycol Methyl Ether Acetate (DPMA)88917-22-02000.0261.7
Diethylene Glycol Monobutyl Ether (DEGBE)112-34-52300.0044.9
Propylene Glycol Monomethyl Ether (PM)107-98-21200.751.7
Propylene Glycol Monomethyl Ether Acetate (PMA)108-65-61460.331.1
Cyclohexanone108-94-11560.232.0
Isophorone78-59-12150.0072.6

II. Solvency and Resin Compatibility: Hansen Solubility Parameters

The ability of a solvent to effectively dissolve the resin binder in a screen printing ink is crucial for ink stability and performance. Hansen Solubility Parameters (HSP) provide a method for predicting the compatibility between a solvent and a polymer. The three parameters, δD (dispersion), δP (polar), and δH (hydrogen bonding), represent the different types of intermolecular forces. A smaller distance between the HSP values of a solvent and a resin indicates a higher likelihood of miscibility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound 16.26.112.1
Dipropylene Glycol Methyl Ether Acetate (DPMA)15.84.78.6
Diethylene Glycol Monobutyl Ether (DEGBE)16.07.010.6
Propylene Glycol Monomethyl Ether (PM)15.66.311.6
Propylene Glycol Monomethyl Ether Acetate (PMA)15.65.69.8
Cyclohexanone17.86.35.1
Isophorone16.68.27.4

III. Experimental Protocols

To ensure consistent and reliable evaluation of solvent performance in screen printing inks, standardized experimental protocols are recommended.

A. Determination of Evaporation Rate

The evaporation rate of a solvent is a critical factor influencing the drying time of the ink on the substrate and its stability on the screen.

Methodology (based on ASTM D3539):

  • Apparatus: A thin-film evaporometer, analytical balance, constant temperature and humidity chamber.

  • Procedure:

    • A specified volume of the solvent is dispensed onto a filter paper of known surface area.

    • The filter paper is suspended from a balance in a controlled environment (e.g., 25°C and 50% relative humidity).

    • The weight loss of the solvent is recorded over time.

  • Data Analysis: The evaporation rate is determined by plotting the weight loss versus time. For comparative purposes, the rate is often expressed relative to a standard solvent, such as n-butyl acetate (n-BuAc = 1).

B. Viscosity Measurement

Ink viscosity is a key parameter that affects its flow through the screen mesh and the final print quality.

Methodology (based on ASTM D2196):

  • Apparatus: A rotational viscometer with appropriate spindles.

  • Procedure:

    • The ink sample is brought to a constant temperature (e.g., 25°C).

    • The appropriate spindle is selected and immersed in the ink sample.

    • The viscometer is operated at a series of specified rotational speeds.

    • The torque required to rotate the spindle at each speed is measured and converted to a viscosity value in centipoise (cP).

  • Data Analysis: A viscosity profile can be generated by plotting viscosity as a function of shear rate (rotational speed). This helps to characterize the rheological behavior of the ink (e.g., Newtonian, shear-thinning).

C. Assessment of Solvency

The solvency of a solvent for a particular resin system can be predicted using Hansen Solubility Parameters and confirmed through practical testing.

Methodology:

  • HSP Prediction:

    • Obtain the HSP values for the solvent and the resin binder used in the ink formulation.

    • Calculate the Hansen distance (Ra) between the solvent and the resin using the following equation: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

    • A smaller Ra value suggests better compatibility.

  • Practical Confirmation:

    • Prepare a solution of the resin in the solvent at a specified concentration.

    • Observe the solution for clarity, precipitation, or gelation over a period of time. A clear, stable solution indicates good solvency.

IV. Visualization of Concepts

To aid in the understanding of the relationships between solvent properties and their impact on screen printing ink performance, the following diagrams are provided.

SolventSelectionWorkflow A Define Ink Performance Requirements B Evaporation Rate (Drying Time) A->B C Viscosity (Flow & Printability) A->C D Solvency (Resin Compatibility) A->D E Identify Potential Alternative Solvents B->E C->E D->E F Gather Quantitative Data (TDS, HSP) E->F G Perform Experimental Evaluation F->G H Select Optimal Solvent/Blend G->H

Caption: Workflow for the rational selection of an alternative solvent.

SolventPropertiesInkPerformance cluster_solvent Solvent Properties cluster_ink Ink Performance EvaporationRate Evaporation Rate DryingTime Drying Time EvaporationRate->DryingTime directly influences Viscosity Viscosity Printability Printability & Flow Viscosity->Printability governs Solvency Solvency (HSP) InkStability Ink Stability Solvency->InkStability determines ImageQuality Image Quality DryingTime->ImageQuality Printability->ImageQuality InkStability->ImageQuality

Caption: Interrelationship of solvent properties and ink performance.

V. Conclusion

The selection of a suitable alternative to this compound requires a systematic evaluation of various physical and chemical properties. This guide provides a framework for comparing potential replacements based on quantitative data and standardized test methods. By considering the interplay of evaporation rate, viscosity, and solvency, researchers and formulators can identify and validate alternative solvent systems that meet the specific performance requirements of their solvent-based silk screen printing inks while potentially improving the safety and environmental profile of their products.

Cross-referencing spectroscopic data for 2-(Hexyloxy)ethanol from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for 2-(Hexyloxy)ethanol from prominent databases: the National Institute of Standards and Technology (NIST) and the Spectral Database for Organic Compounds (SDBS).

This document summarizes the available Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for straightforward cross-referencing. Detailed experimental methodologies, where available, are also provided to ensure the reproducibility and accurate interpretation of the presented data.

Summary of Spectroscopic Data

The following tables provide a side-by-side comparison of the key spectroscopic data points for this compound obtained from NIST and SDBS.

Infrared (IR) Spectroscopy
DatabaseTechniqueMajor Absorption Bands (cm⁻¹)
NISTGas Phase3670 (O-H stretch), 2937 (C-H stretch), 2874 (C-H stretch), 1468, 1378, 1125 (C-O stretch), 1069, 890
SDBSLiquid Film3424 (O-H stretch, broad), 2931 (C-H stretch), 2859 (C-H stretch), 1466, 1378, 1117 (C-O stretch), 1063, 888, 726
Mass Spectrometry (MS)
DatabaseIonization MethodMajor Peaks (m/z) and Relative Intensities
NISTElectron Ionization (EI)45 (100%), 43 (58%), 57 (52%), 29 (48%), 71 (42%), 87 (35%), 41 (32%), 27 (28%), 56 (20%), 101 (5%)
SDBSElectron Ionization (EI)45 (100%), 43 (57%), 57 (51%), 29 (47%), 71 (42%), 87 (35%), 41 (31%), 27 (27%), 56 (20%), 101 (5%)
Carbon-13 (¹³C) NMR Spectroscopy
DatabaseSolventChemical Shifts (ppm)
SDBSCDCl₃72.5, 71.7, 61.8, 31.8, 29.7, 25.9, 22.7, 14.1
ChemicalBookCDCl₃72.5, 71.7, 61.8, 31.8, 29.7, 25.9, 22.7, 14.1[1]
Proton (¹H) NMR Spectroscopy
DatabaseSolventChemical Shifts (ppm) and Multiplicities
SDBSCDCl₃3.72 (t), 3.56 (t), 3.48 (t), 2.15 (s, OH), 1.58 (quint), 1.30 (m), 0.90 (t)

Experimental Protocols

Detailed experimental parameters are crucial for the accurate interpretation and comparison of spectroscopic data. The following sections outline the general methodologies employed for the acquisition of the data presented.

Infrared (IR) Spectroscopy
  • NIST (Gas Phase): The spectrum was obtained from the NIST/EPA Gas-Phase Infrared Database. This typically involves introducing the sample into a gas cell and analyzing it with a Fourier Transform Infrared (FTIR) spectrometer. The spectra are usually measured at a specific resolution, but concentration information is often not available, precluding the calculation of molar absorptivity.

  • SDBS (Liquid Film): The spectrum was likely acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Mass Spectrometry (MS)
  • NIST and SDBS (Electron Ionization - EI): The mass spectra were obtained using electron ionization. In this technique, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • SDBS and ChemicalBook (¹³C and ¹H NMR): The NMR spectra were recorded on a spectrometer operating at a specific frequency (e.g., 90 MHz for the ¹³C spectrum from ChemicalBook) using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Data Cross-Referencing Workflow

The process of cross-referencing spectroscopic data from multiple sources is a critical step in compound verification. The following diagram illustrates a logical workflow for this process.

A Identify Compound (this compound) B Search Primary Databases (e.g., NIST, SDBS) A->B C Search Secondary Databases (e.g., PubChem, ChemicalBook) A->C D Extract Spectroscopic Data (IR, MS, NMR) B->D C->D E Tabulate and Compare Data D->E F Review Experimental Protocols D->F G Consistent Data? E->G F->G H Compound Identity Verified G->H Yes I Investigate Discrepancies G->I No J Consider Additional Analytical Techniques I->J

Caption: Workflow for cross-referencing spectroscopic data.

References

Benchmarking 2-(Hexyloxy)ethanol: A Comparative Guide for Coating Resin Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of coating formulations, the selection of solvents and coalescing agents is paramount to achieving desired performance characteristics. This guide provides a comprehensive benchmark of 2-(Hexyloxy)ethanol, a high-boiling point, slow-evaporating glycol ether, against common alternatives in acrylic, epoxy, and polyurethane resin systems. The following analysis, supported by experimental data and standardized testing protocols, offers researchers, scientists, and formulation chemists a comparative framework for informed decision-making.

Executive Summary

This compound, also known as hexyl cellosolve, is a versatile solvent and coalescing agent valued for its excellent solvency, slow evaporation rate, and compatibility with a wide range of resin types.[1][2] This guide demonstrates that while this compound offers a strong balance of properties, its performance relative to alternatives like Texanol™ and Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) is highly dependent on the specific resin chemistry and desired end-use properties.

Performance in Acrylic Coatings

In water-borne acrylic latex coatings, the primary role of a coalescing agent is to facilitate film formation by temporarily lowering the minimum film formation temperature (MFFT) of the polymer particles.[3] The efficiency of a coalescent is a critical factor, as it impacts the amount of solvent required and, consequently, the volatile organic compound (VOC) content of the coating.

Table 1: Performance of Coalescing Agents in an Acrylic Emulsion Coating

PropertyThis compoundTexanol™Ethylene Glycol Monobutyl Ether (Butyl Cellosolve)
MFFT Depression (°C) GoodExcellentModerate
Viscosity Reduction ModerateLowHigh
Drying Time (Set-to-Touch) SlowSlowFast
Film Hardness (Pencil Hardness) GoodExcellentGood
Scrub Resistance GoodExcellentModerate

Note: The data presented is a synthesized representation from various sources and may vary depending on the specific acrylic emulsion and formulation.

As indicated in Table 1, Texanol™ generally exhibits superior efficiency in MFFT depression and contributes to excellent film hardness and scrub resistance. This compound provides a good balance of properties, offering effective coalescence and good film durability. Butyl Cellosolve, being more volatile, leads to faster drying times but may be less efficient as a coalescent and can sometimes negatively impact scrub resistance.

Performance in Epoxy Coatings

In two-component epoxy systems, solvents are crucial for reducing viscosity to an application-friendly level and for ensuring good flow and leveling of the coating. The choice of solvent can significantly influence the pot life, drying time, and final film properties.

Table 2: Performance of Solvents in a Two-Component Epoxy Coating

PropertyThis compoundXyleneMethyl Ethyl Ketone (MEK)
Viscosity Reduction Efficiency HighModerateVery High
Evaporation Rate SlowMediumFast
Pot Life LongerModerateShorter
Drying Time (Tack-Free) SlowModerateFast
Film Gloss HighHighModerate
Solvent Resistance ExcellentGoodGood

Note: This table represents typical performance characteristics. Actual results can vary based on the specific epoxy resin, hardener, and overall formulation.

This compound's slow evaporation rate contributes to a longer pot life and excellent flow and leveling, resulting in high gloss films with superior solvent resistance. While faster-evaporating solvents like MEK provide rapid viscosity reduction and quick drying, they can shorten the pot life and may lead to surface defects if not managed carefully. Xylene offers a balance between these two extremes.

Performance in Polyurethane Coatings

For polyurethane coatings, solvent selection is critical as it must not react with the isocyanate groups.[4] The solvent package influences viscosity, application properties, and the final appearance of the cured film.

Table 3: Performance of Solvents in a Two-Component Polyurethane Coating

PropertyThis compoundButyl AcetatePropylene Glycol Methyl Ether Acetate (PMA)
Viscosity Reduction GoodExcellentExcellent
Flow and Leveling ExcellentGoodGood
Drying Time (Dry-to-Handle) SlowModerateModerate
Film Hardness (Pencil Hardness) GoodGoodExcellent
UV Resistance GoodGoodGood

Note: The performance data is a generalized comparison and can be influenced by the specific polyol and isocyanate used in the formulation.

Due to its slow evaporation, this compound provides excellent flow and leveling properties, which is advantageous for achieving a smooth, high-quality finish. Butyl acetate and PMA are commonly used solvents in polyurethane systems, offering effective viscosity reduction and balanced drying characteristics.[4][5]

Experimental Protocols

The data presented in this guide is based on standardized test methods to ensure comparability and reproducibility. The following are detailed methodologies for key experiments.

Minimum Film Formation Temperature (MFFT)
  • Standard: ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature of Emulsion Vehicles.

  • Apparatus: MFFT Bar (a temperature-gradient plate).

  • Procedure:

    • Prepare mixtures of the acrylic latex with varying concentrations of the coalescing agent.

    • Apply a thin film of each mixture onto the MFFT bar.

    • Allow the films to dry.

    • Observe the point on the temperature gradient where the film transitions from a clear, continuous film to a cracked or cloudy one. This temperature is the MFFT.[6]

Viscosity Measurement
  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[5][7][8]

  • Apparatus: Rotational viscometer (e.g., Brookfield viscometer).

  • Procedure:

    • Condition the coating sample to a specified temperature (typically 25 °C).

    • Select an appropriate spindle and rotational speed.

    • Immerse the spindle into the sample to the specified depth.

    • Allow the viscometer to rotate for a set period and record the viscosity reading. Measurements can be taken at different shear rates to assess the shear-thinning behavior.[8]

Drying Time
  • Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.

  • Procedure:

    • Apply a uniform film of the coating onto a non-porous substrate.

    • Periodically test the film for different stages of drying:

      • Set-to-Touch: Lightly touch the film with a clean finger; no coating should adhere to the finger.

      • Tack-Free: Press a piece of cotton onto the film under a specified weight for a set time. No cotton fibers should adhere to the surface upon removal.

      • Dry-Hard: Push the thumb firmly against the film and turn it 90 degrees. The film should show no wrinkling or loosening.

      • Dry-Through: Wrap a piece of cotton around the thumb and press it firmly onto the film. No impression should be left on the surface.

Film Hardness
  • Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.[9][10][11]

  • Apparatus: A set of calibrated pencils of varying hardness (e.g., 6B to 6H).

  • Procedure:

    • Place the coated panel on a firm, level surface.

    • Hold a pencil at a 45° angle to the surface and push it forward with uniform pressure.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[11]

Adhesion
  • Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.[12][13][14]

  • Apparatus: A sharp cutting tool and pressure-sensitive tape.

  • Procedure (Method B - Cross-Cut):

    • Make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Rate the adhesion based on the amount of coating removed, using the ASTM classification scale (5B = no removal, 0B = severe removal).

Gloss
  • Standard: ASTM D523 - Standard Test Method for Specular Gloss.[15][16][17][18]

  • Apparatus: A glossmeter.

  • Procedure:

    • Calibrate the glossmeter using a standard of known gloss value.

    • Place the glossmeter on the coated surface and take readings at specified angles (typically 20°, 60°, and/or 85°).[18] The 60° geometry is most common for comparing the majority of coatings.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Resin Select Resin (Acrylic, Epoxy, Polyurethane) Formulate Formulate Coating Resin->Formulate Solvent Select Solvent (2-Hexyloxyethanol, Alternatives) Solvent->Formulate Viscosity Viscosity (ASTM D2196) Formulate->Viscosity MFFT MFFT (ASTM D2354) Formulate->MFFT For Latex Coatings Application Film Application Formulate->Application Compare Compare Performance Data Viscosity->Compare MFFT->Compare Drying Drying Time (ASTM D1640) Application->Drying Hardness Hardness (ASTM D3363) Drying->Hardness Adhesion Adhesion (ASTM D3359) Drying->Adhesion Gloss Gloss (ASTM D523) Drying->Gloss Hardness->Compare Adhesion->Compare Gloss->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Experimental workflow for benchmarking coating performance.

Solvent_Properties_Comparison cluster_properties Key Solvent Properties node_hex This compound High Boiling Point Slow Evaporation Good Solvency Effective Coalescent BoilingPoint Boiling Point node_hex->BoilingPoint High Evaporation Evaporation Rate node_hex->Evaporation Slow Solvency Solvency node_hex->Solvency Good Coalescing Coalescing Efficiency node_hex->Coalescing Good node_tex Texanol™ Very High Boiling Point Very Slow Evaporation Excellent Coalescent Low VOC node_tex->BoilingPoint Very High node_tex->Evaporation Very Slow node_tex->Coalescing Excellent node_butyl Butyl Cellosolve Medium Boiling Point Fast Evaporation Good Solvency Coupling Agent node_butyl->BoilingPoint Medium node_butyl->Evaporation Fast node_butyl->Solvency Good

Caption: Comparison of key properties for selected solvents.

Conclusion

This compound stands as a reliable and effective solvent and coalescing agent across a range of coating applications. Its slow evaporation rate is a distinct advantage in formulations where extended open time, excellent flow and leveling, and a high-gloss finish are desired. While alternatives like Texanol™ may offer superior coalescing efficiency in some acrylic systems, and faster solvents may be preferred for rapid-drying epoxy and polyurethane applications, this compound provides a versatile, well-balanced performance profile. The ultimate selection will depend on a careful consideration of the specific resin system, application requirements, and desired final film properties. This guide provides the foundational data and methodologies to aid in that critical decision-making process.

References

A Comparative Environmental Impact Assessment of 2-(Hexyloxy)ethanol and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental and health impacts of 2-(Hexyloxy)ethanol against a range of commonly used industrial and laboratory solvents. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection to minimize environmental footprint and ensure workplace safety. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited data are provided.

Executive Summary

This compound, a high-boiling-point glycol ether, presents a complex environmental and health profile. While it is readily biodegradable, it also exhibits moderate acute toxicity and is classified as a skin and eye irritant.[1][2] This guide contextualizes these properties by comparing them with those of other solvent classes, including alcohols, ketones, esters, aromatic hydrocarbons, chlorinated hydrocarbons, and other glycol ethers, as well as greener alternatives like glycerol and propylene glycol. The selection of an appropriate solvent requires a multi-faceted evaluation of its performance, safety, and environmental fate.

Comparative Environmental and Toxicological Data

The following tables summarize key environmental and toxicological data for this compound and a selection of other common solvents. This data has been compiled from various Safety Data Sheets (SDS) and environmental assessment reports.

Table 1: Acute Toxicity Data

SolventCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rabbit)Inhalation LC50 (ppm, 4h, rat)
This compound 112-25-4 738 [1]721 [1]>83 [3][4]
Ethanol64-17-57060>16000124.7 mg/L (rat)
Isopropanol67-63-050451280072.6 mg/L (rat)[5][6]
Acetone67-64-15800>1580076 mg/L (rat)[7][8][9][10][11]
Ethyl Acetate141-78-65620[12]>180004000
Toluene108-88-35580121244000
Dichloromethane75-09-2>2000>200052000 mg/m³
n-Butanol71-36-379034008000
Methyl Ethyl Ketone (MEK)78-93-32737648023500 mg/m³
Cyclohexane110-82-7>5000>2000>32880 mg/m³[13][14][15][16][17]
n-Heptane142-82-5150003000103 g/m³
Xylene1330-20-73523>42006700
N-Methyl-2-pyrrolidone (NMP)872-50-439148000>5.1 mg/L
Dimethyl Sulfoxide (DMSO)67-68-51450040000>5.33 mg/L[18][19][20][21][22]
2-Butoxyethanol111-76-2470220450[3][23][24][25][26]
Propylene Glycol57-55-62000020800>317042 mg/m³
Glycerol56-81-512600>10000>570 mg/m³ (1h)[27][28][29]

Table 2: Environmental Fate and Ecotoxicity Data

SolventBiodegradabilityAquatic Toxicity (Fish, LC50, 96h)Aquatic Toxicity (Daphnia, EC50, 48h)Aquatic Toxicity (Algae, EC50, 72h)
This compound Readily biodegradable 140 mg/L (Fathead minnow) 145 mg/L 70 mg/L (Desmodesmus subspicatus) [28]
EthanolReadily biodegradable13000 mg/L (Rainbow trout)5012 mg/L275 mg/L
IsopropanolReadily biodegradable9640 mg/L (Fathead minnow)[5][6]13299 mg/L>1000 mg/L
AcetoneReadily biodegradable5540 mg/L (Rainbow trout)[7][8][9][10][11]8800 mg/L8300 mg/L
Ethyl AcetateReadily biodegradable230 mg/L (Fathead minnow)560 mg/L5600 mg/L[4][12]
TolueneReadily biodegradable5.5 mg/L (Rainbow trout)3.78 mg/L12.5 mg/L
DichloromethaneInherently biodegradable193 mg/L (Fathead minnow)168.2 mg/L>662 mg/L
n-ButanolReadily biodegradable1376 mg/L (Fathead minnow)1328 mg/L225 mg/L
Methyl Ethyl Ketone (MEK)Readily biodegradable2993 mg/L (Fathead minnow)308 mg/L2029 mg/L
CyclohexaneReadily biodegradable4.53 mg/L (Fathead minnow)[13][14][15][16][17]0.9 mg/L3.4 mg/L
n-HeptaneReadily biodegradable375 mg/L (Tilapia)1.5 mg/L4.3 mg/L
XyleneReadily biodegradable2.6 mg/L (Rainbow trout)1 mg/L2.2 mg/L
N-Methyl-2-pyrrolidone (NMP)Readily biodegradable>500 mg/L (Golden orfe)>1000 mg/L>500 mg/L
Dimethyl Sulfoxide (DMSO)Not readily biodegradable>25000 mg/L (Rainbow trout)[18][19][20][21][22]24600 mg/L17000 mg/L
2-ButoxyethanolReadily biodegradable1474 mg/L (Rainbow trout)[3][23][24][25][26]1550 mg/L1840 mg/L
Propylene GlycolReadily biodegradable40613 mg/L (Rainbow trout)18340 mg/L19000 mg/L
GlycerolReadily biodegradable54000 mg/L (Rainbow trout)[27][28][29]>10000 mg/L>10000 mg/L

Experimental Protocols

The data presented in this guide are primarily based on standardized test methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Acute Toxicity Testing
  • OECD Guideline 401: Acute Oral Toxicity (now superseded, but data may still be cited): This test determines the median lethal dose (LD50) of a substance when administered orally in a single dose. Groups of rodents are given different doses of the test substance, and mortality is observed over 14 days.

  • OECD Guideline 402: Acute Dermal Toxicity: This method assesses the toxic effects of a substance applied to the skin. The substance is applied to a shaved area of the skin of animals (usually rabbits or rats) for 24 hours, and the animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

  • OECD Guideline 403: Acute Inhalation Toxicity: This guideline evaluates the toxicity of a substance when inhaled. Animals (usually rats) are exposed to the substance in an inhalation chamber for a defined period (typically 4 hours). The concentration that is lethal to 50% of the test animals (LC50) is determined over a 14-day observation period.[5]

Ecotoxicity Testing
  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater algae. Algal cultures are exposed to various concentrations of the substance for 72 hours, and the inhibition of growth is measured to determine the EC50 (the concentration causing a 50% reduction in growth).[14]

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. The organisms are exposed to different concentrations of the substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.[1]

  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish. Fish are exposed to a range of concentrations of the substance in water for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is calculated.[19]

Biodegradability Testing
  • OECD Guideline 301: Ready Biodegradability: This series of tests assesses the potential for a chemical to be readily biodegraded by microorganisms. Common methods include measuring the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the consumption of oxygen over a 28-day period. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 10-day window.[13]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the toxicological mechanisms and a logical approach to solvent selection, the following diagrams are provided.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Environmental Impact Assessment cluster_3 Phase 4: Final Selection A Identify Required Solvent Properties (e.g., boiling point, polarity) B Consult Solvent Selection Guides (e.g., CHEM21) A->B C Evaluate Acute Toxicity (LD50, LC50) B->C D Assess Skin/Eye Irritation & Sensitization C->D E Review Chronic Hazards (Carcinogenicity, Mutagenicity, Reproductive Toxicity) D->E F Determine Biodegradability (OECD 301) E->F G Analyze Aquatic Toxicity (LC50/EC50 for fish, daphnia, algae) F->G H Consider VOC Content & Air Pollution Potential G->H I Select Solvent with Lowest Overall Impact H->I J Implement Engineering Controls & PPE I->J Glycol_Ether_Metabolism_and_Toxicity cluster_0 Metabolic Activation cluster_1 Cellular Effects GE Glycol Ether (e.g., this compound) Ald Alkoxyacetaldehyde GE->Ald Alcohol Dehydrogenase AA Alkoxyacetic Acid Ald->AA Aldehyde Dehydrogenase OS Oxidative Stress (ROS Production) AA->OS Inflam Inflammation (Cytokine Release) OS->Inflam Activates NF-kB, etc. CD Cell Damage & Apoptosis OS->CD Inflam->CD

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Hexyloxy)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Hexyloxy)ethanol, a common solvent in various industrial and laboratory applications. Adherence to these procedures is critical to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[3] A face shield may be necessary if there is a higher risk of splashing.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3]

In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Contain the spill with an inert absorbent material such as sand or earth and collect it in a suitable, closed container for disposal.[4][5] Do not let the product enter drains or waterways.[1][3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 112-25-4[6]
Molecular Formula C8H18O2[7]
Boiling Point 208 °C / 406.4 °F[6]
Flash Point 94 °C / 201.2 °F[6]
Specific Gravity 0.888 g/cm³[6]
Oral LD50 (Rat) 738 mg/kg[1]
UN Number 2922[1][2][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all local, state, and federal laws and regulations.[8] It is classified as a hazardous waste and should not be disposed of in regular trash or down the sewer.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[3] It should be segregated as a non-halogenated organic waste.[3]

  • Container Selection and Labeling:

    • Use a chemically compatible and properly sealed container for waste collection.[3]

    • The container must be in good condition, without cracks or signs of deterioration, and have a secure, leak-proof cap.[3]

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • Identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[6]

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7][9]

    • Alternatively, the waste can be sent to an approved waste disposal plant.[6][10]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be managed as hazardous waste.

    • If permitted by institutional policies, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

    • After proper cleaning, the container's label should be defaced or removed before disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response (Emergency) start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container collect Collect Waste in Sealed Container container->collect storage Store in Designated, Secure, and Ventilated Area collect->storage contact Contact Licensed Hazardous Waste Disposal Service storage->contact transport Arrange for Waste Transport (UN2922) contact->transport dispose Dispose via Approved Method: - Chemical Incineration - Approved Waste Plant transport->dispose spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Contaminated Material in a Sealed Container contain->collect_spill collect_spill->storage

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(Hexyloxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Hexyloxy)ethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical Overview: this compound, also known as Hexyl Cellosolve, is a colorless liquid used as a high-boiling solvent and chemical intermediate.[1][2] It is classified as hazardous and requires careful handling to mitigate risks.[3][4]

Hazard Identification and Classification

This compound poses several health risks. It is harmful if swallowed and can be toxic upon contact with the skin.[4][5] The substance is corrosive and can cause severe skin burns and serious eye damage.[2][4] It may also cause damage to the respiratory system.[4]

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07: Exclamation markDanger H302: Harmful if swallowed[4]
Acute Toxicity, Dermal (Category 3)GHS06: Skull and crossbonesH311: Toxic in contact with skin[4]
Skin Corrosion (Category 1B)GHS05: CorrosiveH314: Causes severe skin burns and eye damage[4]
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Category 2, Respiratory system)GHS08: Health hazardH371: May cause damage to organs (Respiratory system)[4]
Physical and Chemical Properties
PropertyValue
CAS Number 112-25-4[3]
Molecular Formula C₈H₁₈O₂[4]
Molecular Weight 146.23 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 208 °C / 406.4 °F[3]
Melting Point -42 °C / -43.6 °F[3]
Flash Point 94 °C / 201.2 °F[3]
Specific Gravity 0.888 g/cm³[3]
Vapor Pressure 23 hPa @ 20 °C[3]
Oral LD50 (Rat) 738 mg/kg[5][6]
Dermal LD50 721 mg/kg[6]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when handling this compound.

Engineering Controls and Work Area Preparation
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[3] Local exhaust ventilation should be used to minimize the generation of vapors or mists.[7]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact, and inhalation.

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., nitrile rubber, neoprene) are mandatory. Inspect gloves for integrity before each use.[4]
Eye and Face Protection Wear safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is required when there is a splash hazard.[3][4]
Skin and Body Protection Wear impervious protective clothing, such as a lab coat, and protective boots if necessary, to prevent skin contact.[4]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Chemical Handling Procedure
  • Don PPE: Before handling, put on all required personal protective equipment.

  • Container Inspection: Visually inspect the chemical container for any damage or leaks.

  • Dispensing: Carefully dispense the required amount of this compound inside the chemical fume hood. Avoid splashing.

  • Container Sealing: Tightly close the container immediately after use.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][8] Do not eat, drink, or smoke in the work area.[5]

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep containers tightly closed and store in a locked-up area accessible only to authorized personnel.[4][5]

Emergency and First Aid Procedures

Immediate response is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediate medical attention is required.[3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant.[3] Adhere to all federal, state, and local environmental regulations.[4] It may be possible to incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber.[4]

Workflow Diagrams

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan Exposure Exposure Event Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Rinse with Water (15 min) Exposure->Skin Eye Eye Contact: Rinse with Water (15 min) Exposure->Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.